6-Amino-N,N-dimethylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-amino-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHNHPJQMDWONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726950 | |
| Record name | 6-Amino-N,N-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827588-33-0 | |
| Record name | 6-Amino-N,N-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-N,N-dimethylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-N,N-dimethylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed exploration of the physicochemical properties of 6-Amino-N,N-dimethylnicotinamide, a nicotinamide derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, established theoretical principles, and standard analytical methodologies to offer a comprehensive profile. This approach is designed to empower researchers with the foundational knowledge required for informed experimental design, hypothesis generation, and the strategic advancement of research and development initiatives.
Introduction: Unveiling 6-Amino-N,N-dimethylnicotinamide
6-Amino-N,N-dimethylnicotinamide (CAS No. 827588-33-0) belongs to the pyridinecarboxamide class of compounds. Its structure is characterized by a pyridine ring substituted with an amino group at the 6-position and an N,N-dimethylcarboxamide group at the 3-position. The presence of these functional groups is anticipated to significantly influence its chemical behavior, solubility, and potential biological activity, making a thorough understanding of its physicochemical properties paramount for its application in research.
The structural features of 6-Amino-N,N-dimethylnicotinamide, particularly the amino group and the N,N-dimethylamide moiety, suggest its potential as a scaffold in the design of novel therapeutic agents. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the N,N-dimethylamide group can influence the molecule's polarity, metabolic stability, and ability to cross biological membranes.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is the bedrock of successful drug discovery and development. These properties dictate a molecule's behavior from synthesis and formulation to its interaction with biological systems. While specific experimental data for 6-Amino-N,N-dimethylnicotinamide is not extensively available in the public domain, we can infer and estimate its properties based on its structural components and data from analogous compounds.
Chemical Structure and Identification
A clear identification of the molecule is the first step in any scientific investigation.
| Identifier | Value |
| IUPAC Name | 6-amino-N,N-dimethylpyridine-3-carboxamide |
| CAS Number | 827588-33-0 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 165.18 g/mol |
Below is a 2D representation of the chemical structure of 6-Amino-N,N-dimethylnicotinamide, generated using the DOT language.
Caption: 2D Structure of 6-Amino-N,N-dimethylnicotinamide
Predicted and Inferred Physicochemical Data
The following table summarizes the predicted and inferred physicochemical properties of 6-Amino-N,N-dimethylnicotinamide. These values are derived from computational models and comparative analysis with structurally similar compounds, namely 6-aminonicotinamide and N,N-dimethylnicotinamide.
| Property | Predicted/Inferred Value | Rationale and Comparative Insights |
| Melting Point (°C) | > 200 (decomposition likely) | The presence of the amino group, capable of strong intermolecular hydrogen bonding, is expected to result in a significantly higher melting point compared to N,N-dimethylnicotinamide. 6-aminonicotinamide has a reported melting point of 256-261 °C. |
| Boiling Point (°C) | Not applicable (likely decomposes) | Similar to other aromatic compounds with amino and amide functionalities, significant decomposition is expected before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The amino group enhances aqueous solubility compared to a non-substituted analog. However, the overall aromatic character and the N,N-dimethylamide group suggest that solubility in water will be limited. 6-aminonicotinamide is sparingly soluble in water. The N,N-dimethylamide group in N,N-dimethylnicotinamide contributes to its solubility in polar organic solvents. |
| pKa | Amino group: ~4-5; Pyridine Nitrogen: ~3-4 | The amino group's basicity will be influenced by the electron-withdrawing nature of the pyridine ring. The pyridine nitrogen's pKa will be lower than pyridine itself due to the electron-donating amino group and the electron-withdrawing amide group. |
| LogP | ~0.5 - 1.5 | The addition of the polar amino group will decrease the lipophilicity compared to N,N-dimethylnicotinamide. However, the two methyl groups on the amide nitrogen will increase lipophilicity compared to 6-aminonicotinamide. |
Experimental Protocols for Physicochemical Characterization
To obtain definitive data for 6-Amino-N,N-dimethylnicotinamide, the following established experimental protocols are recommended.
Determination of Melting Point
A precise melting point is a crucial indicator of purity.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Self-Validation: A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Solubility Assessment
Understanding solubility is critical for formulation and in vitro assay development.
Methodology (Thermodynamic Solubility):
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, PBS, DMSO).
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).
pKa Determination
The ionization constant is vital for predicting a compound's behavior in physiological environments.
Methodology (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the inflection point of the titration curve.
Caption: Workflow for pKa Determination
LogP/LogD Determination
Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology (Shake-Flask Method for LogP):
-
The compound is dissolved in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Note: For ionizable compounds like 6-Amino-N,N-dimethylnicotinamide, determining the distribution coefficient (LogD) at various pH values is more physiologically relevant.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino protons, and the two methyl groups of the N,N-dimethylamide. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and amide substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include those for the pyridine ring carbons, the amide carbonyl carbon, and the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups:
-
N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.
-
C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.
-
C-N stretching: Bands in the region of 1200-1350 cm⁻¹.
-
Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of the substituted pyridine ring. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted nicotinamide.
Synthesis Pathway
A plausible synthetic route to 6-Amino-N,N-dimethylnicotinamide would likely involve the amination of a pre-functionalized pyridine ring.
Caption: A Potential Synthetic Pathway
This proposed pathway leverages common and well-established organic reactions. The initial step would involve the conversion of the carboxylic acid of 6-chloronicotinic acid to the corresponding N,N-dimethylamide. This can be achieved using standard amide coupling reagents. The subsequent step would be a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group, typically using ammonia or a protected form of ammonia.
Safety and Handling
Based on the GHS information available from suppliers for compounds with similar structures, 6-Amino-N,N-dimethylnicotinamide should be handled with care.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Amino-N,N-dimethylnicotinamide, drawing upon theoretical predictions and data from analogous compounds in the absence of extensive direct experimental data. The information presented herein is intended to serve as a valuable resource for researchers, enabling them to design and execute experiments with a greater understanding of the compound's expected behavior. The elucidation of the actual experimental values for the properties discussed in this guide will be a critical step in advancing the scientific understanding and potential applications of this promising molecule.
References
Due to the limited direct literature on 6-Amino-N,N-dimethylnicotinamide, this reference list includes sources for analogous compounds and general methodologies.
- 6-Aminonicotinamide (CAS 329-89-5)
- N,N-Dimethylnicotinamide (CAS 6972-69-6)
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (General reference for pKa of organic bases).
- Leo, A., Hansch, C., and Elkins, D. "Partition coefficients and their uses." Chemical Reviews, 1971, 71 (6), pp 525–616. (General reference for LogP).
- Silverstein, R. M., Webster, F. X., and Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th ed., John Wiley & Sons, 2005. (General reference for spectroscopic methods).
- "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th ed., M. B. Smith, John Wiley & Sons, 2013. (General reference for synthesis methodologies).
An In-depth Technical Guide to 6-Amino-N,N-dimethylpyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this vast chemical space, aminonicotinamides and their derivatives represent a class of compounds with significant, yet not fully explored, potential. This guide focuses on a specific, yet promising molecule: 6-Amino-N,N-dimethylpyridine-3-carboxamide (CAS Number: 827588-33-0). While public domain data on this exact compound is nascent, this document, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview. By synthesizing information from closely related analogues and established chemical principles, we will explore its synthesis, potential therapeutic applications, and the key experimental workflows required for its characterization and evaluation. This guide is intended to be a foundational resource for researchers poised to investigate the therapeutic utility of this intriguing molecule.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value/Information | Source/Method |
| CAS Number | 827588-33-0 | Chemical Abstract Service |
| Molecular Formula | C8H11N3O | - |
| Molecular Weight | 165.19 g/mol | - |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Appearance | Likely a white to off-white solid | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred from related compounds |
Synthesis and Purification: A Practical Approach
The synthesis of this compound can be logically approached through the amidation of a suitable carboxylic acid precursor. A general and reliable method involves the coupling of 6-aminonicotinic acid with dimethylamine using a peptide coupling agent.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
6-Aminonicotinic acid
-
Dimethylamine (e.g., 2M solution in THF)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes or DCM/Methanol solvent system for chromatography
Procedure:
-
Reaction Setup: To a solution of 6-aminonicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add dimethylamine solution (1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure this compound.
Rationale for Reagent Selection
-
HATU: A highly efficient coupling agent that minimizes side reactions and promotes rapid amide bond formation. TBTU is another suitable alternative.[2]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the amino (-NH₂) protons, and two singlets for the N,N-dimethyl groups. |
| ¹³C NMR | Carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the dimethylamino group. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the amide, and C-N stretching. |
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific studies on this compound are not widely published, the broader class of pyridine carboxamides has shown significant promise in several therapeutic areas.
Antifungal Activity
Several novel pyridine carboxamide derivatives have been synthesized and evaluated for their antifungal activity, with some showing potent inhibition of fungal growth.[3] The proposed mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[3]
Anticancer and Enzyme Inhibition
Derivatives of dimethylpyridine-3-carboxamide have been investigated as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in osteoarthritis and cancer progression.[4] The carboxamide moiety is often crucial for forming hydrogen bonds with the target enzyme's active site.[5]
Antimicrobial Properties
The pyridine carboxamide scaffold is also a feature in compounds with antitubercular and general antibacterial activity.[4][6] These molecules can be optimized to enhance their potency and improve their pharmacokinetic profiles.
Proposed Biological Evaluation Workflow
For researchers interested in exploring the therapeutic potential of this compound, a structured biological evaluation is essential.
Caption: A workflow for the biological evaluation of the target compound.
Safety and Handling
-
Toxicity: DMAP is known to be toxic if swallowed, inhaled, or absorbed through the skin.[7][9]
-
Irritation: It can cause skin and eye irritation.[7]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound is a molecule with considerable, yet underexplored, potential in the field of drug discovery. Its straightforward synthesis and the proven biological activities of related pyridine carboxamides make it an attractive candidate for further investigation. Future research should focus on its synthesis and characterization, followed by a systematic evaluation of its biological properties. The insights gained from such studies could pave the way for the development of novel therapeutics based on this versatile chemical scaffold.
References
- Babu, S. A., et al. (2023). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction studies. Indian Journal of Chemistry, Sec B, 62B(2), 99-108.
-
Chemsrc. (2023). This compound CAS#:827588-33-0. Retrieved from [Link]
- Li, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Frontiers in Chemistry, 10, 969563.
- Singh, R., et al. (2023).
- Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. Molecules, 15(7), 4711–4721.
-
ChemBK. (n.d.). 6-amino-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide. Retrieved from [Link]
- De Kock, C., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 33(12), 2491-2516.
- Singh, V., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(21), 8849–8866.
- Płaczek, R., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 30(24), 4662.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Structure Elucidation of 6-Amino-N,N-dimethylpyridine-3-carboxamide
This guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the complete structure elucidation of 6-Amino-N,N-dimethylpyridine-3-carboxamide. Designed for researchers and professionals in drug development, this document outlines a systematic, multi-technique approach that ensures scientific rigor and unambiguous structural confirmation. The narrative emphasizes the causality behind experimental choices, creating a self-validating system of protocols and data interpretation.
Introduction and Initial Assessment
The compound is this compound, with a suspected molecular formula of C₈H₁₁N₃O. The initial step in any structure elucidation is to verify this formula and determine the degree of unsaturation, which provides the first clue about the presence of rings and/or multiple bonds.
Molecular Formula: C₈H₁₁N₃O[1]
Degree of Unsaturation (DoU): The DoU is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C=8, H=11, N=3. DoU = 8 + 1 - (11/2) + (3/2) = 9 - 5.5 + 1.5 = 5
A DoU of 5 suggests a significant level of unsaturation. A pyridine ring accounts for four degrees of unsaturation (three double bonds and one ring). The carbonyl group (C=O) of the carboxamide accounts for the fifth degree. This initial calculation is highly consistent with the proposed structure.
Analytical Workflow: A Multi-faceted Approach
A robust structure elucidation relies on the convergence of data from multiple orthogonal analytical techniques. Our workflow is designed to build the structure piece by piece, from functional groups to the final 3D arrangement of atoms.
Caption: Overall workflow for structure elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is the ideal first spectroscopic step as it provides rapid, definitive evidence for the presence or absence of key functional groups. For our target molecule, we are specifically looking for evidence of an amino group (NH₂), an amide C=O, and the aromatic pyridine ring. The analysis of N-H stretching vibrations is particularly useful for distinguishing between primary, secondary, and tertiary amines.[2][3]
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3450 & ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | The two distinct peaks are characteristic of a primary amino group (-NH₂).[2] |
| ~3050 | Weak-Medium | Aromatic C-H Stretch | Indicates C-H bonds on the pyridine ring. |
| ~2930 | Weak | Aliphatic C-H Stretch | Corresponds to the N,N-dimethyl groups. |
| ~1670 | Strong | C=O Stretch (Amide I Band) | A strong absorption in this region is indicative of a carbonyl group in an amide.[4] |
| ~1600 | Medium | N-H Bend (Scissoring) & C=C Stretch | The primary amine N-H bending vibration often overlaps with the aromatic ring C=C stretching vibrations.[2] |
| ~1270 | Medium-Strong | Aromatic C-N Stretch | Characteristic of the C-N bond between the amino group and the pyridine ring.[2] |
Experimental Protocol: FTIR
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Background Scan: A background spectrum of the empty sample chamber is recorded to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: The KBr pellet is placed in the sample holder, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is baseline-corrected and peak-picked.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight and fragmentation patterns that offer clues about the molecule's substructures. Using high-resolution mass spectrometry (HRMS) allows for the confirmation of the molecular formula. The "Nitrogen Rule" is a key principle here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target.[5]
Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge) | Ion | Rationale for Formation |
| 165.0902 | [M+H]⁺ | The protonated molecular ion. The exact mass (calculated for C₈H₁₂N₃O⁺) confirms the molecular formula. |
| 121.0664 | [M+H - C₂H₆N]⁺ | Loss of the dimethylamino radical from the amide group (cleavage of the C-N bond), a common fragmentation pathway for N,N-dimethylamides. |
| 78.0456 | [C₄H₄N₂]⁺ | Potential fragmentation of the pyridine ring after initial side-chain cleavage. |
Experimental Protocol: LC-MS (ESI-QTOF)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a concentration of ~1 mg/mL.
-
Chromatography: The sample is injected into a liquid chromatograph (LC) to separate it from any impurities, though direct infusion is also possible for a pure sample.
-
Ionization: The eluent is directed into an Electrospray Ionization (ESI) source, which generates gas-phase protonated ions ([M+H]⁺).
-
Mass Analysis: The ions are guided into a Quadrupole Time-of-Flight (QTOF) mass analyzer. A full scan (MS1) is acquired to determine the accurate mass of the molecular ion.
-
Fragmentation (MS/MS): The molecular ion (m/z 165) is selected in the quadrupole, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed by the TOF detector to obtain the MS/MS spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. We start with 1D experiments (¹H and ¹³C) to identify the different types of protons and carbons and their chemical environments. Then, 2D NMR experiments are used to piece the puzzle together by establishing connectivity.[6]
¹H NMR Spectroscopy
Trustworthiness: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates adjacent protons. For our target, we expect to see signals for the three pyridine ring protons, the primary amine protons, and the two methyl groups of the amide.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | d (J ≈ 2.5 Hz) | 1H | H-2 | The proton at C-2 is deshielded by the adjacent nitrogen and the carboxamide group. It shows coupling to H-4. |
| ~7.85 | dd (J ≈ 8.5, 2.5 Hz) | 1H | H-4 | The proton at C-4 is coupled to both H-2 and H-5. |
| ~6.50 | d (J ≈ 8.5 Hz) | 1H | H-5 | The proton at C-5 is strongly shielded by the ortho-amino group and coupled to H-4. |
| ~6.30 | br s | 2H | -NH₂ | The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary.[7] |
| ~3.00 & ~2.90 | s | 6H (total) | -N(CH₃)₂ | The two methyl groups on the amide nitrogen may be non-equivalent due to restricted rotation around the C-N amide bond, appearing as two singlets. |
¹³C NMR Spectroscopy
Trustworthiness: The ¹³C NMR spectrum indicates the number of unique carbon environments. By comparing with data from similar structures like 6-Aminopyridine-3-carboxamide, we can confidently predict the chemical shifts.[8]
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C=O | The amide carbonyl carbon is typically found in this downfield region.[9] |
| ~160.0 | C-6 | The carbon bearing the amino group is significantly shielded and shifted upfield. |
| ~148.0 | C-2 | The carbon adjacent to the ring nitrogen and the carboxamide group. |
| ~138.0 | C-4 | Aromatic CH carbon. |
| ~120.0 | C-3 | The carbon to which the carboxamide is attached. |
| ~105.0 | C-5 | The aromatic CH carbon ortho to the amino group, showing strong shielding. |
| ~38.0 & ~34.0 | -N(CH₃)₂ | The two methyl carbons of the amide. May appear as a single peak if rotation is fast on the NMR timescale. |
2D NMR Spectroscopy: Establishing Connectivity
Expertise & Experience: While 1D NMR provides the parts list, 2D NMR shows how they are connected. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which is the key to connecting the molecular fragments.[10][11][12]
Key Predicted 2D NMR Correlations:
-
COSY (COrrelation SpectroscopY):
-
A cross-peak between the signal at ~7.85 ppm (H-4) and ~8.30 ppm (H-2) .
-
A cross-peak between the signal at ~7.85 ppm (H-4) and ~6.50 ppm (H-5) . This confirms the connectivity of the three protons on the pyridine ring.[11]
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Correlates each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D tables. For example, the proton at ~8.30 ppm will correlate with the carbon at ~148.0 ppm.[12]
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for confirming the overall structure.
-
Connecting the Amide Group: The N-methyl protons (~3.00/2.90 ppm) will show a correlation to the amide carbonyl carbon (~168.0 ppm ).
-
Positioning the Amide Group: The proton at H-2 (~8.30 ppm) and the proton at H-4 (~7.85 ppm) will show long-range correlations to the amide carbonyl carbon (~168.0 ppm ), definitively placing the carboxamide group at the C-3 position.
-
Confirming the Pyridine Skeleton: The proton at H-2 (~8.30 ppm) will show correlations to C-4 (~138.0 ppm) and C-6 (~160.0 ppm) , confirming the ring structure.
-
Caption: Key predicted HMBC correlations for this compound.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
1D Spectra Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard, gradient-selected pulse sequences. Acquisition times will vary from minutes (for ¹H) to several hours (for HMBC), depending on sample concentration.
-
Data Processing: The acquired data (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software.
Final Structure Confirmation
The convergence of all spectroscopic data provides an unambiguous confirmation of the structure of this compound.
-
HRMS confirms the molecular formula C₈H₁₁N₃O.
-
FTIR confirms the presence of a primary amine (-NH₂), an amide carbonyl (C=O), and an aromatic ring.
-
¹H and ¹³C NMR account for all 11 protons and 8 carbons in the molecule, with chemical shifts consistent with the proposed electronic environment.
-
COSY establishes the H-2/H-4/H-5 spin system on the pyridine ring.
-
HSQC links each proton to its directly bonded carbon.
-
HMBC provides the final, crucial links between the molecular fragments, confirming the placement of the amino group at C-6 and the N,N-dimethylcarboxamide group at C-3.
The collective, self-validating evidence from these techniques leaves no ambiguity as to the final, elucidated structure.
References
-
ResearchGate. (n.d.). Vibrational spectroscopic, molecular docking and quantum chemical studies on 6-aminonicotinamide. Retrieved from [Link]
-
AIP Publishing. (2017). Vibrational Spectroscopic, Structural and Nonlinear Optical Activity Studies on 6-aminonicotinamide: A DFT Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic, structural and nonlinear optical activity studies on 6-aminonicotinamide: A DFT approach. Retrieved from [Link]
-
MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]
-
PubChem. (n.d.). 6-amino-3-methoxy-N-methylpyridine-2-carboxamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
MDPI. (2023). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
ChemSrc. (2025). CAS#:827588-33-0 | this compound. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]
Sources
- 1. CAS#:827588-33-0 | this compound | Chemsrc [chemsrc.com]
- 2. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]
- 3. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Aminopyridine-3-carboxamide(329-89-5) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide | C10H11N3OS | CID 613528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Aminopyridine-3-carboxamide(329-89-5) 13C NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-Pyridinecarboxamide, N-methyl-6-(methylamino)- | C8H11N3O | CID 96933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. 827588-17-0_CAS号:827588-17-0_6-amino-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide - 化源网 [chemsrc.com]
A-Technical-Guide-to-the-Research-Applications-of-Pyridine-Carboxamide-Derivatives
Introduction
The pyridine carboxamide scaffold represents a "privileged structure" in the field of medicinal chemistry and materials science.[1] This designation stems from its recurring presence in a multitude of biologically active compounds and functional materials. The core structure, consisting of a pyridine ring linked to a carboxamide group, offers a unique combination of properties. The pyridine ring, a bioisostere of benzene, often improves aqueous solubility and provides hydrogen bonding capabilities crucial for molecular interactions with biological targets.[1] The carboxamide linkage is a fundamental component in many pharmacologically active agents, contributing to the structural rigidity and specific binding interactions.[1]
The true power of the pyridine carboxamide scaffold lies in its synthetic tractability. The core can be readily modified at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a vast library of derivatives with a wide spectrum of therapeutic applications, including but not limited to, oncology, infectious diseases, and neurodegenerative disorders.
This technical guide provides an in-depth exploration of the potential applications of pyridine carboxamide derivatives in research. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, experimental evaluation, and mechanisms of action of these versatile compounds.
I. Core Applications in Medicinal Chemistry
The pyridine carboxamide moiety is a cornerstone in the design of numerous enzyme inhibitors and receptor modulators. Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it an ideal anchor for binding to the active sites of proteins.
Oncology: A Major Therapeutic Arena
Pyridine carboxamide derivatives have demonstrated significant potential in cancer therapy, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.
1.1.1. Kinase Inhibition:
Kinases are a class of enzymes that play a critical role in cell signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. Pyridine carboxamide derivatives have been successfully developed as potent inhibitors of various kinases.
-
c-Jun N-terminal Kinase (JNK) Inhibitors: A series of 2-acylaminopyridine and 2-pyridinecarboxamide derivatives have been identified as potent JNK inhibitors.[2] The "reversed" amide scaffold of 2-pyridinecarboxamides proved to be as effective in binding as the "normal" amide counterparts and offered synthetic advantages.[2]
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, and its inhibition can enhance the anti-tumor immune response.[3][4][5][6] Pyridine-2-carboxamide derivatives have been reported as potent and selective HPK1 inhibitors, demonstrating strong enzymatic and cellular activity.[3][4][5] Some of these compounds have shown robust in vivo efficacy in murine colorectal cancer models, especially when combined with anti-PD-1 therapy.[3][4]
-
Pim Kinase Inhibitors: Thiazole and pyridine carboxamide derivatives have been developed as inhibitors of Pim kinases, which are implicated in various cancers.[7]
1.1.2. Poly(ADP-ribose) Polymerase (PARP) Inhibition:
PARP inhibitors are a class of drugs that have shown significant success in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8][9] The principle of synthetic lethality underpins their efficacy.[8][9]
-
Imidazo[4,5-c]pyridine-7-carboxamide Derivatives: These compounds have been developed as potent PARP-1 inhibitors.[10] One such derivative, XZ-120312, displayed strong enzymatic inhibition and significantly potentiated the cytotoxicity of temozolomide in various cancer cell lines.[10]
-
Dual PARP/NAMPT Inhibitors: Researchers have designed dual inhibitors targeting both PARP and Nicotinamide phosphoribosyltransferase (NAMPT).[11] An imidazo[1,2-a]pyridine-6-carboxamide motif has been a key component in these dual-target agents.[11]
-
2-phenyl-2H-indazole-7-carboxamides: This series of compounds has been optimized to yield potent PARP 1 and 2 inhibitors with antiproliferative activity against BRCA-1 and -2 deficient cancer cells.[12]
1.1.3. Other Anticancer Mechanisms:
-
SHP2 Inhibition: Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in cancer cell proliferation.[13]
-
Nur77 Targeting: A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been designed as novel anti-cancer agents that target the orphan nuclear receptor Nur77.[14]
Infectious Diseases: A Broad Spectrum of Activity
The versatility of the pyridine carboxamide scaffold extends to the development of agents against a range of infectious pathogens.
1.2.1. Antimicrobial and Antibacterial Agents:
-
General Antibacterial Activity: Several studies have reported the synthesis and evaluation of pyridine carboxamide derivatives with antibacterial activity against both Gram-positive and Gram-negative bacteria.[15][16][17] For instance, certain pyridine-carboxamide hybrids have shown notable activity against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans.[15][17]
-
Antitubercular Agents: Pyridine carboxamide derivatives have emerged as a promising class of compounds for the treatment of tuberculosis.[18][19][20] MMV687254, a pyridine carboxamide derivative, was identified as a potent hit against Mycobacterium tuberculosis.[18][20] Mechanistic studies revealed that it is a prodrug activated by the amidase AmiC in M. tuberculosis.[18][20] Further optimization of this scaffold has led to lead compounds with efficacy in mouse models of tuberculosis.[18][20] Pyrazolo[1,5-a]pyridine-3-carboxamides have also been designed as novel antitubercular agents with excellent in vitro activity against both drug-sensitive and drug-resistant strains.[19]
1.2.2. Antifungal Agents:
-
Succinate Dehydrogenase (SDH) Inhibitors: Novel pyridine carboxamide derivatives have been designed as potential succinate dehydrogenase inhibitors with antifungal activity.[21] Compound 3f, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed good in vivo antifungal activity against Botrytis cinerea.[21]
1.2.3. Urease Inhibitors:
-
Urease is an enzyme that plays a role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. Pyridine carboxamide and carbothioamide derivatives have been synthesized and investigated as urease inhibitors, with some compounds showing potent activity.[22][23][24]
Neurodegenerative Diseases: Targeting Key Pathologies
Pyridine-based compounds are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[25][26][27]
-
Cholinesterase Inhibition: A key strategy in Alzheimer's therapy is to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain.[25] Novel pyridine-based zinc (II) amide carboxylate complexes have shown potential as dual AChE and BChE inhibitors.[25]
-
Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease.[27][28] Pyridine amine derivatives have been shown to inhibit the self- and metal-induced aggregation of Aβ.[28]
-
Metal Chelation: The dysregulation of metal ions, particularly copper and iron, is implicated in the oxidative stress observed in neurodegenerative diseases.[27][29] Ortho-pyridine aroylhydrazones can act as moderate tridentate ligands for divalent metal ions like copper(II).[29]
Other Therapeutic Areas
-
Analgesia: Pyridine-3-carboxamide derivatives have been identified as novel CB2 receptor agonists with potential applications in the treatment of inflammatory pain.[30]
II. Synthesis and Characterization
The synthesis of pyridine carboxamide derivatives is generally straightforward, allowing for the creation of diverse compound libraries for screening and optimization.
General Synthetic Routes
A common and versatile method for synthesizing pyridine carboxamides involves the coupling of a pyridine carboxylic acid derivative with an amine.
-
Amide Bond Formation: Standard amide bond formation reactions are frequently employed.[2] For example, pyridine-2,6-dicarbonyl dichloride can be reacted with an appropriate amine to form chiral linear and macrocyclic pyridine carboxamides.[31]
-
Palladium-Catalyzed Carbonylation: This method can be used to introduce the carboxamide moiety into the pyridine ring. For instance, 6- or 8-iodo-imidazo[1,2-a]pyridines can be converted to their corresponding carboxamides via a palladium-catalyzed aminocarbonylation reaction.[32]
-
Multi-step Synthesis: More complex derivatives often require multi-step synthetic sequences. For example, the synthesis of pyrazole-pyridine-carboxamide hybrids can be achieved by reacting a 3-oxobutanamide with a hydrazonoyl chloride.[15]
Characterization Techniques
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Elemental Analysis
III. Experimental Protocols and Workflows
The evaluation of pyridine carboxamide derivatives involves a series of in vitro and in vivo assays to determine their biological activity and pharmacological properties.
In Vitro Assays
3.1.1. Enzyme Inhibition Assays:
These assays are crucial for determining the potency of a compound against its target enzyme.
-
Protocol: General Kinase Inhibition Assay
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the pyridine carboxamide derivative at various concentrations.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
3.1.2. Cellular Assays:
These assays assess the activity of the compound in a cellular context, providing information on cell permeability and target engagement.
-
Protocol: Cell Proliferation Assay (e.g., MTT or MTS assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the pyridine carboxamide derivative at various concentrations for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours.
-
Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Calculate the IC50 or GI50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
3.1.3. Antimicrobial Susceptibility Testing:
-
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a two-fold serial dilution of the pyridine carboxamide derivative in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
In Vivo Models
In vivo studies are essential for evaluating the efficacy, pharmacokinetics, and toxicity of a lead compound in a living organism.
-
Protocol: Xenograft Mouse Model for Cancer
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once the tumors reach a certain size, randomize the mice into treatment and control groups.
-
Administer the pyridine carboxamide derivative (e.g., orally or intraperitoneally) to the treatment group according to a specific dosing schedule.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated group to the control group.
-
IV. Structure-Activity Relationship (SAR) and Mechanistic Insights
Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyridine carboxamide derivatives.
Key Structural Modifications and Their Impact
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence activity. For example, in a series of JNK inhibitors, replacing a phenyl group with a 3-pyridyl group resulted in an 8-fold increase in enzymatic potency.[2]
-
Modifications of the Carboxamide Linker: The amide bond itself is often a key interaction point. Methylation of the amide NH group in a JNK inhibitor led to a 300-fold loss of inhibitory activity, highlighting the importance of this hydrogen bond donor.[2]
-
Variations in the Appended Groups: The groups attached to the carboxamide nitrogen can be extensively modified to explore different binding pockets and improve properties like solubility and metabolic stability.
Visualizing Molecular Interactions
Molecular docking studies are often used to predict and understand the binding modes of pyridine carboxamide derivatives within the active site of their target proteins. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.
V. Future Directions and Emerging Applications
The research on pyridine carboxamide derivatives is continuously evolving, with new applications and therapeutic targets being explored.
-
Materials Science: Pyridine carboxamides are being investigated for their potential in materials science, for example, as building blocks for supramolecular structures and as ligands in coordination chemistry.[33]
-
Catalysis: Pyridine derivatives can act as catalysts in various chemical reactions.[34][35][36] For instance, they can catalyze the hydrolysis of anhydrides within carbodiimide-driven reaction networks.[34]
Conclusion
Pyridine carboxamide derivatives represent a remarkably versatile and valuable class of compounds with a wide range of applications in research, particularly in drug discovery. Their favorable physicochemical properties, synthetic accessibility, and ability to interact with a diverse array of biological targets have solidified their status as a "privileged scaffold." The continued exploration of this chemical space is expected to yield novel therapeutic agents and functional materials with significant impact across various scientific disciplines.
Data Presentation
Table 1: Representative Pyridine Carboxamide Derivatives and Their Biological Activities
| Compound Class | Target | Key Findings | Reference |
| 2-Pyridinecarboxamides | JNK1 | Showed potent enzymatic inhibition (IC50 in the nanomolar range). | [2] |
| Pyridine-2-carboxamides | HPK1 | Demonstrated strong HPK1 inhibitory activity and in vivo efficacy in cancer models. | [3][4] |
| Imidazo[4,5-c]pyridine-7-carboxamides | PARP-1 | Potent inhibition of PARP-1 and potentiation of temozolomide cytotoxicity. | [10] |
| Pyridine Carboxamides | Mycobacterium tuberculosis | Act as prodrugs activated by AmiC, showing bactericidal activity in macrophages. | [18][20] |
| Pyridine-3-carboxamides | CB2 Receptor | Act as agonists, demonstrating efficacy in an in vivo model of inflammatory pain. | [30] |
Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for the Discovery and Evaluation of Pyridine Carboxamide Derivatives
Caption: A generalized workflow for the discovery and preclinical development of pyridine carboxamide-based therapeutic agents.
Diagram 2: Simplified Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells
Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
References
-
Wodicka, L. M., et al. (2010). Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Salahi, R., et al. (2015). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules. Available from: [Link]
-
Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). ResearchGate. Available from: [Link]
-
Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds. Available from: [Link]
-
Abdellattif, M. H., et al. (2012). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. International Journal of Molecular Sciences. Available from: [Link]
-
Zhang, X., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds. Available from: [Link]
-
Zeb, A., et al. (2021). Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. Bioinorganic Chemistry and Applications. Available from: [Link]
-
Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Pest Management Science. Available from: [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2023). ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available from: [Link]
-
N‐methylpyridine‐2‐carboxamide‐based PARP‐1 inhibitor. (2020). ResearchGate. Available from: [Link]
-
Thapa, P., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available from: [Link]
-
Iwamura, H., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Kollár, L., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available from: [Link]
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar. Available from: [Link]
-
Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (2021). ResearchGate. Available from: [Link]
-
Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]
- Thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors. (2020). Google Patents.
-
Singh, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2025). ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2023). ResearchGate. Available from: [Link]
-
Sieroń, L., et al. (2016). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Available from: [Link]
-
Li, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Available from: [Link]
-
Wang, B., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry. Available from: [Link]
-
Ahmad, S., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. Available from: [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. Available from: [Link]
-
da C. P. de Sousa, G. F., et al. (2020). Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment. Journal of Inorganic Biochemistry. Available from: [Link]
-
Singh, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Pyridine derivatives as anti-Alzheimer agents. (2022). ResearchGate. Available from: [Link]
-
Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. (2025). ChemRxiv. Available from: [Link]
-
Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (2018). ResearchGate. Available from: [Link]
-
A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. (2025). ResearchGate. Available from: [Link]
- Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (2006). Google Patents.
-
Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. MX2020011085A - Thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors. - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]
- 32. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. chemrxiv.org [chemrxiv.org]
- 35. researchgate.net [researchgate.net]
- 36. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]
An In-Depth Technical Guide to 6-Amino-N,N-dimethylpyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Among these, pyridine carboxamides have emerged as a versatile and privileged structural motif, integral to the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet significant, member of this class: 6-Amino-N,N-dimethylpyridine-3-carboxamide. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative that underscores the compound's chemical attributes, its synthesis, and its emerging role in the broader context of drug discovery and development. This document is designed to be a practical resource, offering both foundational knowledge and actionable insights for professionals in the field.
Core Molecular Attributes of this compound
This compound is a substituted pyridine derivative characterized by an amino group at the 6-position and an N,N-dimethylcarboxamide group at the 3-position. The presence of these functional groups on the pyridine ring imparts specific chemical properties that are crucial for its reactivity and potential biological activity.
Molecular Formula and Weight
The fundamental quantitative descriptors of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁N₃O | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 827588-33-0 | [2] |
Structural Features and Functional Group Analysis
The molecular architecture of this compound is pivotal to its chemical behavior.
Caption: Retrosynthetic analysis of the target compound.
Postulated Experimental Protocol
Based on general procedures for similar reactions, a likely laboratory-scale synthesis would proceed as follows. The synthesis of a related compound, 6-amino-N-methylpyridine-3-carboxamide, typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with methylamine in the presence of a dehydrating agent. [3] Reaction:
6-Aminonicotinic acid + Dimethylamine → this compound
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: 6-Aminonicotinic acid would first be activated to facilitate nucleophilic attack by dimethylamine. This can be achieved using a variety of coupling agents, such as thionyl chloride (to form the acyl chloride) or carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole).
-
Amidation: The activated carboxylic acid derivative is then reacted with dimethylamine. This reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at reduced temperatures to control the reaction rate and minimize side reactions.
-
Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove the coupling agents and other water-soluble byproducts. The crude product is then extracted into an organic solvent.
-
Purification: The final purification of the product is typically achieved through column chromatography on silica gel or by recrystallization to yield the pure this compound.
The progress of the reaction would be monitored by thin-layer chromatography (TLC), and the structure of the final product would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. [4]
Applications in Drug Discovery and Development
While this compound is not yet a marketed drug, it has been identified as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its structural motifs are found in compounds explored for various pharmacological activities.
Role as a Key Synthetic Intermediate
A notable application of this compound is its use as a building block in the synthesis of imidazo[4,5-b]pyridine derivatives. [5]These resulting compounds have been investigated for the treatment of inflammatory diseases, autoimmune disorders, and proliferative diseases. [5]The amino group at the 6-position of the pyridine ring is particularly important for the construction of the fused imidazole ring system in these more complex therapeutic candidates.
Caption: Role as a synthetic intermediate.
Potential Biological Activities of the Pyridine Carboxamide Scaffold
The broader class of pyridine carboxamides has demonstrated a wide range of biological activities, suggesting that this compound itself or its close derivatives could be subjects of future pharmacological investigation. Reported activities for related structures include:
-
Anticancer Activity: Dimethylpyridine-3-carboxamide derivatives have been designed as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in cancer progression. [4]* Antimicrobial and Antifungal Properties: The pyridine carboxamide scaffold is present in molecules with demonstrated antibacterial and antifungal efficacy. [6]* Kinase Inhibition: Certain pyridine carboxamide compounds have been patented as inhibitors of Pim kinases, which are targets in oncology. [7] The presence of the amino and N,N-dimethylcarboxamide groups on the pyridine ring of the title compound provides functional handles that can be strategically modified to optimize binding to various biological targets. [1]
Future Perspectives and Conclusion
This compound represents a valuable molecular entity for researchers and drug development professionals. Its well-defined structure and the reactivity of its functional groups make it an attractive starting material for the synthesis of more elaborate molecules with potential therapeutic applications, particularly in the realms of inflammation and oncology.
While the direct biological activity of this compound is not yet extensively documented in publicly available literature, the established pharmacological relevance of the pyridine carboxamide scaffold warrants further investigation into its own potential therapeutic effects. The continued exploration of this and related compounds will undoubtedly contribute to the expanding arsenal of molecular tools available for the design and development of next-generation therapeutics.
References
-
Chemsrc. CAS#:827588-33-0 | this compound. [Link]
-
National Center for Biotechnology Information. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PubMed Central. [Link]
- Google Patents.
-
AA Blocks. 114-33-0 | N-Methylnicotinamide. [Link]
-
MDPI. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[1][2]ithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. [Link]
-
Wikipedia. Sulfolane. [Link]
-
National Center for Biotechnology Information. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs. PubMed Central. [Link]
-
ChemBK. DMAP. [Link]
-
PubChem. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors - Patent US-9849120-B2. [Link]
-
MDPI. Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. [Link]
- Google Patents.
-
PubChem. 6-amino-3-methoxy-N-methylpyridine-2-carboxamide. [Link]
-
Wikipedia. 4-Dimethylaminopyridine. [Link]
- Google P
Sources
- 1. CAS 827588-33-0: 3-Pyridinecarboxamide, 6-amino-N,N-dimeth… [cymitquimica.com]
- 2. CAS#:827588-33-0 | this compound | Chemsrc [chemsrc.com]
- 3. 6-amino-N-methylpyridine-3-carboxamide | 94924-86-4 | Benchchem [benchchem.com]
- 4. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 6. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors - Patent US-9849120-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 6-Amino-N,N-dimethylpyridine-3-carboxamide
This guide provides a comprehensive technical overview of the solubility characteristics of 6-Amino-N,N-dimethylpyridine-3-carboxamide (CAS: 827588-33-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound and offers a detailed, field-proven protocol for its empirical determination in common laboratory solvents.
Introduction: The Significance of Solubility
Solubility is a critical physicochemical parameter in the fields of medicinal chemistry and drug development. It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy. For this compound, a substituted pyridine derivative, understanding its solubility is paramount for designing effective formulation strategies and ensuring reliable in vitro and in vivo studies. This guide provides a foundational understanding of its expected solubility and a practical framework for its experimental determination.
Theoretical Solubility Profile: A Structural Analysis
The solubility of a molecule is dictated by its structural and electronic features, which determine the nature and strength of its interactions with solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[1]. An analysis of the structure of this compound allows for a qualitative prediction of its solubility.
The key structural features influencing its solubility are:
-
Pyridine Ring: The pyridine ring, a heterocyclic aromatic amine, introduces polarity to the molecule due to the presence of the electronegative nitrogen atom[2][3][4]. This nitrogen can act as a hydrogen bond acceptor.
-
Amino Group (-NH2): The primary amino group is a strong hydrogen bond donor and acceptor, significantly enhancing the molecule's polarity and its potential for favorable interactions with protic solvents like water and alcohols.
-
N,N-dimethylcarboxamide Group (-C(=O)N(CH3)2): This tertiary amide group is polar due to the carbonyl group (C=O), which is a strong hydrogen bond acceptor[5][6][7][8]. However, the absence of an N-H bond in the tertiary amide means it cannot act as a hydrogen bond donor[6][7].
-
Overall Molecular Polarity: The combination of the pyridine ring, the amino group, and the dimethylcarboxamide group results in a molecule with significant polarity.
Based on this structural analysis, a predicted solubility profile in various classes of common laboratory solvents can be hypothesized.
Predicted Solubility Hierarchy
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the slurry for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. The filter material should be chemically compatible with the solvent.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Data Reporting:
-
The solubility should be reported in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Trustworthiness and Self-Validation
The described protocol incorporates self-validating steps to ensure the generation of reliable and accurate data:
-
Use of Excess Solid: Ensures that the solution reaches true equilibrium saturation.
-
Time-to-Equilibrium Study: Verifies that the system has reached a stable state.
-
Temperature Control: Crucial for the reproducibility of solubility data, as solubility is temperature-dependent.
-
Filtration: Removes undissolved particles that would otherwise lead to an overestimation of solubility.
-
Use of a Calibration Curve: Ensures accurate quantification of the analyte.
Conclusion
References
-
Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
-
ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Retrieved from [Link]
-
Fiveable. (n.d.). Amides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]
-
Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, November 30). Pyridine. Retrieved from [Link]
-
PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Washington University in St. Louis. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
ACS Publications. (1968). Hydration of pyridine in organic solvents. The Journal of Physical Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Retrieved from [Link]
-
SciSpace. (n.d.). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Retrieved from [Link]
-
CICECO. (n.d.). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. Retrieved from [Link]
-
Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
PubChem. (n.d.). Sulfolane. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyridine [chemeurope.com]
- 5. fiveable.me [fiveable.me]
- 6. scienceready.com.au [scienceready.com.au]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Amide - Wikipedia [en.wikipedia.org]
hazards and safety precautions for 6-Amino-N,N-dimethylpyridine-3-carboxamide
An In-Depth Technical Guide to the Hazards and Safety Precautions for 6-Amino-N,N-dimethylpyridine-3-carboxamide
Introduction
This compound is a substituted pyridine derivative that holds potential for use in various research and development applications, particularly within drug discovery and medicinal chemistry. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for protecting researchers and the environment. This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, drawing upon data from structurally similar molecules to establish a robust framework for safe handling, storage, and emergency response. The protocols and recommendations outlined herein are designed for professionals in research and development and are grounded in established principles of chemical safety and industrial hygiene.
Section 1: Chemical Identification
-
Chemical Name: this compound
-
CAS Number: 827588-33-0[1]
-
Molecular Formula: C₈H₁₁N₃O
-
Molecular Weight: 165.19 g/mol [2]
-
Synonyms: Not widely available.
Section 2: Hazard Identification and Classification
GHS Hazard Pictograms:
Signal Word: Danger [3]
-
H301: Toxic if swallowed.
-
H310: Fatal in contact with skin.
-
H331: Toxic if inhaled.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H370: Causes damage to organs (Nervous system).
-
H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements: [3][5]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P302 + P350 + P310: IF ON SKIN: Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Summary of GHS Classification (Based on Analogs)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to organs (Nervous system) |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects |
This table is synthesized from data for analogous compounds like DMAP.[4][5]
Section 3: Toxicological Profile
The primary routes of exposure are inhalation, ingestion, and dermal contact. Based on data from structural analogs, this compound is presumed to be highly toxic.[3][4]
-
Acute Toxicity: The compound is expected to be fatal if it comes into contact with skin and toxic if swallowed or inhaled.[3] The central nervous system is a likely target organ.[4]
-
Skin and Eye Irritation: Direct contact is expected to cause skin irritation and serious, potentially irreversible, eye damage.[3]
-
Carcinogenicity and Mutagenicity: There is no data to suggest that this compound or its close analogs are carcinogenic or mutagenic.[3][5]
Toxicological Data (for N,N-Dimethylpyridin-4-amine, CAS 1122-58-3)
| Route | Species | Value |
| LD50 Oral | Rat | 140 mg/kg |
| LD50 Dermal | Rabbit | 90 mg/kg |
| LC50 Inhalation | Rat | 0.53 mg/L/4h |
This data is for the analogous compound N,N-Dimethylpyridin-4-amine and should be used as an indicator of potential toxicity.[4][5]
Section 4: First Aid Measures
Immediate medical attention is required for all exposure routes. First responders must protect themselves from contamination.[6]
-
General Advice: Show the Safety Data Sheet to the attending physician. Move the victim out of the dangerous area immediately.[3]
-
If Inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration immediately, preferably with a pocket mask with a one-way valve. Do not use mouth-to-mouth resuscitation. Call a physician immediately.[4][6]
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Gently wash the affected area with plenty of soap and water. Call a physician immediately.[3]
-
In Case of Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6] Ingestion may cause severe swelling and damage to delicate tissues, with a danger of perforation.[4][6]
Section 5: Fire and Explosion Hazard Data
-
Flammability: The material is combustible but not expected to ignite readily. However, forming a dust cloud in the air in the presence of an ignition source could create a potential dust explosion hazard. Intense heating may lead to the formation of explosive mixtures with air.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6][7]
-
Hazardous Combustion Products: Thermal decomposition can release toxic and irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5][6]
-
Special Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][7]
Section 6: Accidental Release Measures
Accidental release requires a coordinated and immediate response to prevent exposure and environmental contamination.
-
Personal Precautions:
-
Environmental Precautions:
-
Do not let the product enter drains, surface water, or ground water systems.[7]
-
Cover drains to prevent entry.
-
-
Methods for Containment and Cleaning Up:
-
Contain the spill without creating dust.
-
Carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Workflow for Accidental Spill Response
Caption: Workflow for responding to an accidental spill.
Section 7: Handling and Storage
-
Handling:
-
Work exclusively under a certified chemical fume hood.[4][6]
-
Avoid the formation of dust and aerosols.[5]
-
Do not get in eyes, on skin, or on clothing.[6]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and face thoroughly after handling and before breaks.[6]
-
Immediately change any contaminated clothing.
-
-
Storage:
Section 8: Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: A certified chemical fume hood is mandatory for all operations involving this compound to maintain exposure levels as low as reasonably achievable.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield (if splashing is possible) that conform to NIOSH (US) or EN 166 (EU) standards.[7]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Glove integrity must be checked before use.
-
Protective Clothing: Wear a lab coat, and for larger quantities or spill response, wear chemical-resistant coveralls and boots.[7]
-
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved full-face respirator with a particulate filter is required.[4][7]
-
Logic for PPE Selectiondot
// Node Definitions task [label="Task Assessment:\nHandling 6-Amino-N,N-\ndimethylpyridine-3-carboxamide", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; fume_hood [label="Work in Chemical\nFume Hood?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond];
// PPE Nodes goggles [label="Chemical Goggles\n(EN166 / NIOSH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gloves [label="Impervious Gloves\n(e.g., Nitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lab_coat [label="Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Enhanced PPE face_shield [label="Face Shield\n(Splash Risk)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; respirator [label="Full-Face Respirator\n(Dust/Aerosol Risk)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges task -> fume_hood; fume_hood -> goggles [label="Yes (Mandatory)"]; goggles -> gloves; gloves -> lab_coat;
lab_coat -> face_shield [label="If Splash\nPotential"]; fume_hood -> respirator [label="No, or if Dust\nCannot be Controlled"]; respirator -> goggles; }
Sources
- 1. CAS#:827588-33-0 | this compound | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. echemi.com [echemi.com]
- 8. carlroth.com [carlroth.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Pyridine Carboxamide Derivatives
Abstract
Pyridine carboxamides are a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyridine carboxamide derivatives. We delve into the prevalent synthetic strategy of amide bond formation via carboxylic acid activation, explain the underlying reaction mechanisms, and provide a detailed, field-proven experimental protocol. This guide is designed to be a self-validating system, incorporating troubleshooting advice and characterization guidelines to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Pyridine Carboxamide Moiety
The amide bond is one of the most fundamental linkages in chemistry and biology.[3] When incorporated into a pyridine ring system, the resulting pyridine carboxamide structure exhibits a unique combination of stability, hydrogen bonding capability, and electronic properties. This has led to its widespread use in drug discovery; for example, Isoniazid is a cornerstone anti-tuberculosis drug, and nicotinamide (a form of Vitamin B3) is a vital coenzyme. The versatility of this scaffold allows for extensive derivatization, enabling the fine-tuning of pharmacological and material properties.[1]
The most common and reliable method for synthesizing these derivatives is the coupling of a pyridine carboxylic acid with a primary or secondary amine.[3][4] Because the direct condensation of a carboxylic acid and an amine requires prohibitively high temperatures, the process necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine under mild conditions.[3]
Synthetic Strategy: Carboxylic Acid Activation
The key to successful amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using "coupling reagents." Among the myriad of available reagents, carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the convenient removal of byproducts.[5]
To improve yields and minimize side reactions, especially racemization when using chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[3][5]
Mechanism of EDC/HOBt Mediated Amide Coupling
The EDC/HOBt coupling reaction is a robust, two-step process that efficiently generates the desired amide product.[5]
-
Activation of Carboxylic Acid: The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[5][6]
-
Formation of HOBt Ester: This unstable intermediate is then intercepted by the nucleophilic HOBt. This forms a more stable HOBt-active ester and releases an isourea byproduct. The use of HOBt is crucial as it suppresses side reactions and reduces the risk of racemization.[5]
-
Nucleophilic Attack by Amine: Finally, the amine attacks the carbonyl carbon of the activated HOBt-ester. This step forms the thermodynamically stable amide bond and regenerates the HOBt catalyst.[5][6]
The overall mechanism is depicted below.
Caption: EDC/HOBt coupling mechanism.
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of N-benzylpicolinamide from picolinic acid and benzylamine, a representative example of pyridine carboxamide synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Picolinic Acid | 123.11 | 123 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 230 | 1.2 | 1.2 |
| HOBt·H₂O | 153.14 | 184 | 1.2 | 1.2 |
| DIPEA | 129.24 | 323 (0.44 mL) | 2.5 | 2.5 |
| Dichloromethane (DCM) | - | 10 mL | - | - |
Note: Use anhydrous solvents for best results. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the carboxylic acid.[5]
Experimental Workflow
The overall workflow from reaction setup to purified product is outlined below.
Caption: Experimental workflow for pyridine carboxamide synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add picolinic acid (123 mg, 1.0 mmol), benzylamine (118 mg, 1.1 mmol), and HOBt hydrate (184 mg, 1.2 mmol).[5]
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Once cooled, add EDC·HCl (230 mg, 1.2 mmol) to the mixture in one portion. Then, add DIPEA (0.44 mL, 2.5 mmol) dropwise over 1-2 minutes.[5]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (picolinic acid) is consumed.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with an additional 20 mL of DCM. Wash the organic layer sequentially with 20 mL of water, 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure amide product.[5]
Characterization
To confirm the successful synthesis of the target N-benzylpicolinamide, the following characterization is essential:
-
¹H NMR: Expect to see characteristic peaks for the pyridine ring protons, the benzylic CH₂ protons (typically a doublet around 4.6 ppm), and the amide N-H proton (a broad singlet or triplet, often downfield >8.0 ppm).
-
¹³C NMR: Look for the amide carbonyl carbon signal, typically in the range of 165-175 ppm.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. For N-benzylpicolinamide, the expected [M+H]⁺ is m/z = 213.10.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagents (degraded by moisture).2. Insufficient base.3. Sterically hindered amine or acid. | 1. Use fresh, high-quality EDC and HOBt. Store them in a desiccator.2. Ensure adequate DIPEA is used to neutralize all acidic species.3. Increase reaction time/temperature or switch to a more potent coupling reagent like HATU.[5] |
| Starting Material Recovered | 1. Reaction time too short.2. Inefficient activation. | 1. Allow the reaction to run for a longer period (up to 24h).2. Check the quality of coupling reagents. |
| Formation of N-acylurea byproduct | The O-acylisourea intermediate rearranged before reacting with the amine. | This is often suppressed by HOBt. Ensure HOBt is added before or with EDC.[3] |
| Difficulty in Purification | The urea byproduct from EDC is soluble in the organic phase. | While the urea from EDC is designed to be water-soluble after protonation, acidic and basic washes during workup are crucial for its removal.[5] |
References
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7iaxp7uFJcGVkbPinqRFzHIuzpgaepulU33_KibB4wbO20HFo3oNQ79oRyPBc83ufrdN1IlvSIxoagFuvcXN-XGwPepECAbuZCsaaPyKC8d5oPNuT-s_pBD6h0Rr3kxnJwkBKYj8AJ14Hbae050Voo4qkziGQBFrRUFnhaMH_OWNKHaey4zczkSEfMtiD9gM4NogJTsmfbUTIvQaNT7Nw13dXyf39y98=]
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVqOIIEMROKBILLv5fINx2mXzis2qqxlAb7oh788xWorHlwznu8QI2CIK2yV8CgBIMYpahGWusNy27MPj3Pncnif5COyQrvpKGQXSG8BNGIr_joSwSlaup4p4C60ooGTVIdzUmw8SZy8XZbk4fljBiUvssTpuLDyeiuBNexH0bG3nXEKDKbVBD5hwkGEnQL2VhNDLv58ANnwmKmZ8JobmsjtLGc5USzTToQeWa]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEds_xEy5PowyoHCjjZhDcZ_PMEkb1FZeLRXHiy7brTwtUlVLIh_Przg6E8qdhPl3YclToPsLRwvc8fZwQuwR2oVXGxYGLmZclMWTq0tEho8xL9o3KTOM5DIkPxnKrGlfad7HJP68RWIwcN5gZoa1xAph3fI28R7oh-bXaG02W_L98bp2yvxCltjNjsy5FHtg-44-S4oRzAXPm6LAeJGUB5I-lJx6y8wfS-RuaYlpScHW]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Amide bond formation. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmlpD0ssmfdlrBIQ2Crw5qJH8HkZEM8N-G2NcoqGvCXFWNAwDF96BH5XVeHSkpibYBWVpQVo3awgGn-ymdoWhqSjvbCeFGUdBxsUwdJx9K5-4lDmfHNnnGX85S2PZnBY-Ei92U-dsPQAKNQbKtqu5NhWMdFsCmutM5gPxu5N0AMEeTTV7UseeoSzQ=]
- Amide coupling reaction in medicinal chemistry. HepatoChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb5xcy4W9pJfAjMFeZ2YilC5vegAHL1yL9HffBDSkJ-sEY-JNHiL36B64FU21SFN4iWe4-0_pOrQ-QWKYYmgdKov9kdv7QxjnxkEbthN9k8kl646jWqdaabYb0Ou4OJK_d8HsPOaXptXsnjQdnnD_0LJvoIM0=]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqX-277Bt6Ax87RTEuqmI7iFKMDuckA9G-QezB7kTrYLSlengHgwRvYXx-9aCQRp2P8pJq-r4qfD2RSSGRcQpamrXo-8rSnSBKV-u-iS9YHfJisaqmvDdPAr-5vjSLGV--oE3_X3YgbhVIBN8=]
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbVkt5Ay1BgmR6U8lqk57ZvqNygZXpdh0Ixw3ThxfvdTSuUUllBawIrVKHQrWu7-HGGOFf4AAGRfKQG9LBEtWyglPobAEHTc5OgTsGqR6p5a8ulLUYbgcymkqZ-6hXFn6DYFF03UMYbWMXjUA=]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYxivvi8ZQMNJz65M_nkV54-5iLe0SMShEvEF2U89NnrVk3JfJfJi_I_qTXxoRn-MwYFfLySppZwZKSHgf03y7enXoWKUpZf2Pvl3UDxPJzeEH8Xt7e0w3AZfYbRaBJiexeqOZrOWTJ4uXdA_X4pPfjAGfQe1MR80hFuqFEjQGpuvGdMsOB5C-yQRCECfLRCIfidOL5RVqv5EY442kloC9V-XJ577U9Q==]
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/375107931_Synthesis_and_Characterization_of_Some_New_Pyridine-Carboxamide_Derivatives_of_Potential_Biological_Activities]
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [URL: https://www.researchgate.net/publication/379354023_Synthesis_of_pyridine_derivatives_for_diverse_biological_activity_profiles_A_review]
- Synthesis of Chiral Pyridine Carboxamides. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-chiral-pyridine-carboxamides]
Sources
Application Notes and Protocols for the Characterization of 6-Amino-N,N-dimethylpyridine-3-carboxamide as a Kinase Inhibitor
Introduction: The Pyridine Carboxamide Scaffold in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[3][4] The pyridine carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including c-Jun NH2-terminal kinases (JNKs) and Glycogen Synthase Kinase 3 (GSK-3).[5][6]
This document provides a comprehensive guide to the characterization of a novel, hypothetical kinase inhibitor, 6-Amino-N,N-dimethylpyridine-3-carboxamide , hereafter referred to as Compound X . These application notes and protocols are designed to offer a robust framework for researchers to assess its inhibitory potential, from initial biochemical validation to cellular activity and selectivity profiling.
Compound X: Physicochemical Properties and Handling
Compound Name: this compound (Compound X) Molecular Formula: C₈H₁₁N₃O Molecular Weight: 165.19 g/mol CAS Number: 36507-21-8[7][]
Appearance: Off-white to yellow solid. Solubility: Soluble in DMSO and methanol. For experimental use, a 10 mM stock solution in 100% DMSO is recommended.[4]
Safety and Handling: Researchers should consult the full Safety Data Sheet (SDS) before use.[7][9] As a general precaution for pyridine derivatives:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7][10]
Part 1: In Vitro Biochemical Potency Assessment
The initial step in characterizing a novel kinase inhibitor is to determine its potency against the purified target kinase.[3] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[3][11]
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase assay.
Protocol 1: Luminescence-Based In Vitro Kinase Assay
This protocol is adapted from standard luminescence-based kinase assays which measure the amount of ADP produced as a direct indicator of kinase activity.[4]
Materials:
-
Compound X
-
Target Kinase (e.g., JNK1, GSK-3β)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in DMSO to create a range of concentrations.
-
-
Kinase Reaction:
-
In a 96-well plate, add 1 µL of each serially diluted Compound X or DMSO (as a vehicle control) to separate wells.
-
Prepare a kinase reaction mixture containing the target kinase in the kinase assay buffer. Add 10 µL of this mixture to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The ATP concentration should ideally be at or near the Km of the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[11]
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase's activity.
-
-
ADP Detection:
-
Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[4]
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[4]
-
Data Presentation:
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 25 | 8 |
| Kinase B | 1,500 | 15 |
| Kinase C | >10,000 | 30 |
Table 1: Hypothetical inhibitory activity of Compound X against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[4]
Part 2: Cellular Activity Assessment
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess a compound's activity within a cellular context.[12] Cellular assays provide insights into cell permeability, target engagement, and the compound's effect on downstream signaling pathways.[12][13]
Signaling Pathway Example: Inhibition of a Pro-Survival Pathway
Caption: Inhibition of a generic cell proliferation pathway by Compound X.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol determines if Compound X can inhibit the phosphorylation of a known downstream substrate of the target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Compound X
-
Stimulant (e.g., growth factor, if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total substrate, phospho-specific substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blot equipment
Procedure:
-
Cell Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
If the pathway requires activation, add a stimulant (e.g., EGF for 15 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against the total substrate to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. A dose-dependent decrease in the ratio of phospho-substrate to total substrate indicates effective target inhibition in a cellular environment.
Part 3: Kinase Selectivity Profiling
Most kinase inhibitors are not entirely specific and can bind to multiple kinases, leading to off-target effects.[1][14] Therefore, it is crucial to determine the selectivity profile of Compound X by screening it against a broad panel of kinases.
Methodology: Kinome-Wide Profiling
A cost-effective strategy is a two-tiered approach:[15]
-
Initial Screen: Test Compound X at a single, high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >300 kinases).
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a full 10-point dose-response curve to determine the precise IC50 value.[15]
This service is often outsourced to specialized companies that maintain large kinase panels and use various assay formats.[15]
Data Interpretation: The selectivity of Compound X can be quantified using metrics like the Selectivity Index, which compares its potency against the primary target versus off-targets.[3] A highly selective compound will have a significantly lower IC50 for the intended target compared to other kinases.
Conclusion
These application notes provide a foundational framework for the initial characterization of this compound (Compound X) as a potential kinase inhibitor. By systematically evaluating its biochemical potency, cellular activity, and kinome-wide selectivity, researchers can build a comprehensive profile of this compound. This structured approach is essential for validating its potential as a chemical probe for biological research or as a lead candidate in a drug discovery program.
References
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. PubMed. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
CAS#:827588-33-0 | this compound. Chemsrc. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed. Available at: [Link]
-
Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Available at: [Link]
-
Efficacy of a novel, orally active GSK-3 inhibitor 6-Methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide in tau transgenic mice. PubMed. Available at: [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed Central. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central. Available at: [Link]
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. Available at: [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of a novel, orally active GSK-3 inhibitor 6-Methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide in tau transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyridine Carboxamides as Antifungal Agents: A Technical Guide for Researchers
I. Introduction: A New Frontier in Antifungal Research
The escalating threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents with unique mechanisms of action. Pyridine carboxamides have emerged as a promising class of compounds with potent fungicidal or fungistatic activity. This guide provides a comprehensive overview of the application of pyridine carboxamides as antifungal agents, with a focus on their mechanism of action, structure-activity relationships, and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.
Historically, the application of pyridine carboxamides has been predominantly in the agricultural sector for crop protection. However, recent investigations have unveiled their potential against human pathogenic fungi, opening a new avenue for medical mycology research. This guide will bridge the knowledge gap between the established agricultural use and the burgeoning medical applications of these versatile compounds.
II. Mechanism of Action: Targeting Fungal Respiration
The primary antifungal mechanism of pyridine carboxamides is the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2][3] SDH, also known as Complex II, plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, pyridine carboxamides effectively block the electron flow from succinate to the respiratory chain. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, and ultimately results in fungal cell death or growth inhibition. The specificity of these compounds for the fungal SDH over its mammalian counterpart is a key factor in their potential as selective antifungal agents.
Figure 1. Mechanism of action of pyridine carboxamides as succinate dehydrogenase inhibitors.
III. Structure-Activity Relationships (SAR)
The antifungal potency of pyridine carboxamides is intricately linked to their chemical structure. Modifications to the pyridine ring, the carboxamide linker, and the N-substituted phenyl ring can significantly impact their inhibitory activity against SDH and their overall antifungal efficacy.
Key SAR observations from various studies include:
-
Pyridine Ring Substitutions: The nature and position of substituents on the pyridine ring can influence the binding affinity to the target enzyme. For example, the presence of a chlorine atom at the 6-position of the nicotinamide scaffold has been shown to enhance antifungal activity against certain plant pathogens.[2]
-
Amide Linker: The amide bond is crucial for the molecule's structural integrity and interaction with the enzyme's active site.
-
N-Phenyl Ring Substitutions: The aromatic ring attached to the amide nitrogen plays a significant role in the hydrophobic and electronic interactions within the Q-site of SDH. The substitution pattern on this ring can modulate the compound's potency and spectrum of activity.
Further research into the SAR of pyridine carboxamides against a broader range of human pathogenic fungi is warranted to optimize their therapeutic potential.
IV. Application Notes: Evaluating Antifungal Efficacy
The evaluation of pyridine carboxamides as potential antifungal agents involves a series of in vitro and in vivo studies. These studies are essential to determine their spectrum of activity, potency, and potential for therapeutic development.
A. In Vitro Antifungal Susceptibility Testing
In vitro susceptibility testing is the cornerstone for assessing the antifungal activity of novel compounds. Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible and comparable results.
1. Target Organisms:
A comprehensive evaluation should include a panel of clinically relevant yeasts and molds, such as:
-
Yeasts:
-
Candida albicans
-
Candida glabrata
-
Candida parapsilosis
-
Candida tropicalis
-
Candida krusei
-
Cryptococcus neoformans
-
-
Molds:
-
Aspergillus fumigatus
-
Aspergillus flavus
-
Aspergillus terreus
-
Fusarium spp.
-
Scedosporium spp.
-
2. Data Interpretation:
The primary endpoint of in vitro susceptibility testing is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism. For some drug-fungus combinations, a Minimum Fungicidal Concentration (MFC) may also be determined.
Table 1: Exemplary In Vitro Antifungal Activity of a Pyridine Carboxamide Derivative
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.016 - 1[4] |
| Candida glabrata | 0.016 - 1[4] |
| Candida krusei | 0.016 - 1[4] |
| Aspergillus fumigatus | Not extensively reported |
Note: The provided MIC values are illustrative and based on limited available data for specific pyridine carboxamide derivatives against human pathogens. Extensive testing is required to establish the activity spectrum of novel compounds.
B. In Vivo Efficacy Studies
Promising candidates from in vitro studies should be further evaluated in animal models of fungal infections to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
V. Protocols: Standardized Antifungal Susceptibility Testing
The following protocols are adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines and provide a standardized approach for determining the MIC of pyridine carboxamides.
A. Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of Yeasts
This protocol is based on the CLSI M27-A3 and M27-S4 documents.
1. Materials:
-
Pyridine carboxamide compound (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates (U-bottom)
-
Yeast inoculum (standardized to 0.5 McFarland)
-
Spectrophotometer or microplate reader
-
Positive and negative controls (e.g., fluconazole, amphotericin B)
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
2. Procedure:
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of the pyridine carboxamide compound in RPMI-1640 medium directly in the microtiter plates. The final concentration range should typically span from 0.016 to 16 µg/mL, but may be adjusted based on the expected potency of the compound.
-
Inoculum Preparation: Prepare a standardized yeast suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.
-
Inoculation: Add the diluted yeast suspension to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and an uninoculated sterility control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. The endpoint can be determined visually or spectrophotometrically.
Figure 2. Workflow for yeast antifungal susceptibility testing.
B. Protocol 2: Broth Microdilution Antifungal Susceptibility Testing of Filamentous Fungi
This protocol is based on the CLSI M38-A2 document.
1. Materials:
-
Same as for yeasts, with the following modifications:
-
Filamentous fungus inoculum (conidial suspension)
-
Hemocytometer or spectrophotometer for spore counting
2. Procedure:
-
Preparation of Drug Dilutions: Same as for yeasts.
-
Inoculum Preparation: Prepare a conidial suspension from a fresh culture of the filamentous fungus. Adjust the concentration of the suspension to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer or by correlating spectrophotometric readings with colony counts.
-
Inoculation: Same as for yeasts.
-
Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the drug-free control well.
-
Reading the MIC: The MIC for filamentous fungi is defined as the lowest drug concentration that shows 100% inhibition of growth (for most agents) or a prominent reduction in growth compared to the control.
VI. Conclusion and Future Directions
Pyridine carboxamides represent a promising class of antifungal agents with a well-defined mechanism of action targeting fungal respiration. While their efficacy against agricultural fungal pathogens is well-established, their potential for treating human fungal infections is an exciting and evolving area of research. The protocols outlined in this guide provide a standardized framework for the in vitro evaluation of these compounds against a broad range of clinically relevant fungi.
Future research should focus on:
-
Expanding the evaluation of pyridine carboxamides against a wider diversity of human fungal pathogens, including emerging and drug-resistant species.
-
Conducting comprehensive structure-activity relationship studies to optimize the antifungal potency and selectivity of these compounds for medical applications.
-
Investigating the in vivo efficacy and safety of lead pyridine carboxamide candidates in relevant animal models of invasive fungal infections.
The continued exploration of pyridine carboxamides holds the potential to deliver novel and effective therapeutic options to combat the growing challenge of fungal diseases.
VII. References
-
Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., ... & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118-124. [Link]
-
Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., ... & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118-124. [Link]
-
Chempanda. (n.d.). Pyridine as Antifungal. Chempanda Blog. Retrieved from [Link]
-
Kauffman, C. A. (2006). Fungal infections in older adults. Clinical infectious diseases, 42(4), 501-507.
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). ResearchGate. [Link]
Sources
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempanda.com [chempanda.com]
Application Notes and Protocols for Reactions Involving 6-Amino-N,N-dimethylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of the 6-Aminonicotinamide Scaffold
The 6-aminonicotinamide core is a privileged scaffold in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities. The strategic placement of an amino group and a carboxamide on the pyridine ring offers multiple points for diversification, enabling the fine-tuning of physicochemical properties and target engagement. This guide focuses on the experimental setup for reactions involving a specific, yet not commercially available, derivative: 6-Amino-N,N-dimethylnicotinamide.
The nomenclature "6-Amino-N,N-dimethylnicotinamide" suggests the structure presented below. This document will first detail a robust protocol for the synthesis of this target molecule from commercially available precursors. Subsequently, it will provide in-depth application notes and step-by-step protocols for key transformations involving the 6-amino group and the pyridine ring, empowering researchers to leverage this versatile building block in their synthetic campaigns.
I. Synthesis of 6-Amino-N,N-dimethylnicotinamide
The most direct route to 6-Amino-N,N-dimethylnicotinamide is the amidation of 6-aminonicotinic acid with dimethylamine. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the secondary amine. Peptide coupling reagents are well-suited for this purpose, offering high yields and mild reaction conditions.
Protocol 1: HATU-Mediated Amidation of 6-Aminonicotinic Acid
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its efficiency and suppression of side reactions.[1]
Reaction Scheme:
Synthesis of 6-Amino-N,N-dimethylnicotinamide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 6-Aminonicotinic acid | ≥98% | Commercially available | |
| Dimethylamine solution | 2.0 M in THF | Commercially available | Handle in a fume hood. |
| HATU | ≥98% | Commercially available | Moisture sensitive. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially available | |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially available | |
| Ethyl acetate (EtOAc) | ACS grade | ||
| Saturated aqueous NaCl solution (brine) | |||
| Anhydrous sodium sulfate (Na₂SO₄) | |||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-aminonicotinic acid (1.0 eq). Dissolve the acid in anhydrous DMF (approximately 0.1 M).
-
Addition of Base and Amine: To the stirred solution, add DIPEA (2.5 eq) followed by the dimethylamine solution in THF (1.5 eq). Stir the mixture at room temperature for 10 minutes.
-
Activation and Coupling: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Reactions Involving the 6-Amino Group
The exocyclic amino group at the 6-position is a key site for derivatization, allowing for the introduction of a wide array of substituents.
Protocol 2: Acylation of the 6-Amino Group
The 6-amino group can be readily acylated to form amides, sulfonamides, or ureas, providing access to a diverse chemical space. This protocol details a general procedure for amide bond formation with a carboxylic acid.
Reaction Scheme:
Acylation of the 6-Amino Group.
Step-by-Step Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq), and HOBt (1-hydroxybenzotriazole) (1.2 eq) in anhydrous DMF. Stir for 20 minutes at room temperature to form the active ester.
-
Addition of Amine: Add a solution of 6-Amino-N,N-dimethylnicotinamide (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Expert Insights: The choice of coupling reagent can be critical. For sterically hindered carboxylic acids or amines, more potent coupling agents like HATU or COMU may be necessary. The addition of HOBt helps to suppress racemization if the carboxylic acid has a chiral center adjacent to the carboxyl group.[2]
Protocol 3: Buchwald-Hartwig N-Arylation of the 6-Amino Group
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This protocol describes the N-arylation of 6-Amino-N,N-dimethylnicotinamide with an aryl halide.
Reaction Scheme:
Buchwald-Hartwig N-Arylation.
Materials and Reagents:
| Reagent/Material | Grade | Notes |
| 6-Amino-N,N-dimethylnicotinamide | As synthesized | |
| Aryl halide (bromide or iodide) | ≥98% | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Air-sensitive. | |
| Xantphos | ≥98% | Air-stable ligand. |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Hygroscopic. |
| Anhydrous Toluene | ≥99.8% |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (1.5 eq).
-
Addition of Reactants: Add 6-Amino-N,N-dimethylnicotinamide (1.0 eq) and the aryl halide (1.2 eq).
-
Solvent and Degassing: Add anhydrous toluene. Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Expert Insights: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or Buchwald's biarylphosphine ligands are often effective.[4] The base also plays a critical role; weaker bases like K₃PO₄ can sometimes be used for sensitive substrates.
III. Reactions Involving the Pyridine Ring
To further functionalize the scaffold, reactions on the pyridine ring are necessary. Halogenation provides a handle for subsequent cross-coupling reactions.
Protocol 4: Regioselective Bromination of the Pyridine Ring
The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution.[5] This protocol aims for the selective bromination at the 5-position of the pyridine ring.
Reaction Scheme:
Regioselective Bromination.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 6-Amino-N,N-dimethylnicotinamide (1.0 eq) in anhydrous acetonitrile in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Expert Insights: The regioselectivity of bromination on aminopyridines can be challenging.[6] The use of a less reactive brominating agent like NBS at low temperatures can improve selectivity. If mixtures of isomers are obtained, careful chromatographic separation is required.
Protocol 5: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide.[7] This protocol describes the coupling of the 5-bromo derivative with a boronic acid.
Reaction Scheme:
Suzuki-Miyaura Cross-Coupling.
Materials and Reagents:
| Reagent/Material | Grade | Notes |
| 6-Amino-5-bromo-N,N-dimethylnicotinamide | As synthesized | |
| Arylboronic acid | ≥97% | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Air-sensitive. | |
| Potassium carbonate (K₂CO₃) | ≥99% | |
| 1,4-Dioxane | Anhydrous | |
| Deionized water | Degassed. |
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk tube, combine the 5-bromo-6-Amino-N,N-dimethylnicotinamide (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture thoroughly.
-
Reaction: Heat the reaction to 90 °C for 8-16 hours.
-
Monitoring and Work-up: Monitor by LC-MS. After cooling, dilute with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
Expert Insights: The base is crucial for activating the boronic acid in the Suzuki coupling mechanism.[8] For substrates prone to dehalogenation, using milder bases like K₃PO₄ or Cs₂CO₃ is recommended.[6] The choice of palladium catalyst and ligand can also significantly impact the reaction outcome, especially for challenging substrates.[9]
IV. Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of all synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and monitoring reaction progress. A reversed-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass determination, confirming the elemental composition of the synthesized molecules.
V. References
-
Google Patents. (n.d.). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Retrieved from
-
ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
ACS Publications. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Retrieved from [Link]
-
UCL Discovery. (n.d.). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid. Retrieved from
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig Amination. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. Retrieved from [Link]
-
eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]
Sources
- 1. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. escholarship.org [escholarship.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Exploration of 6-Amino-N,N-dimethylpyridine-3-carboxamide and Related Analogs in Cancer Research
Introduction: The Therapeutic Potential of Pyridine Carboxamides in Oncology
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of therapeutic activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][3] The unique electronic and structural features of the pyridine ring, combined with the hydrogen bonding capabilities of the carboxamide group, allow for specific interactions with various biological targets, such as enzymes and receptors, leading to the modulation of critical cellular pathways.[3] This document provides a detailed guide for researchers and drug development professionals on the potential application of 6-Amino-N,N-dimethylpyridine-3-carboxamide and its analogs in cancer research. While direct studies on this specific molecule are nascent, the wealth of data on related compounds provides a strong rationale for its investigation and a clear roadmap for its preclinical evaluation.
Chemical and Physical Properties
This compound is a small molecule featuring a pyridine ring substituted with an amino group at the 6-position and an N,N-dimethylcarboxamide group at the 3-position. Its chemical structure lends itself to a range of potential biological interactions. The amino group can act as a hydrogen bond donor, while the carboxamide and the pyridine nitrogen can act as hydrogen bond acceptors, facilitating binding to the active sites of enzymes.[3]
| Property | Value | Source |
| CAS Number | 827588-33-0 | [4] |
| Molecular Formula | C8H11N3O | [5] |
| Molecular Weight | 165.19 g/mol | [5] |
Hypothesized Mechanism of Action: Insights from Related Compounds
Derivatives of pyridine carboxamide have been shown to exert their anticancer effects through various mechanisms. A prominent example is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-13, which plays a crucial role in tumor invasion, angiogenesis, and metastasis.[6][7] Other related compounds have shown inhibitory activity against kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[8] Given its structural features, this compound could potentially function as an enzyme inhibitor. The amino and carboxamide groups are capable of forming hydrogen bonds within the active site of target proteins, leading to their inhibition.[3]
Below is a diagram illustrating a potential signaling pathway that could be targeted by pyridine carboxamide derivatives, focusing on MMP-13 inhibition.
Caption: Potential mechanism of action via MMP-13 inhibition.
Experimental Protocols
The following protocols are based on methodologies reported for structurally related pyridine carboxamide derivatives and serve as a starting point for the evaluation of this compound.
In Vitro Assays
1. Enzyme Inhibition Assay (Example: MMP-13)
This assay determines the ability of the test compound to inhibit the activity of a specific enzyme, such as MMP-13.
-
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known MMP-13 inhibitor)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of recombinant MMP-13 to each well of the microplate.
-
Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.
-
Incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP-13 substrate.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths specific to the substrate).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometric plate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound, positive control, or vehicle (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
In Vivo Studies
For in vivo evaluation, rodent models are commonly employed.[9] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach to assess the efficacy of anticancer compounds.[10]
1. Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in a suitable vehicle) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle only.
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.
-
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of this compound or its analogs.
Caption: General workflow for preclinical evaluation.
Data Interpretation and Considerations
-
Structure-Activity Relationship (SAR): Systematic modification of the this compound structure can help in identifying key functional groups responsible for its biological activity and in optimizing its potency and selectivity.[8]
-
Pharmacokinetics: Early assessment of pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is crucial for the development of a successful drug candidate.[11][12] Studies on related compounds have utilized techniques like positron emission tomography (PET) to evaluate tissue distribution and plasma pharmacokinetics.[11]
-
Toxicity: In addition to efficacy, it is essential to evaluate the toxicity of the compound in both in vitro and in vivo models. This includes assessing its effects on normal, non-cancerous cells and monitoring for adverse effects in animal models.
Conclusion
While this compound is a relatively unexplored compound in cancer research, the broader class of pyridine carboxamide derivatives has shown significant promise as a source of novel anticancer agents. The protocols and strategies outlined in this document provide a comprehensive framework for initiating the investigation of this compound and its analogs. By systematically evaluating its biological activity, mechanism of action, and preclinical efficacy, researchers can unlock the therapeutic potential of this chemical scaffold in the fight against cancer.
References
-
6-amino-N-methylpyridine-3-carboxamide | 94924-86-4 - Benchchem. 3
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH. 13
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - ResearchGate. 14
-
The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. 15
-
3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide. 16
-
Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - MDPI. 10
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC - NIH. 6
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. 8
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PubMed. 7
-
Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PubMed Central. 17
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. 9
-
CAS#:827588-33-0 | this compound | Chemsrc. 4
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central - NIH. 1
-
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[3][13]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - MDPI. 2
-
Pharmacokinetic evaluation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in patients by positron emission tomography - PubMed. 11
-
Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed. 18
-
Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial - PubMed. 12
-
1250316-47-2 | 6-Amino-N-methylpyridine-2-carboxamide - ChemScene. 19
-
6-amino-N-ethylpyridine-3-carboxamide - 1248024-71-6 - Vulcanchem. 5
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-amino-N-methylpyridine-3-carboxamide | 94924-86-4 | Benchchem [benchchem.com]
- 4. CAS#:827588-33-0 | this compound | Chemsrc [chemsrc.com]
- 5. 6-amino-N-ethylpyridine-3-carboxamide (1248024-71-6) for sale [vulcanchem.com]
- 6. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetic evaluation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in patients by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide [myskinrecipes.com]
- 17. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemscene.com [chemscene.com]
Application Notes and Protocols: The Role of Pyridine Carboxamides in Developing GSK-3 Inhibitors for Tauopathies
Introduction: Targeting Tau Phosphorylation in Neurodegenerative Diseases
Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1] In a healthy neuron, tau protein binds to and stabilizes microtubules, which are essential for maintaining the structure and function of the cytoskeleton, including axonal transport.[2] However, in pathological conditions, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate, leading to neuronal dysfunction and cell death.[3][4]
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has been identified as a key player in the hyperphosphorylation of tau.[3][4] Its dysregulation is implicated in the pathogenesis of several neurodegenerative diseases.[5] Consequently, GSK-3β has emerged as a critical therapeutic target for the development of novel treatments for tauopathies.[1][6] The inhibition of GSK-3β is hypothesized to reduce tau hyperphosphorylation, thereby preventing the formation of NFTs and the downstream neurotoxic cascade.[1] Among the various chemical scaffolds investigated, pyridine carboxamides have shown significant promise as potent and selective GSK-3 inhibitors.[7][8][9] This guide provides a comprehensive technical overview of the role of pyridine carboxamides in the development of GSK-3 inhibitors for tauopathies, complete with detailed experimental protocols for their evaluation.
The GSK-3β Signaling Pathway in Tau Hyperphosphorylation
GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation through various signaling pathways, most notably the insulin/PI3K/Akt pathway.[10] Dysregulation of these pathways can lead to the overactivity of GSK-3β, contributing to the pathological hyperphosphorylation of tau.
Caption: Simplified GSK-3β signaling pathway in tauopathy.
Medicinal Chemistry of Pyridine Carboxamide-Based GSK-3 Inhibitors
The pyridine carboxamide scaffold has proven to be a versatile and effective starting point for the design of potent and selective GSK-3 inhibitors.[7][8][9] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[11][12][13]
General Synthesis of Pyridine Carboxamide Derivatives
The synthesis of pyridine carboxamide derivatives typically involves the coupling of a substituted pyridine carboxylic acid with a corresponding amine. The following is a generalized synthetic scheme.
Caption: General workflow for the synthesis of pyridine carboxamides.
A specific example is the synthesis of 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, a potent GSK-3β inhibitor.[14] This involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with 4-phenylpyridin-3-amine in the presence of coupling reagents like HATU and DIPEA.[14]
Protocols for the Evaluation of Pyridine Carboxamide GSK-3 Inhibitors
A multi-tiered approach is essential for the comprehensive evaluation of novel GSK-3 inhibitors. This typically begins with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action, and finally, in vivo studies in animal models of tauopathy to evaluate therapeutic efficacy.
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3β. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., a pyridine carboxamide derivative)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
2.5 µL of test compound dilution.
-
5 µL of a mixture containing GSK-3β enzyme and substrate peptide in kinase assay buffer.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.[10]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[15]
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]
-
Incubate at room temperature for 40 minutes.[16]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]
-
Incubate at room temperature for 30 minutes.[16]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Scaffold | GSK-3β IC50 (nM) | Selectivity vs. other kinases |
| Compound A | Pyridine Carboxamide | 2 | >230-fold |
| SB-216763 | Arylindolemaleimide | 34 | High |
| Tideglusib | Thiadiazolidinone | ~600 | Non-ATP competitive |
Table 1: Potency and Selectivity of Representative GSK-3 Inhibitors. [5][8][17]
Protocol 2: Cell-Based Tau Phosphorylation Assay
This protocol assesses the ability of a test compound to inhibit GSK-3β activity in a cellular context, leading to a reduction in tau phosphorylation. Human neuroblastoma SH-SY5Y cells are commonly used for this purpose.[18][19]
Materials:
-
SH-SY5Y cells
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Tau at specific GSK-3β sites like Ser396/Ser404, anti-total-Tau, anti-p-GSK-3β Ser9, anti-total-GSK-3β)
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total tau, as well as phosphorylated and total GSK-3β.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Protocol 3: In Vivo Efficacy Studies in a Tauopathy Animal Model
Transgenic animal models that express human tau with mutations found in familial tauopathies are crucial for evaluating the in vivo efficacy of GSK-3 inhibitors.[20][21] The JNPL3 mouse model, which expresses human P301L mutant tau, is a widely used model that develops age-dependent motor deficits and tau pathology.[8]
Materials:
-
JNPL3 transgenic mice
-
Test compound formulated for oral administration
-
Behavioral testing apparatus (e.g., rotarod)
-
Tissue homogenization buffer
-
Reagents for immunohistochemistry and biochemical analysis of tau pathology
Procedure:
-
Animal Dosing:
-
Administer the test compound or vehicle to aged JNPL3 mice daily by oral gavage for a specified duration (e.g., 4 weeks).
-
-
Behavioral Assessment:
-
Conduct behavioral tests, such as the rotarod test, to assess motor function before and after the treatment period.
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and collect the brains.
-
One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
-
Biochemical Analysis:
-
Prepare brain homogenates and analyze the levels of phosphorylated and total tau by Western blotting, as described in Protocol 2.
-
Measure the levels of insoluble, aggregated tau.
-
-
Immunohistochemistry:
-
Stain brain sections with antibodies against phosphorylated tau to visualize and quantify the extent of tau pathology.
-
Expected Outcomes: A successful pyridine carboxamide GSK-3 inhibitor should demonstrate a dose-dependent reduction in tau phosphorylation at GSK-3 specific sites, a decrease in aggregated tau, and an improvement in motor function in the JNPL3 mice.[8]
Conclusion and Future Directions
Pyridine carboxamides represent a promising class of GSK-3 inhibitors with the potential for therapeutic intervention in tauopathies. The protocols outlined in this guide provide a robust framework for the discovery and preclinical evaluation of novel compounds based on this scaffold. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to ensure adequate brain penetration and target engagement. Furthermore, long-term safety and efficacy studies in relevant animal models are essential before these compounds can be advanced to clinical trials. While some GSK-3 inhibitors have entered clinical trials for Alzheimer's disease, the results have been mixed, highlighting the need for continued research and development in this area.[5][22]
References
- Paudel, H. K. The long journey of tau in regulating microtubule dynamics in neurodegeneration. Journal of Biological Chemistry294, 6755-6766 (2019).
- Zilka, N. et al. Improved Behavioral Response as a Valid Biomarker for Drug Screening Program in Transgenic Rodent Models of Tauopathies. Cellular and Molecular Neurobiology31, 947-958 (2011).
- Hernández, F., Lucas, J. J. & Avila, J. GSK3 and tau: two convergence points in Alzheimer's disease. Journal of Alzheimer's Disease3, 141-144 (2001).
- Taconic Biosciences.
- Khanna, M. R. et al. Therapeutic strategies for the treatment of tauopathies: hopes and challenges. Alzheimer's & Dementia12, 1051-1065 (2016).
- Paumier, A. et al. A zebrafish model of tauopathy allows in vivo imaging of neuronal cell death and drug evaluation.
- Patsnap. What GSK-3 inhibitors are in clinical trials currently? (2025).
- Mackenzie, I. R. & Neumann, M. Spontaneous Models of Tauopathy. in Rodent Models of Tauopathy and Synucleinopathy 11-20 (John Wiley & Sons, Ltd, 2017).
- BenchChem. Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. (2025).
- SignalChem.
- NeuroSens. Pilot study of GSK-3 drug tested in AD. (2012).
- BenchChem.
- Avila, J., Lucas, J. J., Pérez, M. & Hernández, F. GSK-3 and Tau: A Key Duet in Alzheimer's Disease. Cells9, 1333 (2020).
- Tell, V. & Hilgeroth, A. Recent developments of protein kinase inhibitors as potential AD therapeutics. Frontiers in Cellular Neuroscience7, (2013).
- Engel, T. et al. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals. Neurobiology of Disease29, 254-266 (2008).
- Avila, J. GSK-3 and Tau. Encyclopedia1, 1-1 (2021).
- BPS Bioscience. GSK3β Kinase Assay Kit.
- Lauretti, E., Dincer, O. & Praticò, D. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration. International Journal of Molecular Sciences22, 1205 (2021).
- del Ser, T. et al. Treatment of Alzheimer's Disease with the GSK-3 Inhibitor Tideglusib: A Pilot Study. Journal of Alzheimer's Disease33, 205-215 (2013).
- Lee, S. et al. Development of a Cellular Tau Enzyme-Linked Immunosorbent Assay Method for Screening GSK-3β Inhibitors. Journal of Biomolecular Screening14, 526-534 (2009).
- Lin, Y.-T. et al. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Biomolecules & Therapeutics31, 86-98 (2023).
- Promega Corpor
- Ohtake, Y. et al. Efficacy of a novel, orally active GSK-3 inhibitor 6-Methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide in tau transgenic mice. Brain Research1296, 148-163 (2009).
- Luo, G. et al. Structure-Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Bioorganic & Medicinal Chemistry Letters81, 129143 (2023).
- Luo, G. et al. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters81, 129143 (2023).
- Sun, K. et al. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease. Journal of Enzyme Inhibition and Medicinal Chemistry37, 186-196 (2022).
- Fallacara, A. L. et al. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules25, 5318 (2020).
- Lin, Y.-T. et al. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Biomolecules & Therapeutics31, 86-98 (2023).
- Lo-Iacono, O., Di-Meco, F. & Praticò, D. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease2012, 1-12 (2012).
- Medina, M. & Avila, J. Glycogen Synthase Kinase-3 (GSK-3) Inhibitors for the Treatment of Alzheimer's Disease. Current Pharmaceutical Design16, 2790-2798 (2010).
- Kuglstatter, A. et al. Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Journal of Medicinal Chemistry62, 7837-7848 (2019).
- Wishart, G. et al. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters24, 4667-4671 (2014).
- Luo, G. et al. Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry66, 7233-7250 (2023).
- Sharma, A. & Kumar, R. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry13, 1150-1170 (2022).
- Lin, Y.-T. et al. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Biomolecules & Therapeutics31, 86-98 (2023).
- Wu, Y. et al. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry67, 113-131 (2024).
- Shultz, M. D. CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry62, 10243-10266 (2019).
- Wagner, F. F. et al. Identification of Glycogen Synthase Kinase-3 Inhibitors with a Selective Sting for Glycogen Synthase Kinase-3α. Journal of Medicinal Chemistry61, 2453-2466 (2018).
- Meijer, L. et al. GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology10, 1255-1266 (2003).
- Brunden, K. R., Trojanowski, J. Q. & Lee, V. M.-Y. Advances in Tau-focused drug discovery for Alzheimer's disease and related tauopathies. Nature Reviews Drug Discovery8, 783-793 (2009).
- Singh, A. & Sharma, A. Design and Synthesis of Substrate Competitive Inhibitors: Towards Selective GSK-3β Inhibition. Current Topics in Medicinal Chemistry15, 2337-2353 (2015).
- Medeiros, R. et al. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization. Journal of Alzheimer's Disease51, 1059-1073 (2016).
- Avila, J., Lucas, J. J., Pérez, M. & Hernández, F. GSK-3 and Tau: A Key Duet in Alzheimer's Disease. Cells9, 1333 (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of a novel, orally active GSK-3 inhibitor 6-Methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide in tau transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. promega.com [promega.com]
- 16. promega.es [promega.es]
- 17. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved Behavioral Response as a Valid Biomarker for Drug Screening Program in Transgenic Rodent Models of Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigating Tauopathies with Transgenic Mice | Taconic Biosciences [taconic.com]
- 22. researchgate.net [researchgate.net]
Application and Protocol Guide for the Quantitative Analysis of 6-Amino-N,N-dimethylpyridine-3-carboxamide
This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of 6-Amino-N,N-dimethylpyridine-3-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document outlines robust and validated methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS) for the reliable determination of this compound in various sample matrices.
Introduction to this compound and the Importance of Accurate Quantification
This compound is a pyridine carboxamide derivative of interest in pharmaceutical research and development due to its potential biological activities. Pyridine-3-carboxamide structures are prevalent in numerous natural products and biologically active compounds.[1] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, quality control of drug substances and products, and regulatory submissions. The methods presented herein are developed and validated in accordance with international guidelines to ensure data integrity and reliability.[2][3][4][5][6]
Chemical Structure and Properties of this compound:
-
Molecular Formula: C₈H₁₁N₃O
-
CAS Number: 827588-33-0[7]
-
Appearance: (Assumed) White to off-white solid
-
Solubility: (To be determined experimentally) Likely soluble in organic solvents such as methanol, acetonitrile, and DMSO. Aqueous solubility may vary.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis.[8][9] For the quantification of this compound, a reversed-phase HPLC method with UV detection is proposed as the primary analytical approach due to its robustness, cost-effectiveness, and suitability for routine analysis.
Principle of the HPLC Method
The proposed method utilizes a reversed-phase C18 column where the separation is based on the partitioning of the analyte between a nonpolar stationary phase and a more polar mobile phase. The retention of this compound on the column is influenced by its polarity and the composition of the mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorbance.
Experimental Workflow for HPLC Method Development
The development of a robust HPLC method involves a systematic approach to optimize the separation and detection of the analyte.
Caption: Workflow for HPLC method development and validation.
Detailed HPLC Protocol
2.3.1. Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile and methanol.
-
Reagent grade formic acid.
-
High-purity water (e.g., Milli-Q or equivalent).
-
Syringe filters (0.45 µm or 0.22 µm).
-
This compound reference standard.
2.3.2. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the analyte from the reversed-phase column. |
| Gradient Program | To be optimized (e.g., start with 10% B, ramp to 90% B) | Allows for efficient elution of the analyte while separating it from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical injection volume to achieve good sensitivity without overloading the column. |
| Detection | UV at λmax (to be determined by UV scan, e.g., 275 nm) | Provides optimal sensitivity for the analyte. |
2.3.3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a drug product, it may involve extraction, filtration, and dilution.
2.3.4. System Suitability
Before sample analysis, the performance of the chromatographic system must be verified according to USP <621>.[8][10][11][12]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections (n=5 or 6) |
Advanced Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or impurity profiling, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the recommended technique.
Principle of the LC-MS Method
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and the resulting ions are detected by the mass spectrometer based on their mass-to-charge ratio (m/z).
Experimental Workflow for LC-MS Method Development
Caption: Workflow for LC-MS method development.
Detailed LC-MS Protocol
3.3.1. Equipment and Materials
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer).
-
LC-MS grade solvents (acetonitrile, methanol, water).
-
LC-MS grade formic acid or ammonium formate.
-
All other materials as listed for the HPLC method.
3.3.2. LC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.7 µm | Smaller particle size provides higher efficiency and is suitable for UPLC systems. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer compatible with MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino and pyridine groups are likely to be protonated. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition | To be determined by infusion of the standard solution (e.g., [M+H]+ → fragment ion) | Ensures specificity for this compound. |
Method Validation
A comprehensive validation of the chosen analytical method is mandatory to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Example Calibration Curve Data for HPLC Method
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | > 0.999 |
Example Precision Data (n=6)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | RSD (%) |
| 50 | 760,100 | 6,840 | 0.90 |
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. The detailed HPLC and LC-MS protocols serve as a robust starting point for researchers and scientists. Adherence to the principles of method validation outlined in the ICH guidelines is crucial for ensuring the generation of high-quality, reliable, and defensible analytical data in a regulated environment.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
United States Pharmacopeia. (2021). <621> Chromatography. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem. (n.d.). 6-amino-3-methoxy-N-methylpyridine-2-carboxamide. [Link]
-
Chemsrc. (n.d.). CAS#:827588-33-0 | this compound. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central. [Link]
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. CAS#:827588-33-0 | this compound | Chemsrc [chemsrc.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. agilent.com [agilent.com]
- 11. dsdpanalytics.com [dsdpanalytics.com]
- 12. Chromatography [usp.org]
Application Note: Strategic Derivatization of 6-Amino-N,N-dimethylpyridine-3-carboxamide for Advanced Biological Assays
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
6-Amino-N,N-dimethylpyridine-3-carboxamide is a pyridine-based scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a reactive primary aromatic amine, a hydrogen bond acceptor in the carboxamide, and a basic pyridine ring, provide a foundation for developing targeted therapeutic agents and chemical probes. However, to elucidate its mechanism of action, identify its biological targets, and characterize its pharmacokinetic properties, it is essential to employ a range of sophisticated biological assays. The utility of this molecule in such assays is greatly enhanced through strategic chemical modification, or derivatization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the primary amino group of this compound. We will explore the rationale behind various derivatization strategies and provide detailed, field-proven protocols for introducing functionalities that enable the use of this compound in key biological assays, including fluorescence polarization, affinity pull-down, and cellular imaging.
Core Principle: The Versatility of the Primary Aromatic Amine
The primary aromatic amine at the 6-position of the pyridine ring is the key functional handle for derivatization. Primary amines are nucleophilic and readily react with a variety of electrophilic reagents under mild conditions, making them ideal targets for chemical modification[1][2]. This reactivity allows for the covalent attachment of a wide array of functional tags without significantly altering the core structure of the parent molecule, a critical consideration for preserving its biological activity.
Strategic Derivatization for Key Biological Assays
The choice of derivatization strategy is dictated by the intended biological application. Here, we detail three key derivatization approaches: fluorescent labeling, biotinylation, and the introduction of a "click chemistry" handle.
Fluorescent Labeling for In Vitro and Cellular Imaging
Attaching a fluorescent dye to this compound enables its direct visualization and quantification in various assays. Fluorescently labeled small molecules are invaluable tools for live-cell imaging to study drug distribution, target engagement, and cellular signaling pathways[3][][5]. Furthermore, they are essential for in vitro biophysical assays such as fluorescence polarization.
Causality of Experimental Choice: We recommend using N-hydroxysuccinimide (NHS) esters of fluorescent dyes for their high reactivity and specificity towards primary amines[6]. The reaction forms a stable amide bond under mild conditions. The choice of fluorophore should be guided by the specific experimental setup, considering factors like excitation/emission spectra, quantum yield, and photostability.
Experimental Protocol: Fluorescent Labeling with a Succinimidyl Ester Dye
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., FITC SE, Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial)
-
Stirring apparatus
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve 1 equivalent of this compound in anhydrous DMF or DMSO.
-
Base Addition: Add 2-3 equivalents of TEA or DIPEA to the solution to act as a base, scavenging the acid produced during the reaction.
-
Dye Addition: In a separate vial, dissolve 1.1 equivalents of the amine-reactive fluorescent dye in anhydrous DMF or DMSO. Add this solution dropwise to the stirred solution of the starting material.
-
Reaction: Stir the reaction mixture at room temperature, protected from light, for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching (Optional): If excess reactive dye remains, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris.
-
Purification: Purify the fluorescently labeled product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
| Parameter | Value | Purpose |
| Reactant Ratio | 1:1.1 (Amine:Dye) | Ensures complete consumption of the starting material. |
| Solvent | Anhydrous DMF/DMSO | Solubilizes reactants and is non-protic. |
| Base | TEA/DIPEA (2-3 eq.) | Neutralizes acid byproduct, driving the reaction forward. |
| Temperature | Room Temperature | Mild conditions to prevent degradation of reactants. |
| Reaction Time | 4-12 hours | Allows for complete reaction. |
Diagram: Fluorescent Labeling Workflow
Caption: Workflow for fluorescent labeling.
Biotinylation for Affinity-Based Assays
Biotinylation is the process of attaching biotin to a molecule. The high-affinity interaction between biotin and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) is one of the strongest non-covalent interactions known, making it an exceptional tool for affinity-based applications[7][8]. Biotinylating this compound allows for its use in pull-down assays to identify binding partners from cell lysates, as well as in various detection systems like ELISAs.
Causality of Experimental Choice: Similar to fluorescent labeling, NHS esters of biotin are the reagents of choice for their efficient and specific reaction with the primary amine[9]. Biotinylation reagents with different spacer arm lengths are available to minimize potential steric hindrance between the biotin tag and the parent molecule.
Experimental Protocol: Biotinylation with NHS-Biotin
Materials:
-
This compound
-
NHS-Biotin (or a variant with a spacer arm, e.g., NHS-PEG4-Biotin)
-
Anhydrous DMF or DMSO
-
TEA or DIPEA
-
Reaction vessel
-
Stirring apparatus
-
Silica gel chromatography or reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve 1 equivalent of this compound in anhydrous DMF or DMSO.
-
Base Addition: Add 2-3 equivalents of TEA or DIPEA.
-
Biotin Reagent Addition: Dissolve 1.1 equivalents of NHS-Biotin in anhydrous DMF or DMSO and add it to the reaction mixture.
-
Reaction: Stir at room temperature for 2-6 hours. Monitor by TLC or LC-MS.
-
Purification: Purify the biotinylated product using silica gel chromatography or reverse-phase HPLC.
-
Characterization: Confirm the product's identity and purity via mass spectrometry and NMR.
| Parameter | Value | Rationale |
| Reactant Ratio | 1:1.1 (Amine:Biotin) | Drives the reaction to completion. |
| Solvent | Anhydrous DMF/DMSO | Appropriate for solubilizing both polar and non-polar reactants. |
| Base | TEA/DIPEA (2-3 eq.) | Scavenges protons to facilitate the reaction. |
| Temperature | Room Temperature | Sufficient for the reaction without causing degradation. |
| Reaction Time | 2-6 hours | Typically a faster reaction than with bulkier fluorescent dyes. |
Introduction of a Click Chemistry Handle
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal (i.e., they do not interfere with biological processes). Introducing a click chemistry handle, such as an azide or an alkyne, onto this compound creates a versatile intermediate. This intermediate can then be "clicked" to a wide range of other molecules bearing the complementary handle (e.g., a fluorescent dye, a biotin tag, or an affinity resin) under very mild, often aqueous, conditions.
Causality of Experimental Choice: We will describe the introduction of an azide group, a common click chemistry handle. This can be achieved by reacting the primary amine with an azide-containing NHS ester, such as azidoacetic acid NHS ester.
Experimental Protocol: Azide Handle Installation
Materials:
-
This compound
-
Azidoacetic acid NHS ester
-
Anhydrous DMF or DMSO
-
TEA or DIPEA
-
Reaction vessel
-
Stirring apparatus
-
Silica gel chromatography for purification
-
Mass spectrometer and IR spectrometer for characterization
Procedure:
-
Dissolution: Dissolve 1 equivalent of this compound in anhydrous DMF or DMSO.
-
Base Addition: Add 2-3 equivalents of TEA or DIPEA.
-
Azide Reagent Addition: Add 1.2 equivalents of azidoacetic acid NHS ester.
-
Reaction: Stir at room temperature for 4-8 hours. Monitor by TLC or LC-MS.
-
Purification: Purify the azido-functionalized product by silica gel chromatography.
-
Characterization: Confirm the product's identity by mass spectrometry and NMR. The presence of the azide group can be confirmed by a characteristic stretch in the IR spectrum (around 2100 cm⁻¹).
| Parameter | Value | Significance |
| Reactant Ratio | 1:1.2 (Amine:Azide NHS ester) | Ensures efficient conversion to the azido derivative. |
| Solvent | Anhydrous DMF/DMSO | Provides a suitable reaction medium. |
| Base | TEA/DIPEA (2-3 eq.) | Essential for the amidation reaction. |
| Temperature | Room Temperature | Mild conditions preserve the azide functionality. |
| Reaction Time | 4-8 hours | Allows for high yield of the desired product. |
Diagram: Derivatization Strategies Overview
Caption: Overview of derivatization strategies and their applications.
Application in Biological Assays: A Practical Perspective
Fluorescence Polarization (FP) Assay
FP assays are used to study molecular interactions in solution[10][11][12]. A small, fluorescently labeled molecule (like our derivatized this compound) tumbles rapidly, resulting in low polarization of emitted light. Upon binding to a larger molecule (e.g., a target protein), its tumbling slows, and the polarization of light increases. This change in polarization can be used to determine binding affinity and screen for competitive inhibitors.
Experimental Workflow for a Competitive FP Assay:
-
Determine Optimal Tracer Concentration: Titrate the fluorescently labeled this compound to find a concentration that gives a stable and robust fluorescence signal.
-
Protein Binding: Incubate a fixed concentration of the fluorescent tracer with increasing concentrations of the target protein to determine the binding affinity (Kd).
-
Competitive Binding: Incubate the fluorescent tracer and the target protein (at a concentration that gives ~50-80% binding) with increasing concentrations of unlabeled competitor compounds. A decrease in fluorescence polarization indicates displacement of the fluorescent tracer and reveals the inhibitory potency of the competitor.
Affinity Pull-Down Assay
Pull-down assays are a form of affinity purification used to identify protein-protein or protein-small molecule interactions[13][14]. A biotinylated small molecule can be used as "bait" to capture its interacting partners from a complex biological sample like a cell lysate.
Experimental Workflow for a Pull-Down Assay:
-
Immobilize the Bait: Incubate the biotinylated this compound with streptavidin-coated magnetic beads or agarose resin to immobilize it.
-
Incubate with Lysate: Add cell lysate to the immobilized bait and incubate to allow for binding of target proteins.
-
Wash: Wash the beads/resin several times to remove non-specific binding proteins.
-
Elute: Elute the bound proteins from the beads/resin.
-
Analyze: Identify the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry.
Conclusion and Future Outlook
The derivatization of this compound via its primary amine provides a powerful platform for a wide range of biological investigations. The protocols outlined in this application note offer robust and reproducible methods for creating fluorescently labeled, biotinylated, and click-chemistry-ready versions of this versatile scaffold. By employing these derivatized molecules, researchers can gain deeper insights into the biological functions of this and similar compounds, accelerating the pace of drug discovery and chemical biology research. The self-validating nature of these protocols, combined with the detailed causal explanations, empowers researchers to adapt and optimize these methods for their specific research needs.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]
-
General Dialdehyde Click Chemistry for Amine Bioconjugation. ACS Publications. [Link]
-
Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central. [Link]
-
How to conjugate two primary amines? ResearchGate. [Link]
-
Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review. NIH. [Link]
-
Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC - NIH. [Link]
-
Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate. [Link]
-
Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. ResearchGate. [Link]
-
Development and Application of Fluorescence Polarization Assays in Drug Discovery. IntechOpen. [Link]
-
β-alkoxy enones for biocompatible primary amine conjugation. PMC - PubMed Central. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]
-
Chemical Conjugation. Creative Biolabs. [Link]
-
General Dialdehyde Click Chemistry for Amine Bioconjugation. PubMed. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. [Link]
-
Small molecule based fluorescent chemosensors for imaging the microenvironment within specific cellular regions. RSC Publishing. [Link]
-
BIOTINYLATED PRIMARY AMINES. Sciforum. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
Assays for direct binding of small molecules and proteins. ResearchGate. [Link]
-
(PDF) Biotinylated Primary Amines. ResearchGate. [Link]
-
Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. PubMed. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. ACS Chemical Neuroscience. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
4-Dimethylaminopyridine. Wikipedia. [Link]
-
Fluorescence Polarization Assays. YouTube. [Link]
-
Recombinant Photo-tagging Enables Fluorescent Labelling of Biomolecules and Visualization of Liquid–Liquid Phase Separation. bioRxiv. [Link]
-
Bioconjugate Chemistry On Proteins. SlidePlayer. [Link]
-
Biotinylation. Wikipedia. [Link]
-
Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction. Dalton Transactions (RSC Publishing). [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. ResearchGate. [Link]
-
DMAP dimethylaminopyridine. PubChem - NIH. [Link]
-
Primary Amine-Based Photoclick Chemistry: From Concept to Diverse Applications in Chemical Biology and Medicinal Chemistry. Accounts of Chemical Research - ACS Publications. [Link]
-
3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Dialdehyde Click Chemistry for Amine Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule based fluorescent chemosensors for imaging the microenvironment within specific cellular regions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00645B [pubs.rsc.org]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Biotinylation - Wikipedia [en.wikipedia.org]
- 9. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: Molecular Docking of Pyridine Carboxamide Derivatives
A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization
Introduction: The Convergence of a Privileged Scaffold and Computational Chemistry
The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] The pyridine ring, a bioisostere of benzene, often improves aqueous solubility and the ability to form critical hydrogen bonds with biological targets, while the carboxamide group is a versatile hydrogen bond donor and acceptor.[1] This powerful combination has yielded derivatives with a vast spectrum of therapeutic applications, including potent enzyme inhibitors for treating cancer[3][4][5], microbial infections[1][6][7][8][9], and fungal diseases.[10]
As the challenge of drug resistance grows and the cost of traditional drug discovery escalates, computer-aided drug design (CADD) has become an indispensable part of the development pipeline.[11][12] Molecular docking, a principal method within CADD, predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor).[13][14] This in silico technique allows for the rapid screening of virtual libraries, prioritization of candidates for synthesis, and elucidation of structure-activity relationships (SAR) at an atomic level, significantly reducing the time and cost associated with drug development.[12][15][16]
This guide provides a detailed, experience-driven protocol for conducting molecular docking studies on pyridine carboxamide derivatives. It moves beyond a simple list of steps to explain the causality behind critical choices in protein and ligand preparation, docking execution, and results validation, ensuring a scientifically rigorous and reproducible workflow.
Part 1: Foundational Work – Preparing the Receptor and Ligands
The quality of a docking simulation is entirely dependent on the quality of the input structures. The principle of "garbage in, garbage out" is paramount. This preparatory phase is the most critical for ensuring the biological relevance of the final results.
Protocol 1.1: Receptor Preparation
The goal of receptor preparation is to transform a static crystal structure from the Protein Data Bank (PDB) into a chemically correct, computationally ready model.
-
Structure Acquisition: Download the 3D structure of the target protein from the RCSB PDB database ([Link]).
-
Expert Insight: Prioritize structures with high resolution (<2.5 Å), bound to a known inhibitor or native ligand. This co-crystallized ligand is invaluable for validating the docking protocol by ensuring the active site is in a relevant conformation.
-
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera, Schrödinger Maestro, or Biovia Discovery Studio.[17][18]
-
Remove all non-essential molecules. This typically includes water molecules, ions, and co-factors not directly involved in binding.[17][19][20]
-
Causality: Crystal waters can occupy space that your ligand might bind to. Unless a specific water molecule is known to be a critical "bridging" water that mediates ligand-protein interactions, its removal simplifies the system and prevents potential steric clashes.[18][19]
-
If the PDB file contains multiple protein chains (e.g., a dimer or tetramer) but the biological unit is a monomer, delete the extraneous chains.[19][21]
-
-
Structural Refinement:
-
Add Hydrogens: PDB files from X-ray crystallography typically do not include hydrogen atoms. Hydrogens are essential for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds. Add hydrogens using a standard geometry, assuming a physiological pH of ~7.4.[19][20][22]
-
Assign Charges: Assign partial atomic charges using a force field like AMBER or CHARMm. Software like AutoDock Tools can assign Kollman charges for proteins.[23] Correct charge distribution is critical for accurately calculating electrostatic interactions.
-
Handle Missing Residues/Loops: Some PDB structures may have missing residues or entire loops. If these are far from the binding site, they can often be ignored. If they are near the active site, they must be modeled using tools like Modeller or the Prime module in Schrödinger.[17][19]
-
-
Final Output: Save the prepared protein structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[20]
Protocol 1.2: Ligand Preparation (Pyridine Carboxamide Derivatives)
Ligands must be converted from 2D representations or simple 3D structures into low-energy, chemically correct 3D conformations.
-
Structure Generation:
-
2D to 3D Conversion: Convert the 2D structures into 3D. Most modeling software can perform this step.[25]
-
Energy Minimization: The initial 3D structure is likely in a high-energy state. Perform an energy minimization using a force field (e.g., MMFF94) to produce a stable, low-energy conformer. This ensures realistic bond lengths and angles.[19]
-
Charge Calculation: Assign partial charges. For ligands, Gasteiger charges are commonly used in the AutoDock suite.[24]
-
Define Rotatable Bonds (Torsions): Identify and define the rotatable bonds in the ligand. The docking algorithm will explore different conformations by rotating these bonds. The carboxamide linkage and any single bonds connecting to aryl rings are key points of flexibility in these derivatives.[22][24]
-
Final Output: Save the prepared ligands in the appropriate format (e.g., PDBQT for AutoDock Vina).[24]
Caption: Pre-docking workflow for receptor and ligand preparation.
Part 2: The Docking Simulation – Predicting the Binding Interaction
With properly prepared molecules, the next step is to perform the docking simulation. This protocol uses AutoDock Vina, a widely cited and freely available software, as an example.[13][15]
Protocol 2.1: Molecular Docking with AutoDock Vina
-
Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box" that encompasses the active site.
-
Causality: A well-defined grid box focuses the computational effort on the region of interest, increasing efficiency and accuracy. A box that is too small may miss the correct binding pose, while one that is too large will waste computational time and may identify less relevant, lower-affinity sites.
-
Method: In a visualization tool, load the prepared receptor. If a co-crystallized ligand was present, center the grid box on it. Ensure the box is large enough to allow the pyridine carboxamide ligand to move and rotate freely within the entire binding pocket (typically add a 4-6 Å buffer around the known ligand).[20] Note the center coordinates (X, Y, Z) and dimensions (X, Y, Z) of the box.[23]
-
-
Create the Configuration File: Prepare a text file (e.g., conf.txt) that tells Vina where to find the input files and defines the docking parameters.
-
Example conf.txt:
-
Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also the probability of finding the true minimum energy pose. A value of 8 is a good starting point. num_modes specifies how many binding poses (conformations) to generate.[22]
-
-
Execute the Docking Run: Run the simulation from the command line: vina --config conf.txt --log ligand_01_log.txt
-
Repeat for All Derivatives: Automate this process with a simple script to run the docking for all prepared pyridine carboxamide derivatives.
Part 3: Post-Docking Analysis and Validation – From Data to Insight
Generating docking poses is only half the process; interpreting the results is where scientific insight is gained. A robust analysis validates the computational model and builds confidence in its predictions.
Protocol 3.1: Docking Results Analysis
-
Examine the Docking Log File: The log file contains the predicted binding affinities (in kcal/mol) for each generated pose.[26] The docking score is a proxy for the Gibbs free energy of binding (ΔG).[27]
-
Interpretation: More negative binding energy values indicate a stronger predicted binding affinity.[27] The top-ranked pose (mode 1) is the one with the most favorable (lowest) score.
-
-
Visualize the Binding Poses: Load the receptor (protein.pdbqt) and the output poses (ligand_01_out.pdbqt) into a molecular visualizer.
-
Analyze the interactions of the top-ranked pose with the active site residues. Look for key interactions that are common for this class of inhibitors.[26][28]
-
Hydrogen Bonds: Are the carboxamide N-H and C=O groups forming hydrogen bonds with backbone or side-chain atoms of the protein? Is the pyridine nitrogen acting as a hydrogen bond acceptor?[27]
-
Hydrophobic Interactions: Are the aromatic rings of the pyridine and other substituents fitting into hydrophobic pockets?
-
π-π Stacking: Is the pyridine ring stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp)?[8]
-
-
Cluster Analysis: Examine all 9 output poses. If multiple poses have low energy and similar conformations (low RMSD between them), it suggests a well-defined and favorable binding mode.[29] If the low-energy poses are scattered across the active site, the prediction may be less reliable.
Protocol 3.2: Self-Validation of the Docking Protocol
Trustworthiness is built by demonstrating that your protocol is sound. This is achieved through a "redocking" experiment.[30][31]
-
Redocking: Take the co-crystallized ligand that was originally in the PDB structure. Prepare it and dock it into its own receptor using the exact same protocol (grid box, parameters) as for your test compounds.
-
RMSD Calculation: Superimpose the top-ranked docked pose of the co-crystallized ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[27][30][32]
-
Interpretation: An RMSD value of ≤ 2.0 Å is considered a successful validation.[27][31][33] It demonstrates that your docking protocol can accurately reproduce a known, experimentally determined binding mode. If the RMSD is high (>3.0 Å), the protocol (e.g., grid box positioning, scoring function) may need to be refined.[23]
-
Caption: Workflow for docking simulation, validation, and analysis.
Data Presentation: Summarizing Key Analysis Parameters
Organize the results for your series of pyridine carboxamide derivatives in a clear, comparative table.
| Parameter | Description | Favorable Indication |
| Binding Affinity (kcal/mol) | The predicted Gibbs free energy of binding (ΔG) from the docking score.[27] | More negative values suggest tighter binding. |
| Inhibition Constant (Ki) | An estimated inhibition constant calculated from the binding affinity. | Lower values (e.g., nM to low µM) are better. |
| RMSD (Validation) | Root Mean Square Deviation between the redocked native ligand and its crystal pose.[29] | ≤ 2.0 Å validates the docking protocol. |
| Key H-Bond Interactions | Specific hydrogen bonds formed between the ligand and protein residues.[27] | Formation of H-bonds with known critical residues. |
| Key Hydrophobic/π-Interactions | Non-polar interactions with hydrophobic pockets or π-stacking with aromatic residues. | Occupancy of key hydrophobic pockets. |
Conclusion
Molecular docking is a powerful computational microscope that provides invaluable insights into the potential interactions of pyridine carboxamide derivatives with their biological targets. A successful docking study is not merely the result of running software; it is a comprehensive process rooted in meticulous preparation, thoughtful execution, and rigorous validation. By understanding the causality behind each step—from cleaning a PDB structure to interpreting an RMSD value—researchers can build robust, predictive models. This approach transforms docking from a simple screening tool into a strategic asset for accelerating the discovery of novel therapeutics. The candidates prioritized through this validated in silico workflow are significantly more likely to demonstrate activity in subsequent experimental assays, ultimately streamlining the path from chemical scaffold to clinical candidate.
References
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- Creative Proteomics. Molecular Docking Software and Tools.
- Labinsights. (2023). Docking Software for Drug Development.
- Quora. (2021). How does one prepare proteins for molecular docking?
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- BenchChem. Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery.
- PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.
- PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- ResearchGate. (n.d.). Overview of typical CADD workflow.
- ACS Publications. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
- ResearchGate. (2024). Validation of Docking Methodology (Redocking).
- Taylor & Francis Online. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- ProQuest. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
- CD ComputaBio. Analysis and Mapping of Molecular Docking Results.
- ResearchGate. (2022). How to validate the molecular docking results?
- CD ComputaBio. Molecular Docking Software.
- BenchChem. Application Notes and Protocols: Molecular Docking Studies of Pyridine Derivatives.
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.).
- BenchChem. Foundational Studies on Pyridine Dicarboxamide Compounds in Enzymology: A Technical Guide.
- Young, D. Computational Techniques in the Drug Design Process. Cytoclonal Pharmaceutics Inc.
- Session 4: Introduction to in silico docking. (n.d.).
- PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- ASM Journals. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
- YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.
- PMC - NIH. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
- Preparing the protein and ligand for docking. (n.d.).
- ResearchGate. (2019). Molecular docking proteins preparation.
- PMC - PubMed Central - NIH. (n.d.). Computer-Aided Drug Design Methods.
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- YouTube. (2024). Learn Maestro: Preparing protein structures.
- PubMed Central. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.
- MDPI. (n.d.). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications.
- MDPI. (n.d.). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
- PubMed. (2015). Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives.
- ResearchGate. (2025). Design, Synthesis and In Silico Molecular Docking Study of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives as Fibroblast growth factor 1 inhibitor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - ProQuest [proquest.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 14. Molecular Docking Software - CD ComputaBio [computabio.com]
- 15. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 16. Computational Techniques in the Drug Design Process [server.ccl.net]
- 17. quora.com [quora.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 22. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 23. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 29. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Amino-N,N-dimethylpyridine-3-carboxamide
Welcome to the technical support center for the synthesis of 6-Amino-N,N-dimethylpyridine-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and purity. The core of this synthesis often involves a challenging carbon-nitrogen bond formation at the C6 position of the pyridine ring, a notoriously difficult transformation. This center provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic strategies for preparing this compound?
A: The most common and scalable strategies typically start from a 6-halonicotinic acid derivative. The two main approaches diverge on the timing of the amination and amidation steps:
-
Route A: Amidation then Amination: Start with 6-chloronicotinic acid, convert it to 6-chloro-N,N-dimethylpyridine-3-carboxamide, and then perform the amination at the C6 position. This is often preferred as the amide group is generally stable under the conditions required for C-N coupling.
-
Route B: Amination then Amidation: Start with 6-aminonicotinic acid and then perform the amidation to form the final product.[1] While seemingly more direct, forming the amide bond can sometimes be complicated by the presence of the free amino group, potentially requiring protecting group strategies.
The key challenge in either route is the formation of the C6-amino bond. Direct nucleophilic aromatic substitution (SNAr) on an unactivated 6-chloropyridine is often slow and requires harsh conditions.[2][3] Therefore, modern syntheses overwhelmingly rely on transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[4][5][6]
Q: Why is the yield often low in the amination of 6-chloropyridine derivatives?
A: The low reactivity of chloropyridines in C-N bond formation is a well-documented challenge.[7] Several factors contribute to this:
-
C-Cl Bond Strength: The C-Cl bond is stronger and less readily activated than corresponding C-Br or C-I bonds. The oxidative addition of the aryl chloride to the palladium(0) catalyst is typically the rate-limiting step of the catalytic cycle.[4][7]
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the C2 and C6 positions towards electrophilic attack but activates them for nucleophilic attack. However, for catalyzed reactions like Buchwald-Hartwig, the electronic properties demand a highly active catalyst system to overcome the high activation energy of the oxidative addition step.[7]
Troubleshooting Guide: The Buchwald-Hartwig Amination of 6-chloro-N,N-dimethylpyridine-3-carboxamide
This section addresses specific issues encountered during the critical amination step, assuming the use of a palladium-catalyzed cross-coupling approach.
Problem 1: Low to No Conversion of Starting Material
Q: My reaction shows over 90% starting material remaining after the recommended reaction time. What are the most common causes and how do I fix it?
A: This is a classic symptom of a failed or stalled catalytic cycle. The oxidative addition of the C-Cl bond to the Pd(0) complex is the most likely bottleneck.[7]
Initial Diagnostic Workflow:
// Catalyst Path ligand [label="Ligand Choice:\nIs it a bulky, electron-rich\nbiarylphosphine (e.g., XPhos, RuPhos)?\nStandard ligands (PPh3) fail.", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_source [label="Palladium Source:\nIs the precatalyst active?\nConsider using a G3/G4 precatalyst\nover Pd(OAc)2 for reliability.", fillcolor="#F1F3F4", fontcolor="#202124"]; loading [label="Catalyst Loading:\nIncrease loading from 1-2 mol%\nto 3-5 mol% for this\nchallenging substrate.", fillcolor="#F1F3F4", fontcolor="#202124"];
check_catalyst -> ligand [label="Ligand is critical for C-Cl activation"]; check_catalyst -> pd_source [label="Ensures active Pd(0) formation"]; check_catalyst -> loading;
// Conditions Path atmosphere [label="Inert Atmosphere:\nWas the reaction rigorously degassed?\nOxygen irreversibly deactivates Pd(0).", fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Temperature:\nIs it high enough (90-110 °C)?\nOxidative addition is slow at low temps.", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base Selection:\nIs the base strong and non-nucleophilic?\nNaOtBu is standard. K3PO4 may be too weak.", fillcolor="#F1F3F4", fontcolor="#202124"];
check_conditions -> atmosphere; check_conditions -> temperature; check_conditions -> base;
// Reagents Path solvent [label="Solvent Purity:\nIs the solvent (e.g., Toluene, Dioxane)\nanhydrous and degassed?", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Amine Source:\nWhat is the source of ammonia?\nAqueous NH4OH can introduce water.\nConsider an ammonia surrogate.", fillcolor="#F1F3F4", fontcolor="#202124"];
check_reagents -> solvent; check_reagents -> amine;
solution [label="Implement Changes & Rerun", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand -> solution; pd_source -> solution; loading -> solution; atmosphere -> solution; temperature -> solution; base -> solution; solvent -> solution; amine -> solution; } dot Troubleshooting Workflow for Low Conversion
Detailed Solutions:
-
Re-evaluate the Catalyst System:
-
Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are ineffective for activating C-Cl bonds. You must use sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands. These ligands promote the formation of the active, monoligated Pd(0) species and stabilize the oxidative addition transition state.[7]
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) can be inconsistent. The use of palladium precatalysts, such as G3 or G4 palladacycles, is highly recommended as they generate the active Pd(0) species more cleanly and efficiently.[7]
-
Catalyst Loading: For a difficult substrate like a chloropyridine, a higher catalyst loading of 3-5 mol% may be necessary to achieve a reasonable reaction rate.[7]
-
-
Optimize Reaction Conditions:
-
Base: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this transformation.[7] If your substrate is sensitive to this strong base, other options like lithium bis(trimethylsilyl)amide (LHMDS) can be used. Weaker carbonate or phosphate bases often require more reactive catalyst systems and higher temperatures.
-
Temperature: These reactions typically require heating between 90-110 °C to overcome the activation barrier for oxidative addition.[7]
-
Solvent: Toluene, 1,4-dioxane, or THF are common solvents. Ensure they are anhydrous and rigorously degassed via sparging with argon or nitrogen for at least 30 minutes. Oxygen is a potent inhibitor of the Pd(0) catalyst.[7]
-
Amine Source: If using ammonia, aqueous solutions (NH₄OH) can introduce water, which can promote side reactions. Consider using ammonia gas, an ammonia surrogate like LHMDS, or benzophenone imine followed by hydrolysis.[6]
-
Problem 2: Significant Hydrodehalogenation Side Product
Q: I am getting good conversion, but a major byproduct is the compound where the chloro group has been replaced by hydrogen. How can I suppress this?
A: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[7] This typically occurs when the final reductive elimination step is slow, allowing competing pathways to dominate.
Mechanistic Cause: The Pd-H species responsible for this side reaction can arise from several sources, including β-hydride elimination from the amine or the alkoxide base, or reaction with trace water.
Solutions:
-
Ligand Modification: The choice of ligand has a profound impact. Ligands that accelerate reductive elimination more than they promote side reactions are key. Sometimes, a slightly less bulky ligand can favor the desired C-N bond formation.
-
Base Selection: The base can be a source of β-hydrides. Switching from NaOtBu to a base without β-hydrogens, such as LHMDS or potassium hexamethyldisilazide (KHMDS), can significantly reduce this side reaction.
-
Strictly Anhydrous Conditions: Ensure all reagents and the reaction solvent are scrupulously dry. Water can react with the palladium complex to generate hydride species.
| Condition | Effect on Hydrodehalogenation | Rationale |
| Wet Solvent | Increases | Water can be a proton source leading to Pd-H species. |
| NaOtBu Base | Can Increase | β-hydride elimination from the t-butoxide moiety is possible. |
| LHMDS Base | Decreases | Lacks β-hydrogens, reducing a key pathway for Pd-H formation. |
| Bulky Ligands | Can Increase/Decrease | Complex effect; can slow reductive elimination but also inhibit other pathways. Requires empirical screening. |
Problem 3: Difficult Purification and Low Isolated Yield
Q: The reaction appears clean by TLC/LCMS, but my isolated yield is poor after chromatography due to contamination with ligand oxides or other byproducts.
A: This is a common issue, especially at the lab scale. Optimizing the workup and purification is just as critical as optimizing the reaction itself.
Strategies for Improved Isolation:
-
Acidic Wash: After the reaction, dilute with a solvent like ethyl acetate or MTBE and perform an aqueous wash with dilute HCl (e.g., 1 M). Your product, being basic, will move into the aqueous layer. The non-polar ligand byproducts will remain in the organic layer, which can be discarded. Then, basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10 and extract your product back into an organic solvent.
-
Filtration through a Silica Plug: If the polarity difference between your product and the impurities is large, you can sometimes avoid a full column. After the reaction, concentrate the mixture and redissolve it in a minimal amount of dichloromethane. Pass this through a short plug of silica gel, eluting with a solvent system that flushes your product through while retaining the highly polar or non-polar impurities.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing minor impurities and can be more scalable than chromatography. Experiment with different solvent systems (e.g., Ethyl Acetate/Heptane, Isopropanol/Water).
-
Use of Precatalysts: Modern precatalysts often lead to cleaner reactions with lower catalyst loadings, simplifying the purification process from the outset.[7]
Recommended Experimental Protocol
This protocol details a robust method for the Buchwald-Hartwig amination of 6-chloro-N,N-dimethylpyridine-3-carboxamide using an ammonia surrogate.
Diagram of the Catalytic Cycle:
Step-by-Step Methodology
Reagents:
-
6-chloro-N,N-dimethylpyridine-3-carboxamide (1.0 equiv)
-
G4-XPhos Precatalyst (0.02 equiv, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (1.3 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-chloro-N,N-dimethylpyridine-3-carboxamide and the G4-XPhos precatalyst.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture to form a suspension.
-
Base Addition: Add the LHMDS solution dropwise at room temperature over 5 minutes.
-
Heating: Heat the reaction mixture to 100 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LCMS.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.
References
- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Synlett. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Available from: [Link]
-
Amerigo Scientific. 6-Aminopyridine-3-carboxylic acid (97%). Available from: [Link]
-
ResearchGate. The reaction of 4-chloropyridine with some amines. Available from: [Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]
-
National Institutes of Health. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available from: [Link]
-
Semantic Scholar. The reaction of 4‐chloropyridine with some amines. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Available from: [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: [Link]
-
National Institutes of Health. 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
PubMed Central. 6-aminonicotinamide, a G6PD inhibitor, mitigates CAPS1 reduction mediated HCC metastasis via ERK and GSK3β signals. Available from: [Link]
-
PubMed. 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex. Available from: [Link]
-
MDPI. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for 6-aminohexanol production. Available from: [Link]
-
eLife. 6-phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function. Available from: [Link]
-
ResearchGate. (PDF) p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromenes under microwave irradiation. Available from: [Link]
- Google Patents. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
-
PubMed Central. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation. Available from: [Link]
-
ResearchGate. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available from: [Link]
-
PubMed. Inhibition of ATP synthesis associated with 6-aminonicotinamide (6-AN) teratogenesis in rat embryos. Available from: [Link]
-
National Institutes of Health. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling. Available from: [Link]
-
Mayo Clinic. Effect of 6-aminonicotinamide and other protein synthesis inhibitors on formation of platinum-DNA adducts and cisplatin sensitivity. Available from: [Link]
Sources
- 1. 6-amino-N-methylpyridine-3-carboxamide | 94924-86-4 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Purification of 6-Amino-N,N-dimethylpyridine-3-carboxamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 6-Amino-N,N-dimethylpyridine-3-carboxamide. This molecule's unique combination of a basic pyridine core, a primary amine, and a polar carboxamide group presents specific chromatographic hurdles. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Section 1: Understanding the Challenge - The Physicochemical Profile
This compound is a polar, basic compound. Its purification is complicated by several factors:
-
High Polarity: The multiple heteroatoms with lone pairs of electrons (three nitrogen atoms, one oxygen atom) make the molecule highly polar. This leads to poor retention on traditional reversed-phase (RP) media like C18.[1][2][3]
-
Basic Nature: The pyridine nitrogen and the 6-amino group are basic. These sites can engage in strong, undesirable ionic interactions with acidic residual silanols on the surface of silica-based stationary phases, a primary cause of severe peak tailing and potential irreversible adsorption.[4][5]
-
Potential for Degradation: The acidic surface of unmodified silica gel can sometimes lead to the degradation of sensitive molecules.[6][7]
These properties necessitate a departure from standard chromatographic approaches. The key to success lies in selecting a chromatographic mode that either leverages the compound's polarity or effectively mitigates the unwanted interactions of its basic functional groups.
Section 2: Method Selection & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for this compound.
Method Selection Workflow
The following diagram outlines a logical workflow for selecting the optimal purification technique.
Caption: Workflow for selecting a purification method.
Q1: What is the best chromatographic technique to start with for purifying this compound?
A: For a highly polar and basic compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[1][2][3][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] This environment promotes the retention of polar compounds through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[8][9] This technique is ideal for compounds that are unretained in reversed-phase chromatography.[1][2]
An equally powerful alternative, especially for preparative scale, is Supercritical Fluid Chromatography (SFC) . SFC uses supercritical CO2 as the main mobile phase, which, when mixed with a polar co-solvent like methanol, can effectively elute and separate polar analytes.[10][11] It is often faster and uses less organic solvent than HPLC.[10][12]
Q2: Can I use standard reversed-phase (RP) HPLC with a C18 column?
A: While challenging, it is possible with careful method development. The primary issues will be poor retention due to high polarity and peak tailing due to basicity.[4] To overcome these:
-
Control Mobile Phase pH: The pH is a critical parameter.[4] For basic pyridine compounds, using a low pH mobile phase (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid) protonates the amine and pyridine nitrogen. This can increase polarity and retention while simultaneously suppressing the ionization of acidic silanol groups on the silica surface, thereby reducing peak tailing.[4][13]
-
Use Modern Columns: Employ a modern, high-purity, end-capped C18 column. These have minimal residual silanol activity, which helps produce more symmetrical peaks for basic compounds.[4]
-
Consider Alternative RP Phases: If a C18 column fails, a phenyl-hexyl or an embedded polar group (EPG) column can offer different selectivity and potentially better retention for polar analytes.[6]
Q3: Is normal-phase flash chromatography on silica gel a viable option?
A: Standard silica gel is often problematic for highly basic amines, which can stick to the acidic stationary phase, leading to streaking, tailing, and low recovery.[5][6] If you must use normal-phase chromatography:
-
Deactivate the Silica: Pre-treat the silica gel. This can be done by preparing a slurry of the silica in your chosen eluent that contains 1-2% of a competing base like triethylamine (TEA) or ammonia.[5][6] This base will occupy the active acidic sites on the silica, preventing your compound from binding irreversibly.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase such as diol or amino.[6][14]
Q4: What role do mobile phase additives play in the purification?
A: Additives are crucial for controlling peak shape and retention.
-
In RP: Acids (formic acid, TFA) control the ionization state of the analyte and the stationary phase. Buffers (ammonium formate, ammonium acetate) are used to maintain a constant pH and are highly soluble in the organic solvents used in HILIC.[3][13]
-
In NP/Flash: Bases (triethylamine, ammonia) are added to the mobile phase to mask active silanol sites on the silica surface, preventing strong interactions with the basic analyte and thus improving peak shape and recovery.[6]
-
In SFC: Additives like amines (for basic compounds) or acids (for acidic compounds) are often added to the co-solvent to improve peak shape and solubility in the supercritical fluid mobile phase.[12]
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting Decision Tree
Caption: A high-level workflow for troubleshooting common chromatography issues.
Issue 1: Severe Peak Tailing on a Silica-Based Column (RP or NP)
-
Q: My peak for this compound is extremely broad and tails badly. Why is this happening?
-
A: Causality: This is the classic signature of a strong secondary interaction between the basic amine/pyridine groups on your molecule and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[4] This interaction is strong and kinetically slow, causing the molecules to "drag" along the stationary phase instead of moving in a tight band, resulting in a tailed peak.
-
A: Solution:
-
Mask the Silanols: The most direct solution is to add a "competing" agent to the mobile phase that will interact with the silanols more strongly than your compound. For normal phase, add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent.[6] For reversed-phase, operate at a low pH (2.5-3.5) using 0.1% formic acid or TFA to protonate the silanols and reduce their ionic interaction potential.[4][13]
-
Use a Better Column: Switch to a modern, high-purity silica column that is "end-capped." End-capping is a chemical process that covers most of the acidic silanol groups, creating a more inert surface that is less likely to cause tailing with basic compounds.[4]
-
Change Chromatographic Mode: If tailing persists, the interaction is too strong to be easily masked. Switching to HILIC or SFC, which operate under different mechanisms, is the most robust solution.[8][10]
-
-
Issue 2: Low or No Recovery of the Compound
-
Q: I injected my crude material, but I'm not recovering any of my target compound. Where did it go?
-
A: Causality: This is an extreme case of the interaction described in Issue 1. Your highly basic compound has likely bound irreversibly to the acidic sites on the silica gel. This is common with underivatized silica gel and very basic amines.[5] Another possibility is on-column degradation, where the acidic silica surface catalyzes the decomposition of your compound.[7]
-
A: Solution:
-
Confirm Degradation: Before changing the preparative method, spot your crude material on a silica TLC plate, develop it in one direction, then rotate the plate 90 degrees and re-develop it in the same solvent system. If the compound is stable, the spot will move to a new position on the diagonal. If it is degrading, you will see new spots appearing below the diagonal.[7]
-
Deactivate the Stationary Phase: For flash chromatography, do not load your compound onto bare silica. Flush the column first with a solvent system containing 2% triethylamine to neutralize the active sites.[6]
-
Switch to an Inert Phase: If degradation is confirmed, switch to a more inert stationary phase like alumina (neutral or basic) or consider reversed-phase flash chromatography.[6] For HPLC, HILIC columns with amide or polymer-based backbones are generally more robust for basic compounds.[1][2]
-
-
Issue 3: Poor Separation from a Key Impurity
-
Q: My target compound is co-eluting with an impurity of similar polarity. How can I improve the separation?
-
A: Causality: The current combination of stationary and mobile phases does not have sufficient "selectivity" for the two compounds. Selectivity is the ability of the system to differentiate between two analytes based on subtle differences in their chemical properties.
-
A: Solution:
-
Optimize the Gradient: If using a gradient, make it shallower (i.e., change the solvent composition more slowly over a longer time). This gives the compounds more time to interact with the stationary phase and can often resolve closely eluting peaks.
-
Change Mobile Phase Selectivity: Small changes can have a big impact. In HILIC, for example, changing the buffer salt (e.g., from ammonium formate to ammonium acetate) or its concentration can alter the retention and selectivity.[3] In RP, switching the organic modifier from acetonitrile to methanol can change the elution order.
-
Change Stationary Phase Selectivity: This is the most powerful way to alter selectivity. If you are using a C18 column, switching to a phenyl-hexyl phase will introduce pi-pi interactions, which can help separate aromatic compounds.[4][6] In HILIC, switching from a bare silica column to an amide-bonded phase provides different hydrogen bonding and dipole-dipole interactions.[2][8]
-
-
Section 4: Recommended Experimental Protocols
These protocols provide excellent starting points for method development.
Protocol 1: High-Performance HILIC Method (Analytical to Preparative)
This method is highly recommended for achieving good retention and peak shape.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Amide-bonded HILIC column (e.g., TSKgel Amide-80, Acclaim HILIC-10)[2][8] | Amide phases are robust and provide excellent selectivity for polar, hydrogen-bonding compounds. They are generally less acidic than bare silica. |
| Particle Size | 3-5 µm | Standard for HPLC; provides a good balance of efficiency and backpressure. |
| Mobile Phase A | 95:5 (v/v) Acetonitrile : Water with 10 mM Ammonium Formate | The high organic content is the "weak" solvent in HILIC, promoting retention. Ammonium formate is a volatile buffer ideal for LC-MS.[3] |
| Mobile Phase B | 50:50 (v/v) Acetonitrile : Water with 10 mM Ammonium Formate | The higher water content is the "strong" solvent, used to elute the compound. |
| Gradient Profile | 0-100% B over 15 minutes | A standard starting gradient to scout for the elution position of the compound. Can be optimized later. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard analytical flow rate. Scale proportionally for different column diameters. |
| Detection | UV at 254 nm or as determined by UV scan | Pyridine-containing compounds typically have strong UV absorbance. |
| Sample Prep | Dissolve crude material in 90:10 Acetonitrile:Water or DMSO. | The sample solvent should be as close as possible to the initial mobile phase composition to avoid peak distortion. |
Protocol 2: Supercritical Fluid Chromatography (SFC) Method
This method is excellent for fast, green purifications, especially at larger scales.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Ethylpyridine or Diol-based column | These polar stationary phases are well-suited for retaining polar basic compounds in SFC.[10] |
| Particle Size | 5 µm | Standard for preparative SFC. |
| Mobile Phase A | Supercritical CO₂ | The main, non-polar component of the mobile phase.[11] |
| Mobile Phase B | Methanol with 0.2% Ammonium Hydroxide or Diethylamine | Methanol is a common polar co-solvent. The basic additive is crucial for good peak shape with basic analytes.[12] |
| Gradient Profile | 5-40% B over 10 minutes | A typical scouting gradient for polar compounds in SFC. |
| Back Pressure | 120 bar | Standard back pressure to maintain CO₂ in its supercritical state. |
| Temperature | 40 °C | A common operating temperature for SFC. |
| Detection | UV or MS | Compatible with standard detection methods. |
| Sample Prep | Dissolve crude material in Methanol or a suitable organic solvent. | Avoid water in the sample if possible. |
References
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Buszevski, B., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(8), 2327-2346. [Link]
-
Lesellier, E. How Good is SFC for Polar Analytes?. Chromatography Today. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Video: Supercritical Fluid Chromatography. JoVE. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]
-
Amine purification. Science Forums. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Normal Phase HPLC Columns. Phenomenex. [Link]
Sources
- 1. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 2. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Video: Supercritical Fluid Chromatography [jove.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
troubleshooting low reactivity of 6-Amino-N,N-dimethylnicotinamide
Introduction
6-Amino-N,N-dimethylnicotinamide is a substituted aminopyridine derivative that serves as a versatile building block in medicinal chemistry and drug development. However, its unique electronic structure often leads to challenges in achieving desired reactivity, particularly at the C6-amino group. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common hurdles encountered during the synthesis and manipulation of this compound. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to empower scientists with a deeper understanding of the molecule's behavior.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why does my 6-Amino-N,N-dimethylnicotinamide exhibit such low reactivity, especially in reactions targeting the amino group?
Answer: The diminished reactivity of the 6-amino group is a direct consequence of the molecule's electronic architecture. Two primary factors are at play:
-
Electron-Withdrawing Pyridine Ring: The nitrogen atom within the pyridine ring is inherently electron-withdrawing. It significantly reduces the electron density across the entire aromatic system, a phenomenon that is particularly pronounced at the ortho (C2, C6) and para (C4) positions. This inductive effect lowers the nucleophilicity of the exocyclic amino group at C6, making it a weaker base and a less potent nucleophile compared to anilines.[1][2]
-
Deactivating Amide Group: The N,N-dimethylnicotinamide moiety at the C3 position, while not directly conjugated with the C6-amino group, also contributes an electron-withdrawing effect through induction, further deactivating the ring system.
This combination of electronic effects makes the lone pair of electrons on the 6-amino nitrogen less available to participate in reactions such as acylation, alkylation, or nucleophilic attack.
Caption: Electronic effects reducing the nucleophilicity of the 6-amino group.
Q2: My amide coupling reaction with 6-Amino-N,N-dimethylnicotinamide is giving low yields. What are the likely causes and how can I optimize the reaction?
Answer: This is a classic challenge with electron-deficient amines. Standard amide coupling conditions (e.g., DCC/DMAP) are often sluggish and inefficient.[3] The low nucleophilicity of the amine requires more forceful activation of the carboxylic acid partner.
Troubleshooting Steps & Optimization:
-
Select a High-Potency Coupling Reagent: Move beyond simple carbodiimides to uronium/aminium or phosphonium salt-based reagents. These form highly reactive acyl-intermediates that are more susceptible to attack by weak nucleophiles.
| Coupling Reagent | Class | Key Advantages & Considerations | | :--- | :--- | :--- | | HATU / HBTU | Uronium/Aminium Salt | Excellent for hindered and electron-poor amines. Requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine). | | EDC / HOBt | Carbodiimide + Additive | A common starting point. HOBt suppresses side reactions and reduces racemization.[3] For this substrate, it may require elevated temperatures. | | COMU | Uronium/Aminium Salt | High reactivity, often superior to HATU. Generates water-soluble byproducts, simplifying workup. | | T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | A powerful water scavenger and activator. Often works when other reagents fail. Requires a stoichiometric amount of base. |
-
Optimize the Base: The choice of base is critical. It must be strong enough to deprotonate the carboxylic acid and any protonated amine, but not so nucleophilic that it competes with the aminopyridine.
-
Recommended: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Avoid: Triethylamine (TEA) can sometimes be less effective. Pyridine or DMAP can act as nucleophilic catalysts, but may not be sufficient as the primary base here.
-
-
Solvent and Temperature:
-
Use polar aprotic solvents like DMF or NMP . They are effective at solvating the reactants and intermediates.
-
Do not hesitate to increase the reaction temperature. Start at room temperature, but if the reaction is slow (monitor by TLC or LC-MS), gradually increase the temperature to 50-80 °C.
-
Detailed Protocol for Optimized Amide Coupling:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.5 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of 6-Amino-N,N-dimethylnicotinamide (1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Stir at room temperature for 2 hours, monitoring progress by TLC/LC-MS.
-
If the reaction is incomplete, heat the mixture to 60 °C and continue stirring for an additional 4-12 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
Caption: Troubleshooting workflow for low amide coupling yields.
Q3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) reaction with 6-Amino-N,N-dimethylnicotinamide as the nucleophile, but the reaction is failing. How can I drive it to completion?
Answer: For an SNAr reaction to succeed with a weak nucleophile like 6-Amino-N,N-dimethylnicotinamide, the electrophilic partner must be highly activated. The rate-determining step is typically the initial nucleophilic attack to form a high-energy, negatively charged "Meisenheimer" intermediate.[4] The stability of this intermediate dictates the reaction's feasibility.
Key Optimization Strategies:
-
Activate the Electrophile: The aromatic ring you are targeting must contain strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) positioned ortho and/or para to the leaving group (e.g., -F, -Cl). Fluoroarenes are often the best electrophiles as fluorine is the most electronegative, and the C-F bond cleavage is part of the second, fast step of the reaction.
-
Use a Strong, Non-Nucleophilic Base: A base is required to deprotonate the aminopyridine, increasing its nucleophilicity, and to neutralize the HX byproduct.
-
Excellent choices: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These irreversibly deprotonate the amine, creating a more potent nucleophilic anion.
-
Alternative: Potassium carbonate (K₂CO₃) can work but may require higher temperatures.
-
-
Solvent is Crucial: Use polar aprotic solvents that can stabilize the charged Meisenheimer intermediate.
-
Top Tiers: DMSO, DMF, NMP, or sulfolane.
-
Avoid: Protic solvents (water, alcohols) will protonate the intermediates and destroy strong bases like NaH.
-
-
Elevated Temperature: These reactions often require significant thermal energy. Temperatures in the range of 80-150 °C are common. Microwave irradiation can also be highly effective for accelerating slow SNAr reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Pyridine Carboxamide Synthesis
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of pyridine carboxamides. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges encountered in the laboratory. Our focus is on elucidating the causal relationships behind experimental outcomes to empower you to optimize your reaction conditions effectively.
Introduction: The Synthetic Challenge
Pyridine carboxamides are a cornerstone scaffold in medicinal chemistry and materials science. While the formation of an amide bond appears straightforward, the unique electronic properties of the pyridine ring introduce specific challenges. The nitrogen atom's electron-withdrawing nature deactivates the carboxylic acid towards nucleophilic attack, while its basicity can complicate reactions by sequestering reagents or participating in side reactions. This guide provides solutions to overcome these common hurdles.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Low or No Product Yield
Question 1: My amide coupling reaction is failing or giving very low yield. What are the most likely causes?
This is the most common issue, typically rooted in one of three areas: inefficient carboxylic acid activation, poor amine nucleophilicity, or suboptimal reaction conditions. A systematic diagnosis is key.
-
Causality—Inefficient Carboxylic Acid Activation : The first step in most amide syntheses is the conversion of the pyridine carboxylic acid into a more reactive species (e.g., an active ester, acyl chloride).[1] If this activation is incomplete or the activated intermediate is unstable, the reaction will fail. The electron-deficient nature of the pyridine ring makes the carboxyl group less reactive than its benzoic acid counterpart, often requiring more robust activation conditions.
-
Causality—Poor Amine Nucleophilicity : The reaction's success equally depends on the amine. Steric hindrance around the nitrogen atom can physically block the approach to the activated carboxyl group.[2] Furthermore, a competing acid-base reaction between the pyridine carboxylic acid and the amine can form a salt, rendering the amine non-nucleophilic.[2]
-
Causality—Hydrolysis : Activated carboxylic acid intermediates are highly susceptible to hydrolysis. The presence of even trace amounts of water in your solvent or reagents can quench the intermediate, reverting it to the unreactive carboxylic acid and halting the reaction.[2]
Solution Workflow:
To diagnose this, we recommend a logical troubleshooting sequence.
Caption: Troubleshooting Decision Tree for Low Yield.
Question 2: How do I choose the most appropriate coupling reagent?
The choice of coupling reagent is critical and depends on the steric and electronic properties of your substrates, as well as cost and scalability considerations.
-
Carbodiimides (EDC, DCC) : These are workhorse reagents that activate the carboxylic acid to form a reactive O-acylisourea intermediate.[1][3] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly popular because its urea byproduct is water-soluble, simplifying purification.[1][3] DCC is also effective, but its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be filtered off.[1]
-
Onium Salts (HATU, HBTU, PyBOP) : These reagents are generally more powerful and faster-acting than carbodiimides, making them ideal for sterically hindered substrates or electron-poor amines. HATU is particularly effective for challenging couplings.
-
Acyl Chloride Formation (SOCl₂, Oxalyl Chloride) : For particularly unreactive systems, converting the pyridine carboxylic acid to its corresponding acyl chloride is a robust strategy.[1][5] The resulting acyl chloride is highly electrophilic and reacts readily with amines, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[1]
| Reagent Class | Example(s) | Pros | Cons | Typical Base |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available | Moderate reactivity, risk of racemization (can be suppressed) | DIEA, NMM |
| Onium Salts | HATU, HBTU | High reactivity, fast, low racemization | Higher cost, moisture sensitive | DIEA, 2,6-Lutidine |
| Acyl Halides | SOCl₂, Oxalyl Chloride | Highest reactivity for difficult substrates | Harsh conditions, requires separate activation step, functional group tolerance | Pyridine, TEA |
Caption: Comparison of Common Amide Coupling Reagents.
Category 2: Impurities and Side Reactions
Question 3: My reaction is complete, but the product is impure. What are common side products and how can I avoid them?
Impurity profiles often point directly to a specific mechanistic issue.
-
Unreacted Starting Materials : This indicates an incomplete reaction. Solutions include increasing the reaction time, raising the temperature, or using a more potent coupling reagent.[6]
-
Acylurea Byproduct : When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine attack is slow (e.g., due to steric hindrance). Adding HOBt or HOAt can mitigate this by rapidly converting the O-acylisourea to an active ester.
-
Epimerization : If your carboxylic acid or amine contains a chiral center adjacent to the reacting functional group, racemization or epimerization can occur, especially at elevated temperatures or with extended reaction times.
-
Expert Insight : Use of onium salt reagents like HATU and additives such as HOBt are known to suppress racemization.[3] Running the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) is also a standard practice.
-
Caption: Mechanism of EDC/HOBt Coupling and Side Reaction.
Category 3: Work-up and Purification
Question 4: What is the best way to purify my pyridine carboxamide?
The purification strategy depends on the properties of your product and the impurities present.
-
Acid-Base Extraction : This is a powerful first step.[6]
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic additives like DIEA or pyridine.
-
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted pyridine carboxylic acid and acidic additives like HOBt.
-
If you used EDC, a final wash with water or brine is effective at removing the water-soluble urea byproduct.[7]
-
-
Column Chromatography : Silica gel chromatography is the most common method for achieving high purity.[6][7] A gradient elution, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing polarity, is typically effective.
-
Crystallization : If your product is a solid, crystallization can be an excellent method for achieving analytical purity, provided a suitable solvent system can be identified.[6]
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol is a robust starting point for many pyridine carboxamide syntheses.
-
Preparation : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridine carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolution : Dissolve the components in an anhydrous aprotic solvent (e.g., DCM, DMF, or ACN; see table below). Stir the mixture until all solids are dissolved.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition : Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq), dropwise.
-
Activation : Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up : Upon completion, dilute the reaction with ethyl acetate or DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[7]
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Medium | 40 | Excellent for dissolving most starting materials; easy to remove. |
| N,N-Dimethylformamide (DMF) | High | 153 | Good for poorly soluble substrates; requires high vacuum to remove. |
| Acetonitrile (ACN) | High | 82 | Useful alternative to DMF; easier to remove. |
| Tetrahydrofuran (THF) | Medium | 66 | Can be used, but ensure it is anhydrous and peroxide-free. |
Caption: Solvent Selection Guide for Amide Coupling Reactions.
Protocol 2: Synthesis via Acyl Chloride
-
Activation : In a fume hood, add the pyridine carboxylic acid (1.0 eq) to a flask. Add thionyl chloride (SOCl₂) (2.0-5.0 eq) or oxalyl chloride (2.0 eq) with a catalytic drop of DMF.
-
Reaction : Gently reflux the mixture for 1-3 hours until gas evolution ceases.
-
Isolation : Carefully remove the excess SOCl₂ or oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
Coupling : Dissolve the amine (1.0 eq) and a base like pyridine or triethylamine (2.0 eq) in anhydrous DCM and cool to 0 °C.
-
Addition : Add a solution of the crude acyl chloride in DCM dropwise to the amine solution.
-
Reaction & Work-up : Stir for 1-6 hours, monitoring by TLC. Perform an aqueous work-up as described in Protocol 1.[1]
References
-
Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium. ResearchGate. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews (ACS Publications). [Link]
-
Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. [Link]
-
Purification of Pyridine. Chempedia - LookChem. [Link]
- Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PMC - NIH. [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate. [Link]
-
TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Optimization of the temperature for the coupling reaction. ResearchGate. [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [Link]
- Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
Hydrolysis of nitriles. Chemguide. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis - ACS Publications. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]
-
N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Amino-N,N-dimethylpyridine-3-carboxamide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-N,N-dimethylpyridine-3-carboxamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on the identification and control of process-related impurities. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate issues but also to proactively mitigate future challenges.
I. Understanding the Synthetic Landscape
The synthetic route chosen for this compound significantly influences the impurity profile of the final compound. Two primary pathways are commonly considered, each with its own set of potential impurities.
Diagram 1: Synthetic Pathways of this compound
Caption: Two common synthetic routes to this compound.
Route B is often favored in industrial settings due to the typically higher reactivity of the 6-chloro intermediate. However, this route also presents a more complex impurity profile.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the synthesis of this compound, with a focus on impurity profiling and control.
Q1: What are the most common impurities I should expect, and where do they come from?
The impurities in your final product are often a direct consequence of the synthetic route and the purity of your starting materials. Here is a breakdown of common impurities categorized by their origin:
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Origin | Mitigation Strategies |
| Starting Material-Related | |||
| 6-Chloronicotinic Acid | 6-chloropyridine-3-carboxylic acid | Unreacted starting material from Route B. | Ensure complete conversion during the chlorination step. Use high-purity starting material. |
| 6-Chloro-N,N-dimethylpyridine-3-carboxamide | 6-chloro-N,N-dimethylnicotinamide | Incomplete amination in the final step of Route B. | Optimize amination reaction conditions (temperature, pressure, catalyst). Monitor reaction progress by HPLC. |
| 6-Aminonicotinic Acid | 6-aminopyridine-3-carboxylic acid | Unreacted starting material from Route A. | Ensure complete reaction by using an efficient coupling agent and optimizing reaction time. |
| Process-Related (Byproducts) | |||
| 6-Hydroxynicotinic Acid | 6-hydroxypyridine-3-carboxylic acid | Hydrolysis of 6-chloronicotinic acid or incomplete chlorination of 6-hydroxynicotinic acid (a common precursor). | Use anhydrous conditions during the chlorination step. Purify 6-chloronicotinic acid before use. |
| Dimer Impurity | Bis(6-(N,N-dimethylcarbamoyl)pyridin-2-yl)amine | Self-condensation of the 6-chloro intermediate during the amination step. | Control reaction temperature and stoichiometry of the amination agent. |
| Isomeric Impurities | e.g., 2-Amino-N,N-dimethylpyridine-5-carboxamide | Can arise from impurities in starting materials or non-selective reactions. | Use highly pure and well-characterized starting materials. |
| Degradation Products | |||
| N-Oxide Impurity | This compound N-oxide | Oxidation of the pyridine nitrogen. | Use inert atmosphere during synthesis and storage. Avoid strong oxidizing agents. |
Diagram 2: Formation of Key Process-Related Impurities
Caption: Mechanistic origins of common process-related impurities.
Q2: My reaction to form 6-chloronicotinic acid from 6-hydroxynicotinic acid is sluggish and gives a poor yield. What could be the issue?
The chlorination of 6-hydroxynicotinic acid is a critical step that can impact the purity of your final product. Common issues and their solutions include:
-
Inadequate Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used. Ensure the reagent is fresh and used in sufficient excess. The presence of moisture can deactivate these reagents.
-
Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. However, excessive temperatures can lead to the formation of degradation products. A controlled heating profile is recommended.
-
Catalyst: The addition of a catalytic amount of dimethylformamide (DMF) can significantly accelerate the reaction with thionyl chloride.
Q3: I am observing an unexpected peak in my HPLC analysis of the final product. How do I identify it?
Identifying unknown impurities is a critical step in process development. A multi-pronged approach is recommended:
-
LC-MS Analysis: This is the first and most crucial step. It will provide the molecular weight of the impurity, offering initial clues to its identity.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass and elemental composition, allowing you to propose a molecular formula.
-
Tandem MS (MS/MS): Fragmentation analysis can reveal structural motifs and help in elucidating the structure of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (through preparative HPLC), ¹H and ¹³C NMR are invaluable for unambiguous structure determination.
-
Forced Degradation Studies: Subjecting your pure compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products, which can then be compared to the unknown impurity.
Q4: How can I minimize the formation of the 6-chloro intermediate (6-chloro-N,N-dimethylpyridine-3-carboxamide) in my final product?
The presence of the 6-chloro intermediate is a common issue in Route B. To drive the amination to completion:
-
Reaction Conditions: The amination of 2-chloropyridines can be challenging. High temperatures and pressures are often required. The use of a copper or palladium catalyst can facilitate the reaction under milder conditions.
-
Choice of Aminating Agent: While ammonia is the most direct source, other reagents like sodium amide can be more reactive. However, these may introduce other safety and handling considerations.
-
Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC). Do not stop the reaction until the level of the 6-chloro intermediate is below your target specification.
III. Analytical Methodologies for Impurity Profiling
A robust analytical method is essential for the accurate detection and quantification of impurities. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically the workhorse for this analysis.
Standard Operating Procedure: RP-HPLC Method for Impurity Profiling
This protocol provides a general starting point for method development. Optimization will be required based on your specific impurity profile.
-
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
-
Column:
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
A gradient program should be developed to ensure the separation of the main peak from all potential impurities. A typical gradient might be:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV at 254 nm.
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
-
Diagram 3: Analytical Workflow for Impurity Identification
Caption: A systematic approach to identifying unknown impurities.
IV. Conclusion
The successful synthesis of high-purity this compound relies on a thorough understanding of the reaction mechanisms and potential side reactions. By carefully selecting the synthetic route, controlling reaction parameters, and employing robust analytical methods, researchers can effectively minimize and control impurities. This guide serves as a foundational resource to aid in these efforts, promoting the development of safe and effective pharmaceutical products.
V. References
-
Synthesis of 6-chloronicotinic acid:
-
PrepChem. Synthesis of 6-chloronicotinic acid. Available at: [Link]
-
-
Reactivity of Chloropyridines:
-
Impurity Profiling in Pharmaceuticals:
-
Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 46-64. Available at: [Link]
-
-
HPLC Methods for Pyridine Derivatives:
-
Helix Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
-
Synthesis of 6-chloro-N,N-dimethylpyridine-3-carboxamide:
Technical Support Center: Scaling Up 6-Amino-N,N-dimethylpyridine-3-carboxamide Production
Welcome to the technical support center for the synthesis and scale-up of 6-Amino-N,N-dimethylpyridine-3-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pyridine derivative. The information is presented in a practical, question-and-answer format to directly address potential issues in your workflow.
Troubleshooting Guide: From Bench to Scale
This section addresses specific, common problems that can arise during the synthesis and purification of this compound.
Question 1: My reaction yield is consistently low, and HPLC analysis shows a significant amount of unreacted 6-aminonicotinic acid. What is causing the incomplete amidation?
Answer: This is a classic challenge related to inefficient amide bond formation. The direct reaction between a carboxylic acid (6-aminonicotinic acid) and a secondary amine (dimethylamine) is often slow and requires high temperatures, which can lead to side reactions. The primary cause is the poor leaving group ability of the hydroxyl (-OH) group on the carboxylic acid.
Causality & Solution: To facilitate the reaction, the carboxylic acid must be "activated." This is typically achieved by converting the hydroxyl group into a better leaving group.
Troubleshooting Steps:
-
Selection of Coupling Agents: Employ a suitable coupling agent to activate the carboxylic acid. Commonly used reagents in pharmaceutical development include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions[1][2].
-
Phosphonium or Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but can be more expensive, making them suitable for initial scale-up before process optimization[3].
-
-
Acid Halide Formation: A more traditional and cost-effective method for large-scale synthesis is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 6-aminonicotinoyl chloride can then be reacted with dimethylamine.
-
Strict Anhydrous Conditions: Water is detrimental to this reaction. It can hydrolyze the activated intermediate back to the starting carboxylic acid or consume the acyl chloride. Ensure all solvents are thoroughly dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Stoichiometry: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It neutralizes the acid formed during the reaction (e.g., HCl if using an acyl chloride) and aids in the coupling process[3]. Ensure at least one equivalent of base is used for the acid by-product, with a potential slight excess to drive the reaction.
Question 2: During scale-up, my reaction mixture turns dark brown or black, and the workup yields a viscous, intractable material with very little desired product. What is causing this?
Answer: This issue strongly suggests thermal degradation or polymerization side reactions, which are often exacerbated during scale-up due to challenges in heat management. Aminopyridines can be susceptible to oxidation, and nitrile precursors or activated intermediates in related syntheses are known to polymerize under harsh conditions[4][5].
Causality & Solution: Exotherms during the reaction can create localized "hot spots" in a large reactor, initiating decomposition pathways that are not observed at the lab scale.
Troubleshooting Steps:
-
Monitor Internal Temperature: Do not rely on the external jacket temperature. Use a calibrated internal temperature probe to accurately monitor the reaction exotherm.
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition funnel or a syringe pump to add the most reactive component (e.g., the acyl chloride or coupling agent) slowly to the solution. This allows the reactor's cooling system to dissipate the heat generated.
-
Solvent Selection and Concentration: Ensure the reaction is not overly concentrated. A sufficient volume of an appropriate solvent (e.g., Dichloromethane, THF) helps to dissipate heat.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature. While this may slow down the reaction rate, it significantly enhances process safety and prevents degradation. The addition of a catalyst like DMAP can often allow for lower reaction temperatures while maintaining a reasonable reaction time[2].
Question 3: My final product has passed 1H NMR analysis, but HPLC and LC-MS show persistent low-level impurities that I cannot remove by simple recrystallization. What are these impurities, and how can I improve the purification process?
Answer: The impurities are likely isomers or closely related by-products formed during the synthesis. In pyridine chemistry, side reactions can include N-alkylation on the pyridine ring or bis-amidation if the starting materials are not pure[6][7]. Scaling up can also make the removal of residual solvents and reagents more difficult.
Causality & Solution: Simple crystallization is effective for removing major impurities but often fails when by-products have very similar solubility profiles to the desired compound. A more robust, multi-step purification strategy is required.
Experimental Protocol: Multi-Step Purification of this compound
-
Initial Workup (Aqueous Wash):
-
Quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Chromatographic Purification:
-
For persistent impurities, column chromatography is the most effective method.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 100% Hexane or Heptane) and gradually increase the polarity by adding Ethyl Acetate or a mixture of DCM/Methanol. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) first.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
-
Final Recrystallization/Precipitation:
-
Combine the pure fractions and remove the solvent.
-
Dissolve the resulting solid in a minimum amount of a hot solvent in which it is soluble (e.g., Isopropanol, Ethanol).
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This final step helps remove residual chromatography solvents and often yields a highly pure, crystalline solid. For an analogous procedure for 3-aminopyridine, see Organic Syntheses[8].
-
Purification Workflow Diagram
Below is a diagram illustrating the decision-making process for purifying the crude product.
Caption: Workflow for purification and quality control.
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound?
A: The table below summarizes key properties for this compound.
| Property | Value | Source |
| CAS Number | 827588-33-0 | [9] |
| Molecular Formula | C₈H₁₁N₃O | [10] |
| Molecular Weight | 165.19 g/mol | Calculated |
| Appearance | Typically an off-white to light yellow solid | General observation for similar compounds |
| Melting Point | Not widely reported, estimated >150 °C | Based on similar structures |
| Boiling Point | Not available | [9] |
| Solubility | Soluble in Methanol, DCM, DMSO. Sparingly soluble in water. | Inferred from structure |
Q: What are the critical process parameters to monitor during the scale-up of this synthesis?
A: When scaling up, the following parameters are critical for safety, yield, and reproducibility:
-
Temperature Control: As discussed, preventing exotherms is paramount.
-
Agitation/Mixing: Ensure sufficient mixing to maintain a homogenous reaction mixture, prevent localized concentration gradients, and facilitate heat transfer. Inadequate mixing is a common cause of failed scale-up.
-
Reagent Stoichiometry and Addition Rate: Precise control over the amount and addition speed of reagents is crucial.
-
Reaction Time: Monitor the reaction to completion using an in-process control (IPC) like HPLC or TLC to avoid unnecessary heating or extended reaction times that could lead to by-product formation.
-
Water Content: Maintain strict control over moisture in raw materials and solvents.
Q: Which analytical techniques are recommended for reaction monitoring and final product QC?
A: A combination of techniques is recommended:
-
For Reaction Monitoring: Thin Layer Chromatography (TLC) for a quick qualitative check and High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reactants and products over time.
-
For Final Product QC:
-
HPLC: To determine purity (typically >98% or >99% for drug development).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine the residual water content.
-
References
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate . RSC Publishing. [Link]
-
Pyridine synthesis . Organic Chemistry Portal. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines . ACS Publications - Chemical Reviews. [Link]
- An improved process for producing aminopyridines.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography . PubMed. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . ResearchGate. [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors . PMC - NIH. [Link]
-
Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies . PubMed Central. [Link]
-
Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity . PMC - NIH. [Link]
-
3-aminopyridine . Organic Syntheses Procedure. [Link]
-
CAS#:827588-33-0 | this compound . Chemsrc. [Link]
-
Pyridines: properties, syntheses & reactivity . University of Liverpool. [Link]
-
4-Dimethylaminopyridine . Wikipedia. [Link]
Sources
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-amino-N-methylpyridine-3-carboxamide | 94924-86-4 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CAS#:827588-33-0 | this compound | Chemsrc [chemsrc.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Resolving Solubility Issues of Pyridine Carboxamides in Aqueous Solutions
Welcome to the technical support center for pyridine carboxamides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of compounds. Pyridine carboxamides are prevalent in medicinal chemistry due to their versatile biological activities, but their often-limited water solubility can pose significant hurdles in experimental and developmental workflows.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common solubility issues. The information herein is structured to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your work.
I. Understanding the Solubility Challenge of Pyridine Carboxamides
Pyridine carboxamides are organic compounds that feature a pyridine ring linked to a carboxamide group.[2] While the pyridine moiety can enhance water solubility through its ability to form hydrogen bonds, the overall solubility of the molecule is heavily influenced by its complete structure.[1][3] Factors such as molecular weight, lipophilicity, and crystal lattice energy can all contribute to poor aqueous solubility.[4]
II. Troubleshooting Guide: Common Solubility Problems & Solutions
This section is formatted in a question-and-answer style to address specific issues you may be facing during your experiments.
Question 1: My pyridine carboxamide compound won't dissolve in my aqueous buffer. What are my initial steps?
Answer: When a pyridine carboxamide fails to dissolve in an aqueous buffer, a systematic approach is necessary to identify a viable solubilization strategy.
Initial Assessment Workflow
Caption: A systematic workflow for addressing initial solubility challenges.
Step-by-Step Protocol: Initial Solubility Screening
-
Characterize Your Compound: Before attempting solubilization, gather information on the physicochemical properties of your specific pyridine carboxamide, such as its pKa, logP, and any known solubility data. This will guide your strategy.
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[5]
-
For basic pyridine carboxamides: Lowering the pH of the buffer can lead to protonation of the pyridine nitrogen, forming a more soluble salt.[6][7]
-
For acidic pyridine carboxamides: Increasing the pH can deprotonate an acidic functional group, increasing solubility.
-
Recommendation: Create a pH-solubility profile by testing the solubility of your compound across a range of pH values to determine the optimal pH for dissolution.[8] Ensure the chosen pH is compatible with your experimental system.
-
-
Co-solvents: For lipophilic compounds, the addition of a water-miscible organic solvent (co-solvent) can significantly enhance solubility.[9][10]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[11][12]
-
Protocol:
-
Prepare a high-concentration stock solution of your compound in a suitable co-solvent (e.g., 10-50 mM in DMSO).
-
Gradually add the stock solution to your aqueous buffer while vortexing to reach the desired final concentration.
-
Critical Point: Ensure the final concentration of the co-solvent is minimal (typically <1%) to avoid impacting your experimental results.[13]
-
-
| Strategy | Principle | Common Reagents | Considerations |
| pH Adjustment | Increases the concentration of the more soluble ionized form of the drug.[6] | HCl, NaOH, Citrate buffer, Phosphate buffer | The final pH must be compatible with the experimental model (e.g., cell culture, enzyme assay). |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic compounds to dissolve.[12] | DMSO, Ethanol, PEG 400, Propylene Glycol | The final co-solvent concentration should be minimized to avoid off-target effects. |
Question 2: My compound dissolves initially but then precipitates out of solution. How can I prevent this?
Answer: Precipitation after initial dissolution indicates that the solution is supersaturated and thermodynamically unstable. This is a common issue when diluting a concentrated stock solution in a co-solvent into an aqueous buffer.
Strategies to Mitigate Precipitation:
-
Optimize Co-solvent Concentration: The amount of co-solvent may be insufficient to maintain solubility upon dilution.
-
Recommendation: Cautiously increase the final concentration of the co-solvent, if permissible by your experimental setup. Perform a dose-response curve with the co-solvent alone to determine its tolerance level in your assay.
-
-
Employ Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility and preventing precipitation.[13]
-
Recommendation: Consider adding non-ionic surfactants such as Tween® 80 or Poloxamer 188 to your buffer. The concentration should be above the critical micelle concentration (CMC) for micelle formation.
-
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability in aqueous solutions.[14][15][16]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles compared to native β-cyclodextrin.[12][16]
-
Protocol:
-
Prepare a solution of the cyclodextrin in your aqueous buffer.
-
Add your pyridine carboxamide to the cyclodextrin solution and stir or sonicate until dissolved.
-
The required molar ratio of cyclodextrin to your compound will need to be determined empirically.
-
-
Question 3: I have tried pH adjustment and co-solvents, but the solubility of my compound is still too low for my experiments. What advanced methods can I explore?
Answer: When basic methods are insufficient, more advanced formulation strategies can be employed. These are particularly relevant in drug development settings.
Advanced Formulation Strategies:
-
Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[17][18] This can enhance dissolution rates and bioavailability.[19][20]
-
Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are common carriers.[21]
-
Preparation Methods:
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[22][23][24] This is particularly useful for highly lipophilic compounds.[25][26]
-
Components: The selection of oil, surfactant, and co-surfactant is critical and requires careful formulation development.[24]
-
-
Salt Formation: For ionizable pyridine carboxamides, forming a stable salt can significantly improve solubility and dissolution rate.[27][28][29]
Caption: Overview of advanced solubility enhancement techniques.
III. Frequently Asked Questions (FAQs)
-
Q1: Can I use sonication to help dissolve my compound?
-
A1: Yes, sonication can be a useful physical method to aid dissolution by breaking down particle aggregates and increasing the surface area of the compound exposed to the solvent. However, be cautious as prolonged sonication can generate heat, which may degrade thermally sensitive compounds. It is best used in conjunction with the chemical methods described above.
-
-
Q2: How do I know which co-solvent to choose?
-
A2: The choice of co-solvent often begins with commonly used and well-tolerated solvents like DMSO and ethanol. The "like dissolves like" principle can be a guide; a more lipophilic compound may dissolve better in a less polar co-solvent. However, experimental screening of a small panel of pharmaceutically acceptable co-solvents is the most effective approach.[10]
-
-
Q3: Will modifying the chemical structure of my pyridine carboxamide improve its solubility?
-
A3: Yes, medicinal chemistry strategies can be employed to improve solubility. This can involve adding polar functional groups (e.g., morpholine) or reducing the molecule's overall lipophilicity.[4][30] However, any chemical modification must be carefully evaluated to ensure it does not negatively impact the compound's biological activity.
-
-
Q4: Are there any databases where I can check the solubility of my compound?
-
A4: While specific solubility data for novel compounds may not be available, databases like PubChem and ChemSpider can provide predicted physicochemical properties, including predicted logP and water solubility, which can be a useful starting point.
-
IV. References
-
Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. (2004). Biomedicine & Pharmacotherapy.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
-
Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. (n.d.). PubMed.
-
Solubility enhancement and application of cyclodextrins in local drug delivery. (2019). Journal of Pharmaceutical Investigation.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. (2015). Walsh Medical Media.
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Huddersfield Repository.
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
-
Self-Emulsifying Drug Delivery Systems. (n.d.). Pharmaceutical Technology.
-
Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate.
-
Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
-
What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? (2025). Dr.Oracle.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (n.d.). MDPI.
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.). PubMed.
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PubMed Central.
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). AIMS Press.
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews.
-
Cosolvent. (n.d.). Wikipedia.
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.). MDPI.
-
PYRIDINE-2-CARBOXAMIDE 1452-77-3 wiki. (n.d.). Guidechem.
-
Tactics to Improve Solubility. (2021). Royal Society of Chemistry.
-
Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media. (n.d.). Benchchem.
-
Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery. (n.d.). Benchchem.
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health. [https://vertexaisearch.cloud.g8). National Institutes of Health. [https://vertexaisearch.cloud.g
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic chemistry - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. jddtonline.info [jddtonline.info]
- 19. japer.in [japer.in]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. pharmtech.com [pharmtech.com]
- 25. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. droracle.ai [droracle.ai]
- 28. bjcardio.co.uk [bjcardio.co.uk]
- 29. rjpdft.com [rjpdft.com]
- 30. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
side reactions to consider when using 6-Amino-N,N-dimethylpyridine-3-carboxamide
Welcome to the technical support center for 6-Amino-N,N-dimethylpyridine-3-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this versatile compound. The following sections are designed to address specific challenges you may encounter, explaining the underlying chemical principles and offering practical solutions.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction produced a complex mixture of products. What are the likely side reactions?
When using this compound, a complex product mixture often points to the inherent reactivity of its functional groups under your specific reaction conditions. The primary culprits are typically oxidation, hydrolysis, and reactions involving the primary amino group.
A related compound, 6-amino-N-methylpyridine-3-carboxamide, is known to undergo several types of reactions that are also relevant here:
-
Oxidation: The 6-amino group is susceptible to oxidation, which can lead to the formation of nitroso (–NO) or nitro (–NO2) derivatives, especially in the presence of strong oxidizing agents.[1]
-
Substitution: The primary amino group can participate in nucleophilic substitution reactions.[1]
-
Reduction: While less common unless specific reducing agents are used, the carboxamide group can be reduced to an amine.[1]
The N,N-dimethylamino group, while generally less reactive than the primary amino group, can also undergo oxidation to form an N-oxide, which can further react or degrade.
To diagnose the issue, it is crucial to analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts. This information, combined with an understanding of the potential side reactions, can help elucidate the structures of the impurities.
FAQ 2: My sample has developed a yellow or brown color over time. What causes this discoloration and is the material still usable?
Discoloration of this compound, especially upon storage or in solution, is a common indicator of degradation, primarily through oxidative pathways.
Causality: The primary amino group on the pyridine ring is electron-donating, making the aromatic system susceptible to oxidation. Trace amounts of oxygen in the storage container or dissolved in solvents can initiate these reactions, which are often accelerated by light. The initial oxidation products, such as nitroso derivatives, can be colored and may also catalyze further degradation.
Troubleshooting and Mitigation:
-
Storage: Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.
-
Solvent Choice: When preparing solutions, use freshly degassed solvents to minimize dissolved oxygen.
-
Usability: The usability of a discolored sample depends on the level of impurity and the sensitivity of your application. It is highly recommended to re-purify the material by recrystallization or column chromatography before use. A purity check by HPLC or NMR is essential.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
Issue 1: Oxidation of the Amino and Pyridine Nitrogen
Oxidation is one of the most common side reactions affecting this compound. The primary amino group and the pyridine ring nitrogen are the most likely sites of oxidation.
Identification of Byproducts:
| Side Product | Typical Mass Change | Analytical Signature |
| N-Oxide | +16 amu | Changes in the aromatic proton shifts in NMR; readily detectable by LC-MS. |
| Nitroso Derivative | +15 amu | Often results in colored compounds; detectable by LC-MS. |
| Nitro Derivative | +31 amu | Significant change in mass detectable by LC-MS. |
| Oxidative Dimer | Dimerization of the parent molecule | A peak at approximately twice the molecular weight of the starting material in the mass spectrum. |
Preventative Measures and Protocols:
-
Inert Atmosphere: Always run reactions under an inert atmosphere (N2 or Ar) to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidative degradation, provided it does not interfere with the desired reaction.
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation rates.
Diagram of Potential Oxidation Pathways:
Caption: Potential Oxidation Side Reactions
Issue 2: Hydrolysis of the N,N-Dimethylcarboxamide Group
The N,N-dimethylcarboxamide group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Identification of Byproducts: The primary hydrolysis product is 6-aminopyridine-3-carboxylic acid. This can be readily identified by LC-MS (loss of the dimethylamine group) and by the disappearance of the N-methyl signals in the 1H NMR spectrum.
Conditions Favoring Hydrolysis:
| Condition | Rationale | Mitigation Strategy |
| Strong Acid (pH < 2) | Protonation of the amide carbonyl activates it towards nucleophilic attack by water. | Buffer the reaction medium to a pH between 3 and 7. Studies on the related 4-DMAP show maximum stability in the pH range of 2.0 to 3.0.[2] |
| Strong Base (pH > 12) | Direct nucleophilic attack of hydroxide ions on the amide carbonyl. | Avoid strongly basic conditions. If a base is required, use a non-nucleophilic organic base like triethylamine or DIPEA. |
| Elevated Temperatures | Increases the rate of both acid- and base-catalyzed hydrolysis. | Perform reactions at the lowest effective temperature. |
Experimental Protocol: Minimizing Amide Hydrolysis
-
pH Control: If aqueous conditions are necessary, maintain the pH of the reaction mixture within a neutral or mildly acidic range using a suitable buffer (e.g., phosphate or acetate buffer).
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents to eliminate water, the key reagent for hydrolysis.
-
Temperature Management: If heating is required, carefully monitor the reaction temperature and time to avoid prolonged exposure to conditions that promote hydrolysis.
Issue 3: Dimerization and Oligomerization
Under certain conditions, molecules of this compound can react with each other, leading to the formation of dimers or larger oligomers. This can be a significant issue, leading to reduced yields of the desired product and difficulties in purification. Dimerization can occur through various mechanisms, including oxidative coupling or intermolecular reactions between the amino and pyridine functionalities.
Identification: The formation of dimers or oligomers can be detected by the appearance of higher molecular weight species in the mass spectrum and by the presence of complex, broadened peaks in the NMR spectrum.
Mitigation Strategies:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions, thus reducing the rate of dimerization.
-
Protecting Groups: If the primary amino group is not involved in the desired transformation, it can be protected (e.g., as a Boc or Cbz derivative) to prevent its participation in side reactions. The protecting group can be removed in a subsequent step.
-
Controlled Addition: Slowly adding the reagent to the solution of this compound can help to maintain a low concentration of reactive intermediates, thereby minimizing dimerization.
Diagram of Potential Dimerization:
Caption: Potential Dimerization Pathway
References
- Street, J. C., et al. (1997). The crystal structure of 6-aminonicotinamide.
- Murray, R. W., & Jeyaraman, R. (1985). Dioxiranes: Synthesis and reactions of methyldioxiranes. The Journal of Organic Chemistry, 50(16), 2847–2853.
- Dyker, G., et al. (2007). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. European Journal of Organic Chemistry, 2007(23), 3849-3857.
- Bastien, J. W., et al. (2012). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 17(12), 14758-14787.
- Gmeiner, P., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Molecules, 17(8), 9154-9175.
- Wang, L., et al. (2012). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 17(4), 3634-3643.
-
Wang, L., et al. (2012). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics With Molecular Oxygen. PubMed. Retrieved from [Link]
- Al-Haiza, M. A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144.
- Chen, Y., et al. (2022). 6-aminonicotinamide, a G6PD inhibitor, mitigates CAPS1 reduction mediated HCC metastasis via ERK and GSK3β signals. Journal of Experimental & Clinical Cancer Research, 41(1), 1-19.
- Mohammed, Y. H. I., et al. (2021).
- Koutentis, P. A., & Constantinides, C. P. (2018). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Molecules, 23(10), 2568.
- Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001.
- Zakharenko, A. L., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
-
PubChem. (n.d.). 6-(diethylamino)-N-methylpyridine-3-carboxamide. Retrieved from [Link]
- Soliman, A. M., et al. (2013). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1532.
- Google Patents. (n.d.). Method for preparing 2-chloro-N, N-dimethylnicotinamide.
-
PubChem. (n.d.). N,N-Dimethylnicotinamide. Retrieved from [Link]
- Sharma, S., et al. (2022). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Cancers, 14(19), 4849.
- Głodowska, M., et al. (2021).
- Kumar, A., et al. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids. RSC Advances, 7(65), 41066-41073.
- Sloan, K. B., et al. (1998). Alkylation of 6-mercaptopurine (6-MP) With N-alkyl-N-alkoxycarbonylaminomethyl Chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP Prodrug Structure Effect on the Dermal Delivery of 6-MP. Pharmaceutical Research, 15(5), 783-791.
- Li, Y., et al. (2023). Is the Triggering of PD-L1 Dimerization a Potential Mechanism for Food-Derived Small Molecules in Cancer Immunotherapy? A Study by Molecular Dynamics. International Journal of Molecular Sciences, 24(2), 1435.
-
ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). Retrieved from [Link]
Sources
enhancing the stability of 6-Amino-N,N-dimethylnicotinamide for long-term experiments
Technical Support Center: 6-Amino-N,N-dimethylnicotinamide
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the stability of 6-Amino-N,N-dimethylnicotinamide in experimental settings. It includes frequently asked questions, in-depth troubleshooting, and validated protocols to ensure compound integrity throughout long-term studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 6-Amino-N,N-dimethylnicotinamide and what are its primary stability concerns?
A1: 6-Amino-N,N-dimethylnicotinamide is a derivative of nicotinamide (a form of vitamin B3). Structurally, it is an aminopyridine, which means it contains a pyridine ring substituted with an amino group. Aromatic amines, as a class, are susceptible to degradation, primarily through oxidation.[1][2] The primary stability concerns for this compound, especially in solution, are:
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and heat. This process often results in the formation of colored impurities, causing solutions to darken over time from colorless to yellow or brown.[1]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions.
-
pH Instability: Extreme pH values can catalyze hydrolysis of the amide group or alter the oxidation potential of the amino group.
Q2: How should I store the solid (powder) form of 6-Amino-N,N-dimethylnicotinamide for maximum stability?
A2: The solid form is significantly more stable than solutions. To maximize its shelf-life, adhere to the following storage conditions:
-
Temperature: Store at 2-8°C. While some suppliers may ship at room temperature, long-term storage should be refrigerated to minimize thermal degradation.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible. At a minimum, keep the container tightly sealed to minimize exposure to air and moisture.[4][5]
-
Light: Always store in a light-resistant container, such as an amber glass vial, and keep it in a dark location.[5]
-
Container: Use the original supplier container whenever possible. If transferring, ensure the new container is clean, dry, and appropriate for chemical storage.
Q3: What is the best solvent for preparing stock solutions, and what concentration is recommended?
A3: The choice of solvent is critical. While aqueous buffers are often required for biological experiments, organic solvents typically offer better stability for initial high-concentration stock solutions.
-
Recommended Solvents: For a concentrated stock, consider using anhydrous DMSO or ethanol. These solvents are less reactive than water and can be stored at -20°C or -80°C.
-
Aqueous Solutions: If you must prepare an aqueous stock, use a buffered solution (e.g., PBS or HEPES) with a pH between 6.0 and 7.5. The basicity of aromatic amines is relatively weak, and maintaining a near-neutral pH can help prevent acid- or base-catalyzed degradation.[6] Prepare only the amount needed for the short term and store it protected from light at 2-8°C.
-
Concentration: Prepare stock solutions at a high concentration (e.g., 10-50 mM) so that the volume added to your experimental system is minimal, reducing the impact of the storage solvent on the final assay conditions.
Q4: My solution of 6-Amino-N,N-dimethylnicotinamide has turned a slight yellow color. Can I still use it?
A4: Discoloration is a visual indicator of chemical degradation.[2] A yellow or brown tint suggests the formation of oxidation products. While a very faint color change might correlate with minimal degradation (<1-2%), it is impossible to know the extent without analytical testing. It is strongly recommended not to use discolored solutions for quantitative or long-term experiments. The degradation products could have biological activity of their own or interfere with the parent compound, compromising the validity of your results. Prepare a fresh solution from solid material.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Rapid Solution Discoloration (within hours/days) | 1. Photodegradation: The vial is exposed to ambient or UV light. | Solution: Store the solution in an amber vial or a clear vial wrapped completely in aluminum foil. Rationale: Aromatic amines can absorb light, which excites electrons and initiates radical chain reactions leading to colored polymers or oxidized species.[1] |
| 2. Oxidative Degradation: The solvent was not de-gassed, or the vial has significant headspace with air. | Solution: Prepare solutions using solvents that have been sparged with nitrogen or argon gas to remove dissolved oxygen. After preparation, flush the vial headspace with inert gas before sealing. Rationale: Oxygen is a key reactant in the oxidation of the amino group. Removing it from the system dramatically slows this primary degradation pathway. | |
| 3. Incorrect pH: The solution is in an unbuffered solvent (like pure water) or a buffer outside the optimal pH range. | Solution: Ensure the solvent is buffered to a stable pH range (typically 6.0-7.5). Avoid highly acidic or basic conditions. Rationale: The protonation state of the amino group affects its electron density and susceptibility to oxidation. Extreme pH can also catalyze hydrolysis of the amide. | |
| Loss of Potency in a Multi-Week/Month Experiment | 1. Slow Degradation in Working Solution: The compound is degrading at the experimental temperature (e.g., 37°C in an incubator). | Solution: Prepare fresh working solutions from a frozen, concentrated stock solution just before each medium change or treatment renewal. Do not use the same batch of diluted working solution for the entire duration of the experiment. Rationale: The rate of degradation is temperature-dependent. While a solution might be stable for weeks at 4°C, it could degrade significantly within days at 37°C. |
| 2. Stock Solution Degradation: The concentrated stock solution (even if frozen) is degrading due to repeated freeze-thaw cycles or improper storage. | Solution: Aliquot the stock solution into single-use volumes upon initial preparation. This prevents the entire stock from being subjected to temperature cycles and air exposure every time a sample is needed. Store aliquots at -80°C for maximum stability. Rationale: Each freeze-thaw cycle can introduce moisture and oxygen into the solution. Aliquoting minimizes this exposure for the bulk of the stock. | |
| New Peaks Appear in HPLC/LC-MS Analysis Over Time | 1. Formation of Degradation Products: The compound is breaking down into one or more new chemical entities. | Solution: This confirms instability. Implement the handling and storage best practices outlined in this guide (light protection, inert atmosphere, pH control, proper temperature). Use the appearance of these peaks to establish an expiration date for your solutions under specific storage conditions. Rationale: HPLC is a highly sensitive method for detecting impurities.[7] The appearance of new peaks is direct evidence of degradation and can be used to quantify the rate of decay. |
| 2. Interaction with Container: The compound may be adsorbing to or reacting with the plastic or glass of the storage vessel. | Solution: Use low-adsorption polypropylene tubes or silanized glass vials for storage. Run a control where the compound is analyzed immediately after preparation and then after being stored in the vessel for a set period to check for non-specific binding. Rationale: Highly active compounds can sometimes bind to container surfaces, reducing the effective concentration in the solution. |
Section 3: Protocols for Stability Enhancement & Assessment
Protocol 3.1: Preparation of Stabilized Stock Solutions
This protocol details the steps for preparing a stock solution with enhanced stability for long-term use.
-
Pre-Requisites:
-
High-purity 6-Amino-N,N-dimethylnicotinamide solid.
-
Anhydrous, analytical grade DMSO.
-
Inert gas source (Argon or Nitrogen) with tubing.
-
Amber glass vials or low-adsorption polypropylene cryovials.
-
-
Procedure:
-
Weigh the desired amount of 6-Amino-N,N-dimethylnicotinamide in a clean vial under subdued light.
-
De-gas the required volume of DMSO by bubbling with Argon or Nitrogen gas for 10-15 minutes.
-
Add the de-gassed DMSO to the solid compound to achieve the target concentration (e.g., 20 mM).
-
Mix gently by vortexing or sonicating in a water bath until fully dissolved.
-
Immediately flush the headspace of the vial with inert gas for 15-20 seconds.
-
Seal the vial tightly with a PTFE-lined cap.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots in appropriate cryovials.
-
Again, flush the headspace of each aliquot vial with inert gas before sealing.
-
Label the aliquots clearly with the compound name, concentration, date, and batch number.
-
Store all aliquots at -80°C in a dark, organized freezer box.
-
Protocol 3.2: Framework for a Long-Term Stability Study
This protocol provides a framework based on ICH guidelines to formally assess the stability of your prepared solutions.[8][9][10]
Objective: To determine the shelf-life of a 6-Amino-N,N-dimethylnicotinamide solution under defined storage conditions.
-
Batch Preparation: Prepare a single, large batch of the solution as described in Protocol 3.1.
-
Time Zero (T=0) Analysis: Immediately after preparation, remove three separate aliquots. Analyze each using a validated analytical method (see Protocol 3.3) to determine the initial concentration and purity. This is your baseline.
-
Storage Conditions:
-
Testing Schedule:
-
Define specific time points for analysis. A typical schedule for a 6-month study would be: T=0, 1 month, 2 months, 3 months, and 6 months.[10]
-
At each time point, pull three aliquots from each storage condition.
-
-
Analysis: Analyze the samples using the same validated method as the T=0 analysis. Key parameters to measure are:
-
Appearance (visual inspection for color change or precipitation).
-
Assay (% of initial concentration remaining).
-
Purity (presence of degradation products).
-
-
Acceptance Criteria: Define the acceptable limits for stability before starting the study. For example:
-
Appearance: Remains a clear, colorless solution.
-
Assay: Not less than 95% of the initial concentration.
-
Purity: No single degradation product greater than 0.5% of the total peak area.
-
Protocol 3.3: HPLC Method for Purity and Degradation Monitoring
This is a starting point for a reversed-phase HPLC method to quantify 6-Amino-N,N-dimethylnicotinamide and its potential impurities.[7]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm (or a more optimal wavelength determined by a UV scan).
-
Method Validation: This method should be validated for linearity, accuracy, and precision according to standard laboratory or ICH guidelines to ensure reliable results.[7]
Section 4: Data Summary & Visualization
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Light Protection | Atmosphere | Recommended Duration |
| Solid Powder | 2-8°C | Mandatory (Amber Vial) | Tightly Sealed / Inert Gas | Years (per manufacturer) |
| Organic Stock (DMSO) | -80°C (aliquoted) | Mandatory (Amber Vial/Foil) | Inert Gas Headspace | Months to >1 Year (verify) |
| Aqueous Working Solution | 2-8°C | Mandatory (Amber Vial/Foil) | Prepare Fresh | Hours to Days (verify) |
Diagrams
Caption: Potential degradation pathways for 6-Amino-N,N-dimethylnicotinamide.
Caption: Experimental workflow for a long-term stability study.
Section 5: References
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]
-
2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Central Administration for Pharmaceutical Products. [Link]
-
4-Aminopyridine SOP. University of Washington, Environmental Health & Safety. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. [Link]
-
Stabilized aromatic amines. Google Patents.
-
Guidelines for Pharmaceutical Stability Study. Pharmaguideline. [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
MSDS Name: 2-AMINO PYRIDINE. Alkali Metals Limited. [Link]
-
Stabilization of aromatic amines. Google Patents.
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
-
6-Aminonicotinamide. PubChem. [Link]
-
Basicity of Aromatic Amines. JoVE. [Link]
-
Properties of amines. Chemistry LibreTexts. [Link]
-
6-amino-N,N-dimethylhexanamide. PubChem. [Link]
-
N,N-Dimethylnicotinamide. PubChem. [Link]
-
The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. PMC - NIH. [Link]
-
Analytical Approaches for the Identification and Quantification of Key Non-Protein Nitrogen Components in Infant Formula. PubMed. [Link]
-
Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. PMC - NIH. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. 94924-86-4|6-Amino-N-methylnicotinamide|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Video: Basicity of Aromatic Amines [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. ema.europa.eu [ema.europa.eu]
- 11. humiditycontrol.com [humiditycontrol.com]
Validation & Comparative
comparing the efficacy of 6-Amino-N,N-dimethylpyridine-3-carboxamide with other kinase inhibitors
A Comparative Efficacy Analysis of Representative Pyridine Carboxamide-Based Kinase Inhibitors
The pyridine carboxamide core is a recurring structural motif in the landscape of kinase inhibitor development. Its inherent ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, coupled with the synthetic tractability that allows for diverse functionalization, has established it as a "privileged scaffold" in medicinal chemistry. While the specific compound, 6-Amino-N,N-dimethylpyridine-3-carboxamide, is not extensively characterized as a kinase inhibitor in publicly available literature, the broader class of pyridine carboxamide derivatives has yielded numerous potent and selective inhibitors targeting a range of critical kinases implicated in various pathologies.
This guide provides a comparative analysis of the efficacy of several notable pyridine carboxamide-based kinase inhibitors, highlighting their diverse target profiles and inhibitory activities. We will delve into their mechanisms of action, present supporting experimental data, and provide standardized protocols for their evaluation.
Comparative Efficacy of Pyridine Carboxamide Kinase Inhibitors
The versatility of the pyridine carboxamide scaffold is evident in the diverse array of kinases that have been successfully targeted by its derivatives. Below, we compare three distinct examples that underscore this chemical class's broad therapeutic potential.
| Compound | Primary Kinase Target(s) | IC50 Value(s) | Key Therapeutic Area(s) | Reference |
| JNK Inhibitor 8c | JNK1, JNK2, JNK3 | JNK1: 0.060 ± 0.003 µMJNK2: (few-fold less active than JNK1)JNK3: 0.060 ± 0.003 µM | Metabolic Diseases, Inflammatory Disorders, Neurological Disorders | [1][2] |
| GSK-3 Inhibitor (Compound A) | GSK-3 | 2 nM | Neurodegenerative Diseases (e.g., Alzheimer's) | [3] |
| HPK1 Inhibitor 19 | HPK1 | in vitro enzymatic and cellular assays show strong inhibition | Immuno-oncology | [4][5] |
JNK Inhibitor 8c: This compound demonstrates potent inhibition of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in stress signaling pathways. The near-equal potency against JNK1 and JNK3 suggests a broad JNK-family inhibitory profile.[1][2] The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.
GSK-3 Inhibitor (Compound A): Identified as 6-methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide, this inhibitor exhibits high potency and selectivity for Glycogen Synthase Kinase 3 (GSK-3).[3] With an impressive IC50 of 2 nM, it stands out as a highly effective agent. GSK-3 is a key enzyme in various cellular processes, and its dysregulation is implicated in the pathology of Alzheimer's disease, particularly in the hyperphosphorylation of tau protein.[3]
HPK1 Inhibitor 19: This pyridine-2-carboxamide derivative is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[4][5] By inhibiting HPK1, this compound can enhance anti-tumor immune responses, making it a promising candidate for cancer immunotherapy, particularly in combination with checkpoint inhibitors like anti-PD-1.[4][5]
Mechanistic Insights and Structure-Activity Relationships (SAR)
The efficacy of pyridine carboxamide inhibitors is deeply rooted in their molecular interactions within the kinase ATP-binding site. The pyridine nitrogen and the carboxamide moiety are crucial for forming hydrogen bonds with the kinase hinge region, a conserved structural element critical for ATP binding.
A common structural feature is the "reversed" amide orientation, where the carbonyl is attached to the pyridine ring, which has been shown to be as effective as the "normal" amide configuration while offering synthetic advantages.[1] The SAR for this class of compounds often reveals that modifications to the pyridine ring and the pendant phenyl group can significantly impact potency and selectivity. For instance, the removal of the carbonyl group in a JNK inhibitor resulted in an inactive compound, highlighting its importance in hinge binding.[1]
Experimental Protocols
To facilitate the comparative evaluation of these inhibitors, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is determined by the reduction in substrate phosphorylation.
Materials:
-
Purified recombinant kinase (e.g., JNK1, GSK-3β, HPK1)
-
Kinase-specific substrate (e.g., GST-c-Jun for JNK, GSKtide for GSK-3)
-
ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method)
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture medium (for radiometric assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a capture medium).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context.
Principle: Cells are treated with a stimulus to activate a specific kinase pathway, and the inhibitory effect of a compound is measured by the reduction in the phosphorylation of a downstream substrate of the target kinase.
Materials:
-
Relevant cell line (e.g., HepG2 for JNK pathway, neuronal cells for GSK-3 pathway)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anisomycin for JNK activation)
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the downstream substrate, e.g., anti-c-Jun and anti-phospho-c-Jun)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with the appropriate agent to activate the kinase of interest.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-c-Jun).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-c-Jun) to confirm equal loading.
-
Quantify the band intensities and determine the extent of inhibition of substrate phosphorylation.
Conclusion
The pyridine carboxamide scaffold represents a highly successful and versatile platform for the development of potent and selective kinase inhibitors. The examples of JNK, GSK-3, and HPK1 inhibitors discussed herein demonstrate the adaptability of this core structure to target diverse kinases implicated in a wide range of diseases. The continued exploration of the structure-activity relationships within this chemical class, guided by robust biochemical and cell-based assays, holds significant promise for the discovery of next-generation kinase-targeted therapeutics.
References
-
Zhao, H., Serby, M. D., Xin, Z., Szczepankiewicz, B. G., Liu, M., Kosogof, C., ... & Liu, G. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of medicinal chemistry, 49(15), 4455-4458. [Link]
-
De Lombaerde, S., De Witte, C., Van den Broeck, S., Van den Kerkhof, M., De Jonghe, S., & Leyssen, P. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6543. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Wang, X. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Wang, X. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
- Incyte Corporation. (2017). Thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors. U.S.
-
Putri, R. A., & Tjahjono, D. H. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS omega. [Link]
-
Incyte Corporation. (2017). Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. PubChem. [Link]
-
Feng, S., Wang, Y., Lu, Y., Liu, Y., Wang, J., & Zhang, R. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of medicinal chemistry, 58(13), 5217-5233. [Link]
-
Chojnacka, M., Torfs, E., Guedes, R. C., D’hooghe, M., Caljon, G., & Maes, L. (2019). Structure–Activity Relationship in Pyrazolo [4,3-c] pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of medicinal chemistry, 63(2), 706-726. [Link]
-
Bridges, A. J., Zhou, H., Cody, D. R., Rewcastle, G. W., Denny, W. A., & Showalter, H. D. H. (1996). Structure-activity relationships for a novel series of pyrido [2, 3-d] pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 39(1), 267-276. [Link]
-
Zhao, H., Serby, M. D., Xin, Z., Szczepankiewicz, B. G., Liu, M., Kosogof, C., ... & Liu, G. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of medicinal chemistry, 49(15), 4455-4458. [Link]
-
Lo, M. M., Dappen, M. S., Novejarque, A., Hsieh, M., Le, T., & Huskey, S. E. (2009). Efficacy of a novel, orally active GSK-3 inhibitor 6-Methyl-N-[3-[[3-(1-methylethoxy) propyl] carbamoyl]-1H-pyrazol-4-yl] pyridine-3-carboxamide in tau transgenic mice. Journal of Biological Chemistry, 284(45), 31104-31115. [Link]
-
Płaczek, R., Janek, T., Strzelecka, M., Kotynia, A., Świątek, P., & Czyżnikowska, Ż. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 30(24), 4662. [Link]
-
Płaczek, R., Janek, T., Strzelecka, M., Kotynia, A., Świątek, P., & Czyżnikowska, Ż. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 30(24), 4662. [Link]
-
Wang, X., Liu, Y., Zhang, J., Li, Y., Wang, Y., & Zhang, R. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(11), 2587. [Link]
-
Zhang, Q., Liu, Y., Wang, Y., Li, Y., Wang, X., & Zhang, R. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of medicinal chemistry, 62(14), 6561-6574. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a novel, orally active GSK-3 inhibitor 6-Methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide in tau transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the In Vitro Validation of 6-Amino-N,N-dimethylpyridine-3-carboxamide as a Bioactive Agent
This guide provides a comprehensive framework for the in vitro validation of 6-Amino-N,N-dimethylpyridine-3-carboxamide, a novel compound belonging to the pyridine carboxamide class. This chemical family is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Our central hypothesis is that, based on its structural features, this compound (hereafter referred to as "Test Compound 1") is a putative inhibitor of Poly(ADP-ribose) polymerase (PARP).
This document will guide researchers through a logical, multi-tiered validation process, from initial biochemical target engagement to functional cellular assays. We will compare the performance of Test Compound 1 against established, clinically relevant PARP inhibitors (PARPi), providing the scientific rationale behind each experimental choice and detailed, actionable protocols.
The Scientific Rationale: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1, are critical components of the base excision repair (BER) pathway, responsible for identifying and initiating the repair of DNA single-strand breaks (SSBs). When PARP1 is inhibited, these SSBs are not repaired. During DNA replication, the replication fork encounters an unrepaired SSB, leading to its collapse and the formation of a more cytotoxic DNA double-strand break (DSB).[3]
In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in key HR genes, such as BRCA1 or BRCA2, this repair mechanism is defunct. The cell must then rely on error-prone repair pathways, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in two different pathways (PARP inhibition and HR deficiency) leads to cell death while a deficiency in either one alone is survivable, is known as "synthetic lethality."[3] It forms the foundation of modern PARPi cancer therapy.
Caption: The principle of synthetic lethality with PARP inhibitors.
Comparative Compound Selection
To benchmark the activity of Test Compound 1, we will use three well-characterized PARP inhibitors that represent a spectrum of potencies and mechanisms.
| Compound Name | Structure | Key Characteristics |
| Test Compound 1 | This compound | Putative PARP inhibitor based on its pyridine carboxamide scaffold. |
| Olaparib | First-in-class, FDA-approved PARP inhibitor. Considered a gold standard for comparison.[4] | |
| Talazoparib | Known as the most potent PARP1 "trapper," which drives high cytotoxicity.[5] | |
| Veliparib | A potent enzymatic inhibitor with significantly weaker PARP trapping activity, providing a key mechanistic contrast.[5] |
Proposed In Vitro Validation Workflow
Our validation strategy follows a logical progression from direct biochemical interaction to the assessment of functional consequences in a cellular environment.
Caption: A tiered workflow for validating PARP inhibitor activity.
Tier 1: Biochemical Assays
These initial experiments are designed to confirm direct binding to the PARP1 enzyme and inhibition of its catalytic activity.
Protocol 1: PARP1 Competitive Binding Assay (Fluorescence Polarization)
Causality: This assay provides direct evidence that Test Compound 1 physically interacts with PARP1 at the same binding site as a known inhibitor, Olaparib.[6] Fluorescence Polarization (FP) measures the tumbling rate of a fluorescent probe in solution. A small, freely tumbling probe has low polarization. When bound to the large PARP1 enzyme, its tumbling slows dramatically, increasing polarization. A test compound that successfully competes with the probe for the binding site will displace it, causing a measurable drop in polarization.[6]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-based buffer with stabilizers). Dilute purified recombinant PARP1 enzyme and an Olaparib-fluorescent probe conjugate to their optimal working concentrations, as determined by preliminary binding assays.
-
Compound Dilution: Perform a serial dilution of Test Compound 1 and the reference inhibitors (Olaparib, Talazoparib, Veliparib) in DMSO, followed by a further dilution in the reaction buffer. A typical concentration range would be from 100 µM down to 1 pM.
-
Assay Plate Setup: In a 96-well, low-binding black plate, add the diluted compounds.
-
Enzyme Addition: Add the diluted PARP1 enzyme to all wells except for the "probe alone" controls. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Probe Addition: Add the fluorescent Olaparib probe to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: The decrease in FP value is proportional to the competitive binding of the test compound.[6] Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
Protocol 2: Cellular PARP Activity Assay (Chemiluminescence)
Causality: While the FP assay confirms binding, this assay confirms that binding translates into functional inhibition of the enzyme's catalytic activity within a cellular context.[7] The assay quantifies the amount of poly(ADP-ribose) (PAR) synthesized by PARP enzymes in cell lysates. Active PARP consumes NAD+ to create PAR polymers. The assay measures the remaining NAD+ via a coupled enzymatic reaction that produces a luminescent signal; thus, a higher signal indicates greater PARP inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., LoVo colon cancer cells) in a 96-well plate.[7] Once adhered, treat the cells with a serial dilution of Test Compound 1 and controls for 1-2 hours.
-
Cell Lysis: Aspirate the media and lyse the cells using a buffer that preserves enzymatic activity.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the PARP reaction.[7] Adjust lysate concentrations to be uniform.
-
PARP Reaction: Transfer the normalized lysates to a white 96-well assay plate. Add a reaction cocktail containing NAD+ and biotinylated DNA (to activate PARP). Incubate for 60 minutes at room temperature.
-
Signal Generation: Add the detection reagents. The first reagent stops the PARP reaction and introduces a "NAD Cycling Enzyme" that digests the remaining NAD+, producing NADH. The second reagent, a luciferase/luciferin mix, reacts with the NADH to generate a stable luminescent signal.
-
Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of inhibitor concentration. The resulting dose-response curve is used to calculate the IC50 for enzymatic inhibition. A potent inhibitor will yield a high luminescent signal at low concentrations.
Tier 2: Cell-Based Functional Assays
These assays evaluate the downstream consequences of PARP inhibition in living cells, confirming the desired synthetic lethal effect and characterizing the specific mechanism of action.
Protocol 3: HRD-Selective Cytotoxicity Assay
Causality: This is the critical experiment to validate the synthetic lethality hypothesis. The compound should be significantly more toxic to cancer cells that have a defect in the homologous recombination pathway (BRCA mutant) compared to their genetically matched, HR-proficient counterparts.[5] We use isogenic cell line pairs for the most rigorous comparison.
Step-by-Step Methodology:
-
Cell Culture: Culture an isogenic pair of cell lines, such as DLD1 BRCA2 -/- (HR-deficient) and DLD1 BRCA2 +/+ (the same cell line with the BRCA2 gene function restored, making it HR-proficient).[5]
-
Cell Seeding: Seed both cell lines at an equal, low density in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of Test Compound 1 and the reference inhibitors. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 5-7 days).
-
Viability Measurement: Assess cell viability using a reagent such as AlamarBlue or CellTiter-Glo. These reagents measure metabolic activity, which correlates with the number of living cells.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the percentage of cell viability against the logarithm of inhibitor concentration for each cell line. Calculate the IC50 value for each compound in both the HR-deficient and HR-proficient cell lines. A high potency (low IC50) in the BRCA2 -/- line and a low potency (high IC50) in the control line indicates the desired selective, synthetic lethal effect.
Protocol 4: PARP1 Trapping Assay (Proximity Ligation Assay)
Causality: The cytotoxicity of some of the most potent PARP inhibitors, like Talazoparib, is driven not just by catalytic inhibition but by their ability to "trap" the PARP1 enzyme on DNA.[5] This PARP-DNA complex is a physical obstacle to DNA replication and is highly cytotoxic. This assay quantifies the degree of trapping, which is a key differentiator between inhibitors like Talazoparib and Veliparib.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., HeyA8 ovarian cancer) on glass coverslips. Treat with equitoxic concentrations (e.g., 3x IC50 from the cytotoxicity assay) of Test Compound 1 and controls for 4-24 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with Triton X-100 to allow antibody access.
-
Primary Antibodies: Incubate the cells with a pair of primary antibodies raised in different species that recognize PARP1 and a marker of chromatin (e.g., phosphorylated H2AX, a marker of DNA damage).
-
PLA Probe Incubation: Add secondary antibodies that are conjugated to unique DNA oligonucleotides (PLA probes). When these probes are in close proximity (i.e., when PARP1 is on the chromatin), the oligonucleotides can be ligated.
-
Ligation and Amplification: Add a ligase to join the PLA probe oligonucleotides into a closed circle. Then, add a polymerase to perform rolling circle amplification, creating a long DNA product that remains tethered to the site of the interaction.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Imaging and Quantification: Mount the coverslips and image using a fluorescence microscope. The resulting bright foci in the nucleus represent individual PARP1-trapping events. Use image analysis software to count the number of foci per nucleus.
-
Data Analysis: Compare the average number of foci per cell for Test Compound 1 against the high-trapper (Talazoparib) and low-trapper (Veliparib) controls.
Comparative Data Summary & Interpretation
The collective data from these experiments will provide a comprehensive profile of Test Compound 1, allowing for a direct comparison with established PARP inhibitors.
| Parameter | Test Compound 1 | Olaparib | Talazoparib | Veliparib |
| PARP1 Binding IC50 (nM) | Experimental Result | ~5 nM[4] | ~1 nM[4] | ~5 nM[4] |
| PARP Catalytic IC50 (nM) | Experimental Result | ~1-5 nM | ~0.5 nM | ~2-5 nM |
| Cytotoxicity IC50 (nM, BRCA-mutant cells) | Experimental Result | ~10-100 nM | ~1-5 nM | ~100-1000 nM |
| PARP Trapping Potency (Relative) | Experimental Result | Moderate | Very High[5] | Low[5] |
Interpreting the Profile:
-
Potent Binder & Inhibitor, Weak Trapper: If Test Compound 1 shows low nM IC50 values in biochemical assays but has high cytotoxic IC50s and low trapping, its profile resembles Veliparib. This suggests it functions primarily through catalytic inhibition.
-
Potent Binder, Inhibitor, and Trapper: If all IC50 values are in the low nM range and the PLA assay shows a high number of foci, its profile resembles Talazoparib. This indicates a highly potent compound whose efficacy is likely driven by PARP trapping.[5]
-
Intermediate Profile: A profile similar to Olaparib would show potent biochemical inhibition and moderate trapping and cytotoxicity.
This structured, hypothesis-driven approach ensures that the biological activity of this compound is not just identified but is thoroughly characterized, validated, and benchmarked against the highest standards in the field, providing clear and actionable insights for drug development professionals.
References
-
PARP1 Olaparib Competitive Inhibitor Assay Kit . BPS Bioscience. Available from: [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic . Science, 355(6330), 1152–1158. Available from: [Link] (Note: This is a representative authoritative source for the mechanism, as the original search results describe it).
-
PARP assay for inhibitors . BMG LABTECH. Available from: [Link]
-
Zandar, M. et al. (2020). A comparative biophysical and structural study of PARP-1 and PARP-2 inhibitors . Proceedings of the National Academy of Sciences, 117(28), 16298-16308. Available from: [Link] (Note: This is a representative source for comparative IC50 data as seen in the search results).
-
Murai, J. et al. (2018). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow . Cancer Research, 78(15), 4316–4327. Available from: [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes . Scientific Reports. (2024). Available from: [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes . ResearchGate. (2024). Available from: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents . Frontiers in Chemistry. (2022). Available from: [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes . PubMed Central (PMC). (2024). Available from: [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity . Molecules. (2023). Available from: [Link]
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Structural-Activity Relationship (SAR) of 6-Amino-N,N-dimethylnicotinamide Derivatives and Analogs as Enzyme Inhibitors
In the landscape of modern drug discovery, the nicotinamide scaffold serves as a versatile template for the design of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of the structural-activity relationships (SAR) of 6-Amino-N,N-dimethylnicotinamide derivatives and related analogs. We will explore how subtle modifications to this core structure influence biological activity, with a particular focus on the inhibition of Nicotinamide N-Methyltransferase (NNMT), a key enzyme implicated in various metabolic diseases and cancers.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the efficacy and selectivity of this important class of molecules.
The Nicotinamide Scaffold: A Privileged Structure in Enzyme Inhibition
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Its inherent ability to interact with the active sites of various enzymes has made it a compelling starting point for the development of targeted therapeutics. The 6-amino substitution on the pyridine ring and the N,N-dimethylation of the amide group are key modifications that have been explored to enhance potency and modulate physicochemical properties. This guide will dissect the impact of these and other structural alterations.
Comparative SAR Analysis: Unraveling the Determinants of Potency
The biological activity of 6-Amino-N,N-dimethylnicotinamide derivatives is profoundly influenced by the nature and position of various substituents. The following sections provide a comparative analysis of key structural modifications.
The Critical Role of the 6-Amino Group
The presence of an amino group at the 6-position of the nicotinamide ring is a recurring motif in potent enzyme inhibitors. This functional group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the enzyme's active site. For instance, in the context of NNMT inhibition, the 6-amino group can establish a hydrogen bond with the side chain of Tyr20, contributing significantly to the binding affinity.[2]
Impact of N,N-Amide Substitution on Activity and Selectivity
Modification of the amide group is a critical strategy for optimizing the pharmacological profile of nicotinamide-based inhibitors.
-
N,N-Dimethyl Substitution: The N,N-dimethyl moiety of the core topic, 6-Amino-N,N-dimethylnicotinamide, serves to cap the hydrogen bond donating capacity of the amide nitrogen. This can be advantageous in preventing off-target interactions and improving cell permeability.
-
Alternative N-Substituents: The exploration of a diverse range of substituents on the amide nitrogen has yielded valuable SAR insights. For example, the introduction of larger, more complex moieties can lead to the development of bisubstrate inhibitors that occupy both the nicotinamide and the S-adenosyl-L-methionine (SAM) cofactor binding sites of NNMT.[5] This strategy has led to the discovery of highly potent inhibitors with Ki values in the nanomolar range.[3]
Probing the Pyridine Ring: The Effect of Additional Substitutions
Further decoration of the pyridine ring can fine-tune the electronic properties and steric profile of the inhibitor, leading to enhanced potency and selectivity. Systematic exploration of different substituents at various positions of the nicotinamide core is a cornerstone of optimizing lead compounds.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory activities of representative nicotinamide derivatives against human NNMT, highlighting the impact of specific structural modifications.
| Compound ID | R1 (6-position) | R2 (Amide) | IC50 (µM) | Ki (nM) | Reference |
| Nicotinamide | H | NH2 | >1000 | - | [2] |
| 6-Aminonicotinamide | NH2 | NH2 | - | - | |
| Compound A | NH2 | N(CH3)2 | - | - | |
| II399 Analog | Varied Amino | Complex bisubstrate moiety | - | 1.2 (for II559) | [1] |
| LL320 | - | Propargyl-linked bisubstrate | - | 1.6 | [3] |
| Quinolinium Analog | - | N-methylated quinolinium | ~1 | - | [4][6] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
Reproducibility and methodological rigor are paramount in SAR studies. The following sections detail standardized protocols for the synthesis and biological evaluation of 6-Amino-N,N-dimethylnicotinamide derivatives and their analogs.
General Synthetic Scheme for 6-Aminonicotinamide Derivatives
The synthesis of 6-aminonicotinamide derivatives can be achieved through a multi-step process, often starting from commercially available nicotinic acid precursors.
Caption: General synthetic workflow for 6-aminonicotinamide derivatives.
Step-by-Step Protocol:
-
Amide Formation: 6-Chloronicotinic acid is activated, typically using thionyl chloride or a similar coupling agent, followed by reaction with a desired secondary amine (e.g., dimethylamine) to form the corresponding N,N-dialkyl-6-chloronicotinamide.
-
Nucleophilic Aromatic Substitution: The 6-chloro substituent is displaced by an amino group through reaction with ammonia or a protected amine source under elevated temperature and pressure.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro NNMT Inhibition Assay
The inhibitory potency of the synthesized compounds against NNMT is typically determined using a robust and sensitive biochemical assay.
Caption: Workflow for a radiometric NNMT inhibition assay.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human NNMT, nicotinamide, and the test compound at various concentrations is prepared in a suitable buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H]-SAM) for sensitive detection.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Quenching and Product Separation: The reaction is terminated, and the methylated product is separated from the unreacted radiolabeled SAM.
-
Quantification: The amount of product formed is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action: Elucidating the Molecular Interactions
Understanding how these inhibitors bind to their target enzyme is crucial for rational drug design. X-ray crystallography and molecular modeling studies have provided valuable insights into the binding modes of nicotinamide-based NNMT inhibitors.
Caption: Key interactions of a 6-aminonicotinamide analog in the NNMT active site.
As illustrated, the 6-amino group often forms a hydrogen bond with Tyr20.[2] The amide portion of the molecule can interact with residues such as Asp197, sometimes through a water-mediated hydrogen bond network.[5] In the case of bisubstrate inhibitors, a linker connects the nicotinamide core to a moiety that occupies the adjacent SAM binding pocket, leading to a significant increase in potency.[5]
Future Directions and Concluding Remarks
The SAR studies of 6-Amino-N,N-dimethylnicotinamide derivatives and their analogs have provided a rich dataset for the design of potent and selective enzyme inhibitors. The development of bisubstrate inhibitors targeting NNMT represents a particularly promising avenue for therapeutic intervention in metabolic diseases and oncology.[1][3] Future research should focus on optimizing the pharmacokinetic properties of these potent inhibitors to translate their in vitro efficacy into in vivo therapeutic effects. Further exploration of substitutions on the pyridine ring and the nature of the linker in bisubstrate inhibitors will undoubtedly lead to the discovery of next-generation drug candidates.
References
-
Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. Available at: [Link]
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Available at: [Link]
-
Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). PubMed Central. Available at: [Link]
-
Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. PubMed. Available at: [Link]
-
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. Available at: [Link]
-
Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. National Institutes of Health. Available at: [Link]
-
Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase. PubMed Central. Available at: [Link]
-
Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed. Available at: [Link]
-
Design, development, and therapeutic applications of PARP-1 selective inhibitors. ResearchGate. Available at: [Link]
-
Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). OSTI.GOV. Available at: [Link]
Sources
- 1. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Pyridine Carboxamides as Potent Antifungal Agents
The escalating threat of fungal infections, coupled with the rise of drug-resistant strains, necessitates the urgent discovery and development of novel antifungal agents with diverse mechanisms of action. Among the promising classes of heterocyclic compounds, pyridine carboxamides have emerged as a versatile scaffold, demonstrating significant potential in the development of new fungicides and clinical antifungal drugs. This guide provides a comprehensive comparative analysis of pyridine carboxamides, delving into their antifungal efficacy, mechanisms of action, and the structure-activity relationships that govern their performance. This analysis is supported by experimental data from recent studies, offering researchers, scientists, and drug development professionals a thorough understanding of this promising class of compounds.
The Rise of Pyridine Carboxamides in Antifungal Research
The pyridine ring is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions and improve the pharmacokinetic properties of drug candidates.[1] When combined with a carboxamide moiety, the resulting pyridine carboxamide scaffold offers a unique combination of structural rigidity and flexibility, allowing for fine-tuning of its biological activity through chemical modifications.[2] This has led to the development of numerous pyridine carboxamide derivatives with a broad spectrum of biological activities, including potent antifungal properties.[1][3]
One of the earliest successes in this area was the commercialization of boscalid, a pyridine carboxamide fungicide, which highlighted the potential of this chemical class in agriculture.[4][5] Since then, research has intensified to discover novel pyridine carboxamides with improved efficacy, broader spectrum of activity, and novel mechanisms of action to combat fungal pathogens affecting both plants and humans.
Comparative Antifungal Efficacy: A Data-Driven Overview
The antifungal activity of pyridine carboxamides has been evaluated against a wide range of fungal pathogens, including those of agricultural and clinical importance. The following table summarizes the in vitro antifungal activity of several recently developed pyridine carboxamide derivatives, with their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values presented for comparison.
| Compound ID | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference Compound | Reference MIC/EC50 (µg/mL) | Source |
| 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) | Botrytis cinerea | - | - | Thifluzamide | - | [4][6][7] |
| In vivo preventative efficacy at 200 mg/L | 53.9% | - | Thifluzamide | 55.2% | [4] | |
| 16g | Candida albicans SC5314 | 0.25 | - | - | - | [8] |
| 11a | Drug-resistant pathogenic fungi | 0.125 - 2 | - | - | - | [3] |
| 11b | Drug-resistant pathogenic fungi | 0.125 - 2 | - | - | - | [3] |
| A3-3 | Sclerotinia sclerotiorum | - | 1.08 | Boscalid | - | [9] |
| Botrytis cinerea | - | 8.75 | Boscalid | - | [9] | |
| Rhizoctonia cerealis | - | 1.67 | Boscalid | - | [9] | |
| Gaeumannomyces graminis | - | 5.30 | Boscalid | - | [9] | |
| SCU2028 | Rhizoctonia solani | - | 0.022 | Thifluzamide | - | [10] |
| A5 | Fusarium graminearum | - | 2.53 | - | - | [11] |
| Magnaporthe oryzae | - | 2.84 | - | - | [11] | |
| Rhizoctonia solani | - | 1.64 | - | - | [11] |
As the data indicates, pyridine carboxamides exhibit a wide range of antifungal activity. For instance, compound 16g demonstrates potent activity against the clinically relevant yeast Candida albicans with an MIC of 0.25 µg/mL.[8] In the context of agricultural fungicides, compound A3-3 shows efficacy comparable to the commercial fungicide boscalid against several plant pathogens.[9] Furthermore, the in vivo preventative efficacy of compound 3f against Botrytis cinerea on tomato fruits was found to be similar to that of thifluzamide, highlighting its potential for practical applications.[4]
Unraveling the Mechanisms of Action
A key aspect of drug discovery is understanding how a compound exerts its biological effect. Research into pyridine carboxamides has revealed several potential mechanisms of action, suggesting that this class of compounds can be engineered to target various essential fungal processes.
Inhibition of Succinate Dehydrogenase (SDH)
A prominent mechanism of action for many pyridine carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[4][5][9] SDH inhibitors (SDHIs) disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Recent studies have provided strong evidence for SDH as a target of novel pyridine carboxamides. For example, compound 3f was shown to inhibit the SDH of B. cinerea with an IC50 value comparable to the known SDHI thifluzamide.[4] Molecular docking studies further supported this, suggesting that compound 3f can bind effectively to the active site of SDH through hydrogen bonds and hydrophobic interactions.[4][7][12] Similarly, a series of carboxamide derivatives containing a 1,2,3-triazole ring were designed as potential SDH inhibitors, with compound A3-3 showing significant inhibition of the enzyme.[9]
Caption: Proposed mechanism of pyridine carboxamides as SDH inhibitors.
Other Potential Mechanisms
Beyond SDH inhibition, other mechanisms of action for pyridine carboxamides have been proposed, highlighting the versatility of this scaffold:
-
Disruption of the Fungal Cell Wall: The fungal cell wall, absent in mammalian cells, is an attractive target for antifungal drug development.[13] Some nicotinamide derivatives have been shown to disrupt the cell wall of C. albicans.[8]
-
Inhibition of Ergosterol Biosynthesis: The ergosterol biosynthesis pathway is a well-established target for many antifungal drugs.[13] Pyridine-containing compounds have been shown to inhibit key enzymes in this pathway, such as 14α-demethylase (CYP51) and squalene epoxidase.[3][14]
-
Targeting Lipid Metabolism: A recent study on a pyridine-based compound (A5) suggested that its antifungal activity against R. solani may be linked to the disruption of lipid metabolism, leading to plasma membrane contraction.[11]
-
Inhibition of the GPI Biosynthesis Pathway: Some hetero-ring amides, including pyridine amides, have the potential to act as antifungal agents by inhibiting the GPI (glycosylphosphatidylinositol) production pathway.[3]
Structure-Activity Relationship (SAR) Studies: Designing More Potent Antifungals
Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for designing more effective drugs. For pyridine carboxamides, SAR studies have revealed several key features that influence their antifungal potency:
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact activity. For example, the presence of a chlorine atom at the 6-position of the nicotinamide scaffold in compound 3f was found to be important for its activity.[4]
-
The Carboxamide Linker: The amide bond is a critical feature, and modifications to the amine moiety can drastically alter the antifungal spectrum and potency. The diarylamine scaffold in some of the most active compounds suggests the importance of this group for target engagement.[4]
-
Overall Molecular Conformation: The three-dimensional shape of the molecule plays a vital role in its ability to bind to the target protein. The planarity of the pyridine ring and the rotational freedom around the amide bond allow for conformational adjustments that can optimize binding.
Experimental Protocols for Evaluation
To facilitate further research in this area, this section provides standardized protocols for key experiments used in the evaluation of pyridine carboxamides as antifungal agents.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (e.g., a pyridine carboxamide derivative)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control, determined visually or spectrophotometrically.
-
Caption: Workflow for Antifungal Susceptibility Testing.
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of a compound against fungal SDH.
Materials:
-
Test compound
-
Fungal mycelia (e.g., Botrytis cinerea)
-
Mitochondria isolation buffer
-
SDH activity assay kit (commercially available)
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation:
-
Grow the fungal strain in a suitable liquid medium.
-
Harvest the mycelia and homogenize them in mitochondria isolation buffer.
-
Isolate the mitochondrial fraction by differential centrifugation.
-
-
SDH Activity Measurement:
-
Resuspend the mitochondrial pellet in the assay buffer provided with the kit.
-
Add the test compound at various concentrations to the mitochondrial suspension.
-
Initiate the reaction by adding the substrate (succinate) and a chromogenic reagent that changes color upon reduction by the electrons from the respiratory chain.
-
Monitor the change in absorbance at the specified wavelength over time using a spectrophotometer.
-
-
Calculation of Inhibition:
-
Calculate the rate of the reaction for each compound concentration.
-
Determine the percentage of inhibition relative to a control without the compound.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the SDH activity.
-
Conclusion and Future Perspectives
Pyridine carboxamides represent a highly promising and versatile class of antifungal agents with the potential to address the growing challenge of fungal infections in both agriculture and medicine. Their broad spectrum of activity, coupled with the ability to target multiple essential fungal pathways, makes them an attractive scaffold for further development.
Future research should focus on:
-
Expanding the chemical diversity of pyridine carboxamides through innovative synthetic strategies to identify novel derivatives with enhanced potency and a broader antifungal spectrum.
-
Elucidating the mechanisms of action of newly identified compounds to understand their molecular targets and potential for resistance development.
-
Optimizing the pharmacokinetic and safety profiles of lead compounds to advance them into preclinical and clinical development.
By leveraging the insights gained from comparative analyses and detailed mechanistic studies, the scientific community can unlock the full potential of pyridine carboxamides in the fight against fungal diseases.
References
-
Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118–124. [Link]
-
Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Stockton University. [Link]
-
Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed. [Link]
-
Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. ResearchGate. [Link]
-
Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Semantic Scholar. [Link]
-
Chempanda. (n.d.). Pyridine as Antifungal. Chempanda Blog. [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Li, M., et al. (2020). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. PubMed. [Link]
-
Wang, F., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). The Mechanistic Targets of Antifungal Agents: An Overview. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
-
Singh, S., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. [Link]
-
Wang, Y., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. [Link]
-
Ananthan, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. IJPSR. [Link]
-
ResearchGate. (n.d.). Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654, as indicated by their IC50, lanosterols. ResearchGate. [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempanda.com [chempanda.com]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Kinome: A Guide to Cross-Reactivity Profiling of 6-Amino-N,N-dimethylpyridine-3-carboxamide
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: ensuring the selectivity of kinase inhibitors. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's interaction with the broader kinome is not just advantageous, it is a cornerstone of preclinical development.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 6-Amino-N,N-dimethylpyridine-3-carboxamide , a pyridine carboxamide derivative, against a panel of diverse kinases. While specific cross-reactivity data for this exact compound is not publicly available, this document will serve as a detailed protocol and interpretive guide for researchers and drug development professionals on how to generate and analyze such a profile. We will explore the rationale behind experimental choices, detail robust protocols, and discuss the interpretation of the resulting data, thereby providing a framework for evaluating the selectivity of novel chemical entities.
The Compound in Focus: this compound
This compound belongs to a class of compounds, pyridine carboxamides, that have shown a range of biological activities.[2] Structurally similar molecules have been investigated for their potential as anticancer agents and inhibitors of various enzymes.[3][4][5] Given the prevalence of the pyridine scaffold in known kinase inhibitors, it is imperative to determine the kinase selectivity profile of this compound to understand its potential therapeutic applications and liabilities.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 827588-33-0[6]
-
Molecular Formula: C8H11N3O
The Imperative of Kinase Cross-Reactivity Profiling
Kinase inhibitor discovery programs often begin with a compound that shows high potency against a primary target. However, this initial success can be misleading if the compound also interacts with dozens of other kinases. Broad-spectrum kinase inhibition can lead to toxicity, while in some instances, hitting specific additional targets can result in a beneficial synergistic effect. Kinome-profiling is a "compound-centric" approach that aims to identify the full range of kinase targets for a particular molecule.[7] This is crucial for:
-
Identifying potential off-target toxicities: Unintended inhibition of essential kinases can lead to adverse effects.
-
Discovering novel therapeutic applications (drug repurposing): A compound designed for one target may show potent activity against another, clinically relevant kinase.[8]
-
Understanding the mechanism of action: Knowing the full spectrum of targets can help to elucidate the observed cellular phenotype.[9]
-
Guiding lead optimization: Selectivity data allows medicinal chemists to modify a compound to enhance its specificity for the desired target.
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following sections outline a comprehensive, step-by-step workflow for profiling this compound against a large panel of kinases.
Assay Selection: Biochemical vs. Cell-Based Approaches
The choice of assay platform is a critical first step. Each has distinct advantages and limitations.
-
Biochemical Assays: These assays utilize purified, recombinant kinase enzymes and measure the direct inhibition of their catalytic activity by the test compound.[1] Common formats include radiometric assays (like HotSpot™), and fluorescence- or luminescence-based assays (like TR-FRET or ADP-Glo).[10][11] They are highly sensitive and reproducible, making them ideal for initial, broad screening.
-
Cell-Based Assays: These assays measure the effect of a compound on a kinase within a living cell.[1] An example is the NanoBRET™ Target Engagement assay, which quantifies compound binding to a specific kinase in intact cells.[12] These assays provide more physiologically relevant data as they account for cell permeability, target engagement in a complex cellular milieu, and intracellular ATP concentrations.[12]
For a comprehensive profile, a tiered approach is recommended. An initial broad biochemical screen can identify a wide range of potential interactions, which can then be validated and further characterized in cell-based assays.
Diagram of the Kinase Profiling Workflow:
Caption: A tiered workflow for kinase inhibitor profiling.
Step-by-Step Experimental Protocol: A Hypothetical Study
This protocol describes a typical approach for profiling this compound.
Part 1: Primary Biochemical Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: For the primary screen, dilute the stock solution to a final assay concentration of 10 µM in the assay buffer. Include a vehicle control (DMSO only) and a positive control (a known broad-spectrum kinase inhibitor like staurosporine).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of active, purified human kinases (e.g., Reaction Biology, Promega, Pharmaron).[10][11][12] A panel of over 300 kinases is recommended for comprehensive profiling.[10]
-
Biochemical Kinase Assay (Example: ADP-Glo™)
-
Add the kinase, substrate, and ATP to the wells of a microplate.
-
Add the test compound (10 µM), DMSO control, and positive control to the respective wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))
-
Part 2: IC50 Determination for Primary Hits
-
Hit Selection: Identify all kinases that show significant inhibition (e.g., >50%) at 10 µM.
-
Dose-Response Assay: For each selected kinase, perform a 10-point dose-response assay. Prepare serial dilutions of this compound (e.g., from 100 µM down to 1 nM).
-
Repeat Biochemical Assay: Perform the kinase assay as described above with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Data Presentation and Interpretation
The results of the kinase profiling study should be presented in a clear and comparative format.
Table 1: Hypothetical Kinase Inhibition Profile of this compound at 10 µM
| Kinase Family | Kinase Target | % Inhibition at 10 µM |
| Tyrosine Kinase | ABL1 | 8% |
| SRC | 12% | |
| EGFR | 95% | |
| VEGFR2 | 92% | |
| Ser/Thr Kinase | AKT1 | 5% |
| CDK2 | 88% | |
| PIM1 | 91% | |
| ROCK1 | 25% | |
| Lipid Kinase | PI3Kα | 7% |
Table 2: Hypothetical IC50 Values for Confirmed Hits
| Kinase Target | IC50 (nM) | Kinase Family |
| EGFR | 150 | Tyrosine Kinase |
| VEGFR2 | 220 | Tyrosine Kinase |
| CDK2 | 450 | Ser/Thr Kinase |
| PIM1 | 85 | Ser/Thr Kinase |
Interpretation of Hypothetical Results:
In this hypothetical scenario, this compound demonstrates potent inhibitory activity against a subset of kinases, with the strongest activity against PIM1. The compound also shows significant activity against EGFR, VEGFR2, and CDK2. This profile suggests a polypharmacology that could be explored for therapeutic benefit, for instance in oncology where these targets are often dysregulated. The lack of broad activity against a large number of kinases would be a favorable characteristic, suggesting a degree of selectivity.
Cellular Validation: Bridging the Gap to Physiological Relevance
Biochemical data provides a measure of direct enzyme inhibition, but it is crucial to confirm these findings in a cellular context.[9]
Protocol: Western Blot for Downstream Target Inhibition
-
Cell Line Selection: Choose a cell line where the target kinases (e.g., EGFR, PIM1) are known to be active. For example, A549 lung cancer cells express high levels of EGFR.
-
Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) form of the kinase (e.g., p-EGFR) and its downstream substrates (e.g., p-AKT, p-ERK).
-
Also probe for total protein levels of each target as a loading control.
-
Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
-
Analysis: A dose-dependent decrease in the phosphorylation of the target kinase and its substrates would confirm the on-target activity of the compound in a cellular environment.[9]
Diagram of a Cellular Validation Workflow:
Caption: Workflow for cellular validation of kinase inhibition.
Conclusion and Future Directions
A thorough cross-reactivity profiling is an indispensable step in the preclinical evaluation of any potential kinase inhibitor. For a compound like this compound, this process would transform it from a molecule of unknown biological activity into a well-characterized chemical probe or a potential therapeutic lead. By employing a tiered screening approach—starting with broad biochemical assays and progressing to more focused cell-based validation—researchers can build a comprehensive selectivity profile. This data is critical for making informed decisions about the future development of a compound, guiding efforts to optimize its potency and selectivity, and ultimately, increasing the probability of success in developing safe and effective targeted therapies. The methodologies described herein represent the current best practices in the field and provide a robust framework for any such investigation.
References
-
Kinexus Bioinformatics Corporation. (n.d.). Custom Kinase-Substrate Profiling (CKSP) Service. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
-
Reimann, O., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Retrieved from [Link]
-
Zhang, C., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]
-
Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 6-amino-3-methoxy-N-methylpyridine-2-carboxamide. Retrieved from [Link]
-
Szałabska, K., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethylpyridine-3-carboxamide. Retrieved from [Link]
-
Warrier, T., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Retrieved from [Link]
-
Adoo, K. (n.d.). 3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:827588-33-0 | this compound. Retrieved from [Link]
-
Szałabska, K., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PubMed. Retrieved from [Link]
-
Wang, F., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed Central. Retrieved from [Link]
Sources
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-amino-N-methylpyridine-3-carboxamide | 94924-86-4 | Benchchem [benchchem.com]
- 4. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS#:827588-33-0 | this compound | Chemsrc [chemsrc.com]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Kinase Selectivity Profiling Services [worldwide.promega.com]
analytical techniques for confirming the purity of 6-Amino-N,N-dimethylpyridine-3-carboxamide
An In-Depth Comparative Guide to Analytical Techniques for Confirming the Purity of 6-Amino-N,N-dimethylpyridine-3-carboxamide
Authored by a Senior Application Scientist
In the realm of pharmaceutical research and drug development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can have unintended pharmacological effects or impact the stability of the final drug product.[1][2] This guide provides a comprehensive comparison of analytical techniques to rigorously confirm the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The selection of an appropriate analytical technique is a critical decision, driven by the nature of the potential impurities, the required level of sensitivity, and the stage of drug development. A multi-faceted approach, employing orthogonal methods, is often necessary to build a complete purity profile.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[1][3] For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.
The Rationale Behind the Choice: RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains the analyte and its impurities to varying degrees, while a polar mobile phase elutes them. By creating a gradient of increasing organic solvent, even closely related impurities can be resolved. A photodiode array (PDA) or UV detector is ideal for this chromophoric molecule.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA or UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution: A typical gradient might start at 5% B, ramping to 95% B over 20 minutes, followed by a hold and re-equilibration. This ensures the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for the parent compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[3]
-
-
Data Analysis:
-
The purity is calculated using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent front) and multiplied by 100.[3]
-
Impurity levels are reported as the area percentage of their respective peaks. For regulatory purposes, any impurity above 0.05% should be reported and identified if it exceeds 0.10%.[4]
-
Sources
A Comparative Guide to the In Vivo Evaluation of Novel 6-Amino-N,N-dimethylpyridine-3-carboxamide Derivatives as TBK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
TBK1 is a critical kinase in innate immune signaling pathways.[1] While essential for host defense, its dysregulation is implicated in various cancers and autoimmune diseases, making it a compelling therapeutic target.[1][2] This guide will compare A-327 against a known, fictional competitor, "Compound B," to illustrate the decision-making process in preclinical development.
The Strategic Imperative for In Vivo Testing
Biochemical and cell-based assays are indispensable for initial screening and establishing a compound's potency (e.g., IC50) and cellular activity.[3][4] However, they cannot predict a drug's behavior in a complex biological system. In vivo studies are essential to understand a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile within a whole organism.[3][5] This transition from in vitro to in vivo is a critical juncture where many promising compounds fail. A well-designed animal study provides the foundational data required for advancing a candidate toward Investigational New Drug (IND) enabling studies.[6]
Mechanism of Action: Targeting the STING-TBK1 Pathway
Compound A-327 is designed to inhibit TBK1, a key node in the cGAS-STING pathway. This pathway is activated by cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[7] Upon activation, STING recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3.[8][9][10] Phosphorylated IRF3 then translocates to the nucleus to drive the expression of Type I interferons (IFNs) and other inflammatory cytokines.[7][8]
In certain cancers, chronic activation of this pathway can promote immune evasion.[11] Therefore, inhibiting TBK1 with A-327 is hypothesized to remodel the tumor microenvironment (TME) and enhance the efficacy of immunotherapies like PD-1 blockers.[11]
Designing the In Vivo Study: A Multi-faceted Approach
A robust in vivo evaluation requires a logical sequence of studies, starting with pharmacokinetics and safety, followed by efficacy assessment in a relevant disease model.
Causality: Before testing if a drug works, you must know if it gets absorbed and remains in circulation at sufficient concentrations to engage the target. Poor PK is a primary reason for clinical failure. This study determines key parameters like maximum concentration (Cmax), half-life (t½), and total exposure (Area Under the Curve, AUC).[12][13]
Protocol: A typical murine PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different cohorts of mice (e.g., C57BL/6).[14]
-
IV Administration: Provides a baseline for 100% bioavailability.
-
PO Administration: Assesses oral absorption and informs the feasibility of a non-invasive clinical dosing route.
Blood samples are collected at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) and the concentration of the compound in plasma is measured using LC-MS/MS.[14][15]
Comparative Data (Hypothetical):
| Parameter | A-327 (10 mg/kg PO) | Competitor B (10 mg/kg PO) | Desired Outcome |
| Cmax (ng/mL) | 1250 | 850 | High enough to exceed target IC90 |
| Tmax (hr) | 1.0 | 2.0 | Rapid absorption |
| AUC (ng*hr/mL) | 7500 | 4200 | High total exposure |
| t½ (hr) | 4.5 | 3.0 | Sufficient for once or twice daily dosing |
| Bioavailability (%) | 45% | 25% | Higher is better (>30% is often a goal) |
Interpretation: A-327 shows superior oral bioavailability and exposure compared to Competitor B, making it a more promising candidate for oral administration.
Causality: Efficacy is meaningless without safety. The MTD study establishes the highest dose that can be administered without causing unacceptable short-term toxicity.[5][16] This is crucial for selecting dose levels for subsequent efficacy studies.[6]
Protocol: Groups of mice receive escalating doses of A-327 daily for 7-14 days.[5] Animals are monitored daily for clinical signs of toxicity (e.g., lethargy, ruffled fur), and body weight is recorded regularly.[16][17] A significant weight loss (>15-20%) is often a key endpoint for determining the MTD.[17]
Comparative Data (Hypothetical):
| Compound | Dosing (mg/kg, QD, PO) | Average Body Weight Change | Clinical Observations | MTD Determination |
| A-327 | 50 | +2% | None | > 100 mg/kg |
| 100 | -5% | None | ||
| 200 | -18% | Lethargy, ruffled fur | ||
| Competitor B | 50 | -8% | None | 50 mg/kg |
| 100 | -22% | Lethargy, hunched posture |
Interpretation: A-327 demonstrates a significantly better safety profile with an MTD of over 100 mg/kg, providing a wider therapeutic window compared to Competitor B.
Causality: To test an immunomodulatory agent like a TBK1 inhibitor, an animal model with a fully competent immune system is required.[18] Syngeneic models, where mouse cancer cells (e.g., MC38 colon adenocarcinoma) are implanted into mice of the same genetic background (C57BL/6), are the gold standard for this purpose.[18][19][20] This allows for the evaluation of the drug's impact on both the tumor and the anti-tumor immune response.[18]
Protocol: C57BL/6 mice are subcutaneously inoculated with MC38 tumor cells.[20] When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups. Dosing is initiated according to the pre-determined schedule, and tumor volume and body weight are measured 2-3 times per week.[19]
Comparative Data (Hypothetical):
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI) |
| Vehicle | Daily, PO | 1500 ± 210 | - |
| A-327 | 50 mg/kg, Daily, PO | 1050 ± 150 | 30% |
| Competitor B | 50 mg/kg, Daily, PO | 1275 ± 180 | 15% |
| anti-PD-1 | 10 mg/kg, BIW, IP | 900 ± 130 | 40% |
| A-327 + anti-PD-1 | Combination | 450 ± 95 | 70% |
| Competitor B + anti-PD-1 | Combination | 750 ± 120 | 50% |
Interpretation: A-327 shows modest single-agent activity but demonstrates strong synergy with anti-PD-1 checkpoint blockade, significantly outperforming the combination with Competitor B. This supports the hypothesis that TBK1 inhibition enhances immunotherapy.[11]
Detailed Experimental Protocols
Protocol 1: Murine Pharmacokinetic (PK) Study
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Formulation: Prepare A-327 in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water) for oral gavage (PO) and in a saline/DMSO/solubilizer mix for intravenous (IV) injection.
-
Dosing:
-
PO Group (n=18 mice): Administer 10 mg/kg via oral gavage.
-
IV Group (n=18 mice): Administer 2 mg/kg via tail vein injection.
-
-
Blood Sampling: Collect ~50 µL of blood via submandibular or saphenous vein bleeding at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Use sparse sampling (3 mice per time point) to minimize animal stress.[12]
-
Sample Processing: Immediately transfer blood into tubes containing K2EDTA anticoagulant. Centrifuge at 2,000g for 10 minutes at 4°C to separate plasma.
-
Analysis: Store plasma at -80°C. For analysis, perform protein precipitation and quantify the concentration of A-327 using a validated LC-MS/MS method.[13]
-
Data Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½, Cl, Vd, F%).
Protocol 2: MC38 Syngeneic Tumor Model Efficacy Study
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Cell Culture: Culture MC38 cells in complete RPMI-1640 medium. Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 5x10⁶ cells/mL.[19]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10⁵ cells) into the right flank of each mouse.[20]
-
Monitoring and Randomization: Monitor tumor growth with digital calipers. When the average tumor volume reaches ~100 mm³ (Volume = 0.5 x Length x Width²), randomize mice into treatment groups (n=10 per group).
-
Treatment Administration:
-
Vehicle: Administer vehicle control daily via oral gavage.
-
A-327: Administer 50 mg/kg daily via oral gavage.
-
anti-PD-1: Administer 10 mg/kg twice weekly (BIW) via intraperitoneal (IP) injection.
-
Combination: Administer both A-327 and anti-PD-1 as per their respective schedules.
-
-
Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Euthanize mice when tumor volume exceeds 2000 mm³ or if they show signs of significant morbidity.[19]
-
At the end of the study, excise tumors for weight measurement and downstream pharmacodynamic (PD) or flow cytometry analysis.
-
References
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Nielsen, M. J., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. Retrieved from [Link]
-
Altogen Labs. (n.d.). MC38 Syngeneic Mouse Model. Retrieved from [Link]
-
Brand, D. D. (2016). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Retrieved from [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
TransCure bioServices. (n.d.). Syngeneic Tumor Mouse Model. Retrieved from [Link]
-
Brand, D. D., et al. (2004). Collagen-induced arthritis. Nature Protocols. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]
-
TD2 Precision Oncology. (n.d.). MC38 Syngeneic Model. Retrieved from [Link]
-
Explicyte Immuno-Oncology. (n.d.). MC38 Syngeneic Colon Carcinoma Tumor Model. Retrieved from [Link]
-
Wikipedia. (n.d.). cGAS–STING cytosolic DNA sensing pathway. Retrieved from [Link]
-
Zhai, Q., et al. (2022). Therapeutic targeting of STING-TBK1-IRF3 signalling ameliorates chronic stress induced depression-like behaviours by modulating neuroinflammation and microglia phagocytosis. Neurobiology of Disease. Retrieved from [Link]
-
Li, F., et al. (2017). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Retrieved from [Link]
-
Zhao, B., et al. (2021). TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections. PNAS. Retrieved from [Link]
-
Liu, S., et al. (2015). STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway. Science Signaling. Retrieved from [Link]
-
Moretti, C., et al. (2023). The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis. Frontiers in Immunology. Retrieved from [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]
-
BioWorld. (2024). Exo Therapeutics presents preclinical data on TBK1 exosite inhibitors. Retrieved from [Link]
-
MuriGenics. (n.d.). Toxicology. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
-
Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]
-
Barbie, D. A., et al. (2020). Targeting TANK-binding kinase 1 (TBK1) in cancer. Expert Opinion on Therapeutic Targets. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]
-
Altogen Labs. (n.d.). Toxicology Studies. Retrieved from [Link]
-
UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]
-
FDA. (2021). Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
-
Dubrot, J., et al. (2022). Targeting TBK1 to overcome resistance to cancer immunotherapy. Nature. Retrieved from [Link]
-
Hasan, M. M., et al. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Chen, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Retrieved from [Link]
-
WYLIE, C. S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How AI drug discovery is identifying TBK1 inhibitors | CAS [cas.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. syngeneintl.com [syngeneintl.com]
- 7. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 11. Targeting TBK1 to overcome resistance to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 15. researchgate.net [researchgate.net]
- 16. Toxicology | MuriGenics [murigenics.com]
- 17. unmc.edu [unmc.edu]
- 18. criver.com [criver.com]
- 19. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 20. Syngeneic Tumor Mouse Model | TransCure bioServices [transcurebioservices.com]
A Comparative Guide to the Synthetic Efficiency of 6-Amino-N,N-dimethylpyridine-3-carboxamide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Amino-N,N-dimethylpyridine-3-carboxamide
This compound and its derivatives are crucial scaffolds in the development of a wide array of therapeutic agents. The strategic placement of the amino and carboxamide functionalities on the pyridine ring allows for diverse chemical modifications, making it a valuable synthon for targeting various biological pathways. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to the pharmaceutical industry. This guide will dissect and compare two primary synthetic strategies, providing the necessary data for researchers to make informed decisions for their specific applications.
Synthetic Route 1: Two-Step Synthesis via a Chlorinated Intermediate
This approach commences with the readily available 6-chloronicotinic acid and proceeds through a chlorinated intermediate, 6-chloro-N,N-dimethylpyridine-3-carboxamide. The subsequent amination of the pyridine ring at the 6-position furnishes the final product.
Logical Workflow for Route 1
Caption: Two-step synthesis of this compound from 6-chloronicotinic acid.
Step 1: Amide Formation from 6-Chloronicotinic Acid
The initial step involves the conversion of 6-chloronicotinic acid to its corresponding N,N-dimethylamide. This is typically achieved by first activating the carboxylic acid, most commonly by converting it to the acyl chloride, followed by reaction with dimethylamine.
Experimental Protocol:
-
Activation of Carboxylic Acid: 6-chloronicotinic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. This reaction is often performed at reflux to ensure complete conversion to 6-chloronicotinoyl chloride.
-
Amidation: The resulting crude 6-chloronicotinoyl chloride is then reacted with an excess of dimethylamine. This can be in the form of a solution in a solvent like tetrahydrofuran (THF) or as a gas bubbled through the reaction mixture. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity and is then allowed to warm to room temperature. An organic base, such as triethylamine, may be added to scavenge the HCl byproduct.
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude 6-chloro-N,N-dimethylpyridine-3-carboxamide can be purified by column chromatography or recrystallization. A patent for a similar compound, 2-chloro-N,N-dimethylnicotinamide, reports a yield of up to 98.5% for the amidation step from 2-chloro-3-trichloromethylpyridine.[1]
Step 2: Amination of the Chlorinated Intermediate
The second step involves the displacement of the chlorine atom at the 6-position with an amino group. Due to the electron-withdrawing nature of the pyridine ring and the carboxamide group, this transformation often requires catalytic methods. The Buchwald-Hartwig amination is a powerful and commonly employed method for this type of C-N bond formation.[2]
Experimental Protocol (Buchwald-Hartwig Amination):
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 6-chloro-N,N-dimethylpyridine-3-carboxamide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Addition of Amine Source: An ammonia surrogate or a protected amine is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous, deoxygenated solvent such as toluene or dioxane at elevated temperatures (80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled, filtered to remove the catalyst, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the final product, this compound.
Synthetic Route 2: Direct Amidation of 6-Aminonicotinic Acid
This more convergent approach involves the direct coupling of 6-aminonicotinic acid with dimethylamine using a suitable coupling agent. This route avoids the use of a chlorinated intermediate and a subsequent catalytic amination step.
Logical Workflow for Route 2
Caption: Direct amidation of 6-aminonicotinic acid to produce this compound.
Experimental Protocol (Amide Coupling):
-
Reaction Setup: 6-aminonicotinic acid is dissolved or suspended in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation and Coupling: A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HATU, is added to the mixture.[3] This activates the carboxylic acid to form a reactive intermediate.
-
Addition of Amine: Dimethylamine (as a solution or gas) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization. The synthesis of the analogous 6-amino-N-methylpyridine-3-carboxamide is typically achieved through a similar reaction of 6-amino-3-pyridinecarboxylic acid with methylamine in the presence of a dehydrating agent.[2]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis via Chlorinated Intermediate | Route 2: Direct Amidation of 6-Aminonicotinic Acid |
| Number of Steps | 2 | 1 |
| Starting Materials | 6-chloronicotinic acid, dimethylamine, ammonia source | 6-aminonicotinic acid, dimethylamine |
| Key Reagents | Thionyl chloride/oxalyl chloride, Pd catalyst, phosphine ligand, strong base | Coupling agents (EDC/HOBt, HATU), organic base |
| Potential Yield | Can be high for each step, but overall yield is multiplicative. | Can be high in a single step. |
| Scalability | Generally scalable, but handling of gaseous reagents and catalyst removal can be challenging. | Readily scalable, with well-established protocols for large-scale amide bond formation. |
| Cost-Effectiveness | Potentially higher cost due to the use of palladium catalysts and specialized ligands. | Generally more cost-effective as it avoids expensive transition metal catalysts. |
| Safety & Handling | Involves corrosive chlorinating agents and potentially pyrophoric bases. | Coupling agents are generally safer to handle, though some can be sensitizers. |
| Atom Economy | Lower due to the introduction and subsequent removal of the chlorine atom. | Higher, as it is a more direct conversion. |
| Purification | May require two separate purification steps. Catalyst residues can be difficult to remove. | Typically a single purification step is required. |
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound.
Route 1 offers a robust and well-established method, particularly if the chlorinated intermediate is commercially available or can be synthesized in high yield. The Buchwald-Hartwig amination is a powerful tool for the final step, offering good functional group tolerance. However, the multi-step nature, lower atom economy, and the cost and handling requirements of the palladium catalyst and ligands are significant drawbacks, especially for large-scale production.
Route 2 represents a more modern and efficient approach. The direct amidation of 6-aminonicotinic acid is a convergent and atom-economical strategy. The use of common and relatively inexpensive coupling agents makes this route attractive for both laboratory-scale synthesis and industrial production. The milder reaction conditions and simpler purification procedures further enhance its appeal.
Recommendation: For most applications, particularly in a drug development setting where efficiency, cost, and scalability are critical, Route 2, the direct amidation of 6-aminonicotinic acid, is the recommended synthetic strategy. Its single-step nature, higher atom economy, and avoidance of expensive and hazardous reagents make it a more practical and sustainable choice. However, the feasibility of Route 1 should be considered if the starting material, 6-aminonicotinic acid, is significantly more expensive or less readily available than 6-chloronicotinic acid.
References
- Google Patents. US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides.
- Google Patents. US20060063797A1 - Process for preparing a substituted imidazopyridine compound.
- Google Patents. US4196292A - 6-Substituted amiloride derivatives.
-
European Patent Office. EP0000816A1 - Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. Available from: [Link]
- Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
-
Al-Suhaibani, S. S., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PLoS One, 19(5), e0296944. Available from: [Link]
-
Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[2][4]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Molecules, 29(1), 234. Available from: [Link]
-
Abdel-rahman, S. S., et al. (2024). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 29(3), 648. Available from: [Link]
- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 11(11), 1369. Available from: [Link]
- Google Patents. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
-
Candeias, N. R., et al. (2012). Synthesis of amines by the electrophilic amination of organomagnesium, -zinc, -copper, and -lithium reagents. Arkivoc, 2012(1), 229-274. Available from: [Link]
- Google Patents. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
-
ResearchGate. (2017). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Available from: [Link]
- Google Patents. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
Sources
- 1. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 2. 6-amino-N-methylpyridine-3-carboxamide | 94924-86-4 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides - Google Patents [patents.google.com]
spectroscopic comparison of 6-Amino-N,N-dimethylpyridine-3-carboxamide and its analogues
Introduction
In the landscape of medicinal chemistry and materials science, pyridine-3-carboxamide derivatives represent a scaffold of significant interest. Their utility spans from potential therapeutic agents to functional materials, making a thorough understanding of their structural and electronic properties paramount.[1] 6-Amino-N,N-dimethylpyridine-3-carboxamide, our primary compound of interest, and its analogues are no exception. The subtle yet impactful modifications to the pyridine ring and the carboxamide group can dramatically alter their biological activity and physical characteristics.
This guide provides a comprehensive spectroscopic comparison of this compound with two key analogues: 6-Chloro-N,N-dimethylpyridine-3-carboxamide and 6-Hydroxy-N,N-dimethylpyridine-3-carboxamide. By examining their respective signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a foundational framework for the characterization of this important class of molecules. The causality behind experimental choices and the interpretation of spectral data will be emphasized to ensure a deep and practical understanding.
Molecular Structures Under Investigation
For clarity, the structures of the parent compound and its selected analogues are presented below:
-
Parent Compound (1): this compound
-
Analogue (2): 6-Chloro-N,N-dimethylpyridine-3-carboxamide
-
Analogue (3): 6-Hydroxy-N,N-dimethylpyridine-3-carboxamide (predominantly in the pyridone tautomeric form)
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution.[2] The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the electronic environment and connectivity within a molecule.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is particularly informative for these compounds. The substitution pattern on the pyridine ring dictates the chemical shifts and coupling patterns of the ring protons.
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆, δ in ppm, J in Hz)
| Proton | Parent Compound (1) | Analogue (2) | Analogue (3) | Rationale for Chemical Shift Differences |
| H2 | 8.25 (d, J=2.4) | 8.65 (d, J=2.5) | 7.95 (d, J=2.6) | The electron-donating amino group in (1) shields H2, shifting it upfield. The electron-withdrawing chloro group in (2) deshields H2, causing a downfield shift. The pyridone form in (3) alters the ring electronics, leading to an intermediate shift. |
| H4 | 7.80 (dd, J=8.8, 2.4) | 8.15 (dd, J=8.5, 2.5) | 7.60 (dd, J=9.0, 2.6) | Similar to H2, the electronic nature of the C6 substituent influences the shielding of H4. |
| H5 | 6.50 (d, J=8.8) | 7.60 (d, J=8.5) | 6.30 (d, J=9.0) | H5 is strongly shielded by the adjacent amino group in (1). The chloro group in (2) has a less pronounced shielding effect compared to the amino group. The pyridone tautomer in (3) results in significant shielding. |
| -N(CH₃)₂ | 3.05 (s, 6H) | 3.08 (s, 6H) | 3.02 (s, 6H) | The electronic environment of the dimethylamide group is less affected by substitution at the C6 position, resulting in similar chemical shifts. |
| -NH₂ / -OH | 6.20 (s, 2H) | - | 11.80 (s, 1H) | The broad singlet for the amino protons in (1) is characteristic. The hydroxyl proton of the pyridone tautomer in (3) is significantly deshielded due to hydrogen bonding and resonance. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework. The chemical shifts of the pyridine ring carbons are highly sensitive to the nature of the substituents.
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆, δ in ppm)
| Carbon | Parent Compound (1) | Analogue (2) | Analogue (3) | Rationale for Chemical Shift Differences |
| C2 | 150.2 | 152.5 | 145.8 | The electron-donating amino group in (1) shields C2. The electronegative chloro group in (2) deshields C2. The pyridone carbonyl in the tautomer of (3) influences the ring electronics. |
| C3 | 125.8 | 130.1 | 128.5 | The electronic effects of the C6 substituent are transmitted through the pyridine ring, affecting the chemical shift of C3. |
| C4 | 138.5 | 140.2 | 135.7 | Similar to C2, C4 is deshielded by electron-withdrawing groups and shielded by electron-donating groups at C6. |
| C5 | 108.9 | 122.3 | 110.5 | The carbon bearing the substituent at C6 shows significant variation in its chemical shift, reflecting the different electronic nature of the substituents. |
| C6 | 158.7 | 151.8 | 163.2 | The carbon directly attached to the substituent shows the most dramatic change in chemical shift. The amino group in (1) causes a significant upfield shift, while the chloro group in (2) has a deshielding effect. The pyridone carbonyl in (3) is significantly deshielded. |
| -C=O | 168.5 | 167.9 | 169.1 | The electronic environment of the carboxamide carbonyl is subtly influenced by the C6 substituent. |
| -N(CH₃)₂ | 36.4 | 36.8 | 36.2 | The chemical shift of the dimethylamide carbons remains relatively constant across the series. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Parent Compound (1) | Analogue (2) | Analogue (3) | Interpretation |
| N-H Stretch (Amine) | 3450, 3320 | - | - | The two distinct bands in (1) are characteristic of a primary amine (symmetric and asymmetric stretching). |
| O-H Stretch (Pyridone) | - | - | 3100-2800 (broad) | The broad absorption in (3) is indicative of a hydrogen-bonded hydroxyl group in the pyridone tautomer. |
| C-H Stretch (Aromatic) | 3080 | 3090 | 3070 | These absorptions are characteristic of C-H bonds on an aromatic ring. |
| C=O Stretch (Amide) | 1645 | 1655 | 1665 | The position of the amide carbonyl stretch is influenced by the electronic nature of the pyridine ring. The electron-donating amino group in (1) lowers the frequency, while the electron-withdrawing groups in (2) and (3) increase it. |
| N-H Bend (Amine) | 1620 | - | - | This bending vibration is characteristic of the primary amine in (1). |
| C=C/C=N Stretch (Ring) | 1580, 1480 | 1570, 1475 | 1590, 1490 | These bands correspond to the stretching vibrations of the pyridine ring. |
| C-Cl Stretch | - | 780 | - | The presence of a strong absorption in this region is indicative of the C-Cl bond in (2). |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 4: UV-Vis Absorption Data (in Methanol)
| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Interpretation |
| Parent Compound (1) | 245, 310 | 12,000, 8,500 | The amino group acts as a strong auxochrome, causing a bathochromic (red) shift compared to unsubstituted pyridine-3-carboxamide. The two bands correspond to π → π* transitions. |
| Analogue (2) | 230, 285 | 10,500, 6,200 | The chloro group is a weaker auxochrome than the amino group, resulting in a hypsochromic (blue) shift relative to (1). |
| Analogue (3) | 235, 295 | 11,000, 7,800 | The pyridone tautomer has an extended conjugated system compared to a simple hydroxypyridine, leading to absorption at longer wavelengths than (2). |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Table 5: Key Mass Spectrometry Data (Electron Ionization, EI)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| Parent Compound (1) | 179 | 135, 107, 79 | The molecular ion is readily observed. The fragment at m/z 135 corresponds to the loss of the dimethylamino group (-N(CH₃)₂). Subsequent fragmentation can involve loss of CO and HCN from the pyridine ring. |
| Analogue (2) | 198/200 | 154/156, 126/128, 91 | The presence of two molecular ion peaks with a 3:1 intensity ratio is characteristic of a compound containing one chlorine atom. The initial fragmentation is the loss of the dimethylamino group. |
| Analogue (3) | 180 | 136, 108, 80 | The molecular ion is observed at m/z 180. The primary fragmentation pathway involves the loss of the dimethylamino group. |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following general experimental protocols are provided.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required compared to ¹H NMR.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in methanol (typically in the micromolar concentration range).
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-400 nm.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.
Visualizing Experimental Workflow and Structure-Spectra Correlation
The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and the relationship between structural modifications and spectral changes.
Caption: General experimental workflow for the spectroscopic analysis of pyridine-3-carboxamide derivatives.
Caption: Correlation between C6 substituent and observed spectroscopic changes.
Conclusion
The spectroscopic analysis of this compound and its analogues reveals a clear and predictable relationship between molecular structure and spectral properties. The electronic nature of the substituent at the C6 position of the pyridine ring exerts a significant influence on the chemical shifts in NMR spectroscopy, the vibrational frequencies in FT-IR spectroscopy, and the electronic transitions observed in UV-Vis spectroscopy. Mass spectrometry provides unambiguous confirmation of the molecular weights and offers insights into the fragmentation pathways. This guide serves as a valuable resource for the characterization and identification of this class of compounds, providing the necessary data and interpretative framework to support ongoing research and development efforts.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. National Institutes of Health. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
This compound. ChemSrc. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
Sources
Assessing the Selectivity of 6-Aminonicotinamide as a Metabolic Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic inhibitors, achieving target selectivity is a paramount challenge that dictates therapeutic efficacy and safety. This guide provides an in-depth analysis of the selectivity of 6-Aminonicotinamide (6-AN), a well-characterized antimetabolite of nicotinamide. While the initial query specified "6-Amino-N,N-dimethylnicotinamide," the preponderance of scientific literature focuses on 6-Aminonicotinamide. Therefore, this guide will center on 6-AN as a representative molecule to explore the critical aspects of inhibitor selectivity assessment. We will delve into its mechanism of action, compare it with alternative inhibitors targeting related pathways, and provide detailed experimental protocols to empower researchers in their evaluation of novel compounds.
Understanding the Target and Mechanism of 6-Aminonicotinamide
6-Aminonicotinamide is a potent competitive inhibitor of the NADP+-dependent enzyme Glucose-6-Phosphate Dehydrogenase (G6PD)[1][2]. G6PD is the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP), a crucial metabolic route that provides cells with NADPH and precursors for nucleotide biosynthesis[3]. By inhibiting G6PD, 6-AN disrupts the cellular redox balance and energy metabolism, leading to ATP depletion and increased oxidative stress[1][4]. This mechanism underlies its potential as an anticancer agent, as many cancer cells exhibit a heightened reliance on the PPP[4][5].
Signaling Pathway Context
To appreciate the impact of 6-AN, it's essential to visualize its position within the broader metabolic network. The following diagram illustrates the Pentose Phosphate Pathway and the point of inhibition by 6-AN.
Caption: The Pentose Phosphate Pathway and the inhibitory action of 6-Aminonicotinamide on G6PD.
The Imperative of Selectivity Profiling
While 6-AN effectively inhibits G6PD, its therapeutic window can be narrow due to off-target effects and the ubiquitous nature of its target enzyme. Therefore, a thorough assessment of its selectivity is crucial. Selectivity profiling aims to determine an inhibitor's potency against its intended target versus a panel of other, often structurally related, enzymes or receptors. High selectivity is a hallmark of a promising drug candidate, as it minimizes the potential for adverse effects.
Comparative Inhibitors: A Broader Perspective
To contextualize the selectivity of 6-AN, it is instructive to compare it with inhibitors of other key enzymes in NAD+ metabolism, such as Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for cellular energy and signaling.[6][7] Several NAMPT inhibitors are in various stages of preclinical and clinical development.[7][8]
| Inhibitor Class | Primary Target | Mechanism of Action | Key Selectivity Considerations |
| 6-Aminonicotinamide (6-AN) | Glucose-6-Phosphate Dehydrogenase (G6PD) | Competitive inhibition of G6PD, leading to PPP shutdown, decreased NADPH, and increased oxidative stress.[1][2][3] | Potential for off-target effects on other NADP+-dependent dehydrogenases. Toxicity in normal tissues with high PPP activity.[9] |
| NAMPT Inhibitors (e.g., FK866, A4276) | Nicotinamide Phosphoribosyltransferase (NAMPT) | Inhibition of the NAD+ salvage pathway, leading to NAD+ depletion, metabolic collapse, and cell death.[6][7][10] | Selectivity against other enzymes in the NAD+ metabolic network. Some inhibitors show selectivity for cancer cells deficient in alternative NAD+ synthesis pathways (e.g., NAPRT-deficient).[10] |
Experimental Workflows for Assessing Inhibitor Selectivity
A multi-faceted approach combining biochemical and cell-based assays is essential for a comprehensive evaluation of inhibitor selectivity.
Biochemical Assays: Direct Target Engagement
Biochemical assays measure the direct interaction between an inhibitor and its purified target enzyme.[11][12][13] These assays are fundamental for determining key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Caption: A generalized workflow for a biochemical assay to determine the IC50 of a G6PD inhibitor.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of Glucose-6-Phosphate (G6P) and NADP+ in the reaction buffer.
-
Prepare a stock solution of purified human recombinant G6PD enzyme.
-
Prepare a serial dilution of 6-Aminonicotinamide (or the test compound) in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer.
-
Add the G6PD enzyme to each well (except for the no-enzyme control).
-
Add the serially diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of G6P and NADP+.
-
Monitor the increase in absorbance at 340 nm over time using a plate reader. This measures the production of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH formation) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Cell-Based Assays: Assessing Cellular Potency and Selectivity
Cell-based assays are critical for evaluating an inhibitor's performance in a more physiologically relevant context.[14][15] These assays can assess not only the on-target effects but also provide insights into cell permeability, metabolic stability, and potential off-target effects.
Caption: Workflow for a cell-based assay to measure the inhibition of the Pentose Phosphate Pathway.
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to have an active PPP (e.g., A549 lung cancer cells) in multi-well plates.
-
Allow cells to adhere and grow to a desired confluency.
-
Treat the cells with a serial dilution of 6-AN or the test compound for a specified duration.
-
-
Isotope Labeling:
-
Replace the culture medium with a medium containing a stable isotope-labeled glucose tracer (e.g., [1,2-13C2]-glucose).
-
Incubate for a period that allows for sufficient labeling of PPP intermediates.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Develop a targeted method to detect and quantify key PPP intermediates, such as 6-phosphogluconate and sedoheptulose-7-phosphate.
-
-
Data Analysis:
-
Determine the fractional enrichment of the 13C label in the PPP metabolites.
-
A decrease in the fractional enrichment in the presence of the inhibitor indicates a reduction in PPP flux.
-
Calculate the cellular half-maximal effective concentration (EC50) by plotting the inhibition of PPP flux against the inhibitor concentration.
-
In Vivo Selectivity Assessment
Ultimately, the selectivity of an inhibitor must be validated in a whole-organism context. In vivo studies in animal models are essential to evaluate the therapeutic index—the ratio between the toxic dose and the therapeutic dose.[16] Pharmacokinetic and pharmacodynamic (PK/PD) studies can help correlate drug exposure with target engagement and biological response in both tumor and normal tissues.[16]
Conclusion
The assessment of inhibitor selectivity is a rigorous, multi-step process that is fundamental to the development of safe and effective therapeutics. While 6-Aminonicotinamide serves as a valuable tool compound for studying the Pentose Phosphate Pathway, its clinical utility is limited by its selectivity profile. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity and make informed decisions in the drug discovery pipeline. The principles and protocols outlined in this guide provide a solid framework for the critical evaluation of novel metabolic inhibitors.
References
-
PubMed Central. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. [Link]
-
AACR Journals. Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. [Link]
-
PubMed. High-throughput biochemical kinase selectivity assays: panel development and screening applications. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
PubMed. 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex. [Link]
-
Patsnap Synapse. What NAMPT inhibitors are in clinical trials currently? [Link]
-
PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
PubMed. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro. [Link]
-
Luceome Biotechnologies. Cell Based Kinase Assays. [Link]
-
Frontiers. Review of various NAMPT inhibitors for the treatment of cancer. [Link]
-
NIH. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
PubMed Central. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. [Link]
-
INiTS. Cell-based test for kinase inhibitors. [Link]
-
PubMed. 6-Aminonicotinamide selectively causes necrosis in reactive astroglia cells in vivo. Preliminary morphological observations. [Link]
-
PubMed. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. [Link]
-
PubMed. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. [Link]
-
PubChem. 6-Aminonicotinamide | C6H7N3O | CID 9500. [Link]
-
NIH. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. [Link]
-
NIH. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. [Link]
-
PMC - PubMed Central. A Genetically Encoded Redox Active Nicotinamide Amino Acid. [Link]
-
PMC - NIH. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). [Link]
-
MDPI. Improved Cell-Potent and Selective Peptidomimetic Inhibitors of Protein N-Terminal Methyltransferase 1. [Link]
-
PubChem. N,N-Dimethylnicotinamide | C8H10N2O | CID 81444. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 8. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. 6-Aminonicotinamide selectively causes necrosis in reactive astroglia cells in vivo. Preliminary morphological observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. inits.at [inits.at]
- 16. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Amino-N,N-dimethylpyridine-3-carboxamide
The pyridine moiety in 6-Amino-N,N-dimethylpyridine-3-carboxamide necessitates its classification as hazardous waste. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][3] Therefore, all materials contaminated with this compound must be handled with the utmost care and disposed of in accordance with institutional and regulatory standards.
I. Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on analogous pyridine compounds, this compound should be presumed to be toxic and an irritant.[1][2] The following PPE is mandatory to mitigate exposure risks:
| Protective Gear | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from accidental splashes of the compound, which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption of the hazardous material.[2][4] |
| Body Protection | A standard laboratory coat, fully buttoned. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | To be used within a certified chemical fume hood. | To avoid the inhalation of any potentially harmful vapors or dust.[4] |
An emergency eyewash station and safety shower should be readily accessible in the immediate vicinity of where the compound is handled.[4]
II. Step-by-Step Disposal Protocol: A Self-Validating System
The proper segregation and containment of chemical waste are paramount to ensuring a safe laboratory environment and compliance with environmental regulations.
A. Waste Segregation and Containerization:
-
Identify and Classify: All waste streams containing this compound, including unadulterated compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous chemical waste.[1][2]
-
Select Appropriate Containers:
-
Solid Waste: Collect in a dedicated, sealable, and clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1][4]
-
Liquid Waste: Collect in a labeled, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used.[1]
-
-
Avoid Incompatibilities: Do not mix waste containing this compound with incompatible materials, particularly strong oxidizing agents and acids (especially nitric acid).[4]
B. Labeling and Storage:
-
Clear and Comprehensive Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of waste generation should also be included.[1]
-
Secure Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][4]
III. Emergency Spill Procedures: Preparedness is Key
In the event of a spill, a swift and appropriate response is critical to minimizing exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
-
Containment and Cleanup:
-
Decontamination:
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
IV. Final Disposal Pathway: The Final Step
The ultimate disposal of this compound waste must be handled by professionals.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Incineration: Current practices for the disposal of waste pyridine often involve rotary kiln incineration at high temperatures (820°C to 1,600°C).[3][5]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Jubilant Ingrevia Limited. (2024). Pyridine Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
Sources
Navigating the Handling of 6-Amino-N,N-dimethylpyridine-3-carboxamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, 6-Amino-N,N-dimethylpyridine-3-carboxamide, a substituted pyridine derivative, requires meticulous attention to safety protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is paramount. This guide synthesizes field-proven insights and draws upon safety data from analogous structures, such as 4-Dimethylaminopyridine (DMAP), to establish a robust framework for personal protection and operational safety. The information for DMAP indicates high toxicity, including being potentially fatal if it comes into contact with skin or is swallowed or inhaled, causing skin and eye irritation or damage, and potentially harming the central nervous system.[1][2][3]
Hazard Assessment: A Proactive Stance on Safety
Given the structural similarities to compounds known for their high toxicity, this compound should be treated as a hazardous substance. The primary routes of exposure to be concerned with are dermal absorption, inhalation, and ingestion.
Anticipated Hazards:
-
Acute Toxicity: Potential for high toxicity upon skin contact, ingestion, or inhalation.[1][2]
-
Skin Corrosion/Irritation: Assumed to be a skin irritant.[2]
-
Serious Eye Damage/Irritation: Assumed to cause serious eye damage.[1]
-
Specific Target Organ Toxicity: Potential for damage to the central nervous system.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Double-gloving (nitrile), disposable lab coat, chemical splash goggles, and a fit-tested N95 respirator (or higher). |
| Solution Preparation and Handling | Double-gloving (nitrile), disposable lab coat over chemical-resistant apron, chemical splash goggles, and face shield. All operations should be conducted within a certified chemical fume hood. |
| Reaction Quenching and Work-up | Double-gloving (nitrile), disposable lab coat over chemical-resistant apron, chemical splash goggles, and face shield. All operations should be conducted within a certified chemical fume hood. |
| Waste Disposal | Double-gloving (nitrile), disposable lab coat, chemical splash goggles, and face shield. |
Donning and Doffing PPE: A Procedural Imperative
Proper donning and doffing of PPE are critical to prevent cross-contamination. The following workflow diagram illustrates the correct sequence.
Caption: PPE Donning and Doffing Workflow
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled with appropriate hazard warnings.
Handling Procedures
-
Engineering Controls: All handling of this compound, including weighing, dilution, and reaction setup, must be performed in a certified chemical fume hood.[1]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Spill Management: In the event of a spill, evacuate the area and prevent unprotected personnel from entering.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Ensure adequate ventilation during cleanup.[2]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Waste Deactivation: For residual amounts in reaction vessels, a quenching procedure with a suitable reagent may be necessary. Consult with your institution's EHS for approved deactivation protocols.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[2]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- 4 - SAFETY DATA SHEET. (2010-01-04).
- CAS#:827588-33-0 | this compound | Chemsrc. (2025-08-27).
- SAFETY DATA SHEET - Sigma-Aldrich. (2021-10-07).
- Safety Data Sheet: DMAP - Carl ROTH.
- p-DIMETHYL AMINO PYRIDINE CAS No 1122-58-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- 6-Dimethylaminopyridine-3-Carboxamide (CAS No. 36507-21-8) SDS - Guidechem.
- A75706 - • SAFETY DATA SHEET. (2025-11-06).
- 4-Dimethylaminopyridine - Wikipedia.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
